molecular formula C9H6N4 B081186 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile CAS No. 14677-11-3

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile

Cat. No.: B081186
CAS No.: 14677-11-3
M. Wt: 170.17 g/mol
InChI Key: KXACXWLKMFKIHQ-UHFFFAOYSA-N
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Description

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is a high-value, multifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a triazole core fused with a nitrile group and a phenyl substituent, creating a versatile pharmacophore for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key synthetic intermediate for the development of potential enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins, due to its ability to mimic heteroaromatic moieties found in native substrates. The electron-withdrawing nitrile group can participate in hydrogen bonding and dipole interactions within enzyme active sites, while the triazole ring can contribute to π-stacking interactions, enhancing binding affinity. Researchers utilize this compound in click chemistry-derived bioconjugation, the construction of combinatorial libraries for high-throughput screening, and as a precursor for more complex fused heterocyclic systems. Its mechanism of action in biological assays is typically as a scaffold that directs other functional groups into specific spatial orientations, thereby enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a given biological target. This reagent is essential for chemists and biologists exploring new chemical space in the pursuit of novel therapeutics for oncology, inflammation, and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2H-triazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-9(12-13-11-8)7-4-2-1-3-5-7/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXACXWLKMFKIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry and materials science.

Executive Summary

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile (CAS: 14677-11-3 ) is a substituted 1,2,3-triazole featuring a phenyl group at the C5 position and a nitrile (cyano) group at the C4 position. As a member of the v-triazole family, it serves as a versatile bioisostere for amides and esters in drug design due to its planar structure, hydrogen-bonding capability, and metabolic stability. Its electron-deficient core makes it a valuable precursor for high-energy density materials (HEDMs) and coordination complexes.

Chemical Structure & Tautomerism

The designation "3H" in the IUPAC name refers to one specific tautomer; however, in solution and the gas phase, the molecule exists in a dynamic equilibrium of annular prototropic tautomers.

Tautomeric Equilibrium

Unlike N-substituted triazoles, the NH-1,2,3-triazole system can shift the proton between N1, N2, and N3.

  • 2H-Tautomer: Generally the most stable in the gas phase and non-polar solvents due to aromatic stabilization and minimized dipole repulsion.

  • 1H/3H-Tautomers: Stabilized in polar solvents (e.g., DMSO, water) and the solid state via intermolecular hydrogen bonding.

Figure 1: Tautomeric Equilibrium of 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile

Tautomerism Taut1 1H-Tautomer (Polar/Solid State) Taut2 2H-Tautomer (Gas Phase/Non-polar) Taut1->Taut2 Fast Exchange Taut3 3H-Tautomer (Equivalent to 1H) Taut2->Taut3

Caption: Dynamic equilibrium between the 1H, 2H, and 3H tautomers. The 2H form is typically dominant in isolation, while the 1H/3H forms dominate in interacting environments.

Structural Identifiers
IdentifierValue
IUPAC Name 5-Phenyl-1H-1,2,3-triazole-4-carbonitrile
CAS Number 14677-11-3
Molecular Formula C

H

N

SMILES N#CC1=C(C2=CC=CC=C2)NN=N1
InChI Key HOBLUNBLNSZNKX-UHFFFAOYSA-N

Physicochemical Properties

The presence of the electron-withdrawing nitrile group significantly increases the acidity of the NH proton compared to the parent 4-phenyl-1,2,3-triazole.

PropertyDataContext
Molecular Weight 170.17 g/mol -
Physical State Solid (Crystalline)High melting point due to H-bonding network.
Acidity (pKa) ~6.0 – 7.5 (Estimated)More acidic than unsubstituted triazole (pKa ~9.4) due to CN group.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane, Toluene).
H-Bond Donors 1The NH proton.
H-Bond Acceptors 3N2, N3, and the Nitrile Nitrogen.

Synthetic Methodologies

The synthesis of the NH-unsubstituted parent compound requires specific strategies to avoid N-alkylation or to remove protecting groups.

Method A: Cycloaddition of Benzoylacetonitrile and Sodium Azide

This is the most direct and scalable route. The reaction utilizes the acidity of the methylene protons in benzoylacetonitrile to form an enolate, which undergoes a [3+2] cycloaddition with the azide anion.

  • Reagents: Benzoylacetonitrile, Sodium Azide (NaN

    
    ), Base (EtONa or Et
    
    
    
    N), Solvent (DMSO or DMF).
  • Conditions: Mild heating (60–80°C) or room temperature with prolonged stirring.

Protocol:

  • Dissolve benzoylacetonitrile (1.0 eq) in DMSO.

  • Add Sodium Azide (1.1 eq) and a catalytic base (e.g., Et

    
    N or piperidine).
    
  • Stir at 80°C for 4–6 hours. Caution: Azides are potentially explosive; use a blast shield.

  • Pour the reaction mixture into ice-water and acidify with HCl to pH 2–3.

  • The product precipitates as a solid; filter and recrystallize from Ethanol/Water.

Method B: Oxidative Cyclization of Bis-hydrazones (Alternative)

For specific derivatives, the oxidation of bis-hydrazones or the reaction of alpha-keto-hydrazonoyl halides can be employed, though Method A is preferred for the carbonitrile.

Figure 2: Synthetic Workflow (Method A)

Synthesis Start Benzoylacetonitrile (Ph-CO-CH2-CN) Inter Intermediate Enolate [3+2] Cycloaddition Start->Inter DMSO, 80°C Reagent Sodium Azide (NaN3) + Base (Et3N) Reagent->Inter Acid Acidification (HCl) Protonation of Triazolide Inter->Acid Product 5-Phenyl-3H-[1,2,3]triazole- 4-carbonitrile Acid->Product Precipitation

Caption: One-pot synthesis via base-mediated cycloaddition of benzoylacetonitrile and sodium azide.

Reactivity & Applications

Chemical Reactivity

The molecule possesses three distinct reactive centers:

  • The NH Group (Acidity): Can be deprotonated to form a triazolide anion, which serves as a nucleophile for N-alkylation or N-acylation. Note: Alkylation typically yields a mixture of N1 and N2 isomers.

  • The Nitrile Group (Electrophilicity):

    • Hydrolysis: Under acidic/basic conditions, converts to the Carboxamide and subsequently the Carboxylic Acid .

    • Tetrazole Formation: Reaction with NaN

      
       yields 5-(5-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole , a high-nitrogen energetic compound.
      
  • The Triazole Ring: Stable to oxidation and reduction, making it a robust scaffold.

Biological & Material Applications[2][3][4][5]
  • Medicinal Chemistry: Acts as a bioisostere for the amide bond (-CONH-) due to similar dipole moments and H-bonding capabilities. Used in the design of kinase inhibitors and GPCR ligands.

  • Energetic Materials: The high nitrogen content (approx. 33% by weight) and the heat of formation of the triazole ring make it a precursor for insensitive munitions and propellants.

  • Coordination Chemistry: The N2 and N3 atoms can chelate transition metals (e.g., Ir, Ru, Pt), creating luminescent complexes for OLEDs.

Safety & Handling

  • Hazard Identification: Irritant (Skin, Eye, Respiratory).

  • Handling: Avoid contact with strong acids (potential for HN

    
     evolution if trace azide remains) and strong oxidizers.
    
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • ChemicalBook. (2023). 5-PHENYL-3H-[1,2,3]TRIAZOLE-4-CARBONITRILE Properties and Suppliers.Link

  • Savegnago, L., et al. (2015). Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, antioxidant properties and use as precursors.[2] RSC Advances. Link

  • BenchChem. (2025). 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile Structure and Data.Link

  • PubChem. (2025). 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Acid Derivative Data). National Library of Medicine. Link

  • Amantini, D., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. Link

Sources

Navigating the Synthesis and Safety of 1-Boc-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone of molecular design. Its prevalence in a vast array of FDA-approved pharmaceuticals underscores its significance as a privileged structure. Within this class of compounds, 1-Boc-4-hydroxypiperidine (CAS 109384-19-2) has emerged as a particularly valuable and versatile building block.[1] The strategic placement of a hydroxyl group on the 4-position of the piperidine ring, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, provides a synthetic handle for a multitude of chemical transformations. This guide offers an in-depth exploration of the physicochemical properties and a comprehensive overview of the safety protocols essential for the proficient and safe handling of this important synthetic intermediate.[1][2]

Physicochemical Properties: A Tabular Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The following table summarizes the key physicochemical data for 1-Boc-4-hydroxypiperidine.

PropertyValueSource(s)
CAS Number 109384-19-2[3][4][5]
Molecular Formula C₁₀H₁₉NO₃[3][5][6]
Molecular Weight 201.26 g/mol [3][4][6]
Appearance White to cream or pale yellow powder/solid[7][8]
Melting Point 61-65 °C (lit.)[2][3][4]
Boiling Point 292.3 ± 33.0 °C (Predicted)[2][9]
Solubility Soluble in Chloroform, Ethyl Acetate[2][7]
Density 1.107 ± 0.06 g/cm³ (Predicted)[2][7]
pKa 14.80 ± 0.20 (Predicted)[2][7]

A Deeper Dive into the Synthetic Utility of 1-Boc-4-hydroxypiperidine

The synthetic utility of 1-Boc-4-hydroxypiperidine is primarily derived from its bifunctional nature. The Boc-protected nitrogen allows for the piperidine ring to be introduced into a target molecule without the complications of the basicity of the secondary amine. This protecting group can be readily removed under acidic conditions, revealing the secondary amine for subsequent functionalization.

The hydroxyl group at the 4-position serves as a versatile nucleophile. It can participate in a variety of reactions, including etherification (e.g., Williamson ether synthesis, Mitsunobu reaction), esterification, and conversion to a leaving group for subsequent nucleophilic substitution. This allows for the attachment of a wide range of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs.[2]

Workflow for the safe handling of 1-Boc-4-hydroxypiperidine.
Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical line of defense against chemical exposure.

  • Eye/Face Protection : Wear chemical safety goggles or a face shield. [10]* Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [10]* Respiratory Protection : If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator (e.g., N95). [4]

Conclusion

1-Boc-4-hydroxypiperidine is a valuable and versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility, however, must be balanced with a thorough understanding and implementation of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively harness the synthetic potential of this important heterocyclic intermediate.

References

  • Fisher Scientific. (2025, December 22).
  • CookeChem. N-Boc-4-Hydroxypiperidine , 98% , 109384-19-2.
  • Sigma-Aldrich. 1-Boc-4-hydroxypiperidine 97%.
  • DC Fine Chemicals. 1-Boc-4-hydroxypiperidine.
  • CymitQuimica.
  • CymitQuimica. CAS 109384-19-2: 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester.
  • ChemicalBook. (2026, January 13). N-BOC-4-Hydroxypiperidine.
  • Chem-Impex. Boc-(4-hydroxy)piperidine.
  • TCI Chemicals. 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine.
  • Sigma-Aldrich. 1-Boc-4-hydroxypiperidine 97%.
  • Chemdad Co., Ltd. N-BOC-4-Hydroxypiperidine.
  • Fisher Scientific. (2010, November 8).
  • Cayman Chemical. N-Boc-4-piperidone.
  • ChemicalBook.
  • Santa Cruz Biotechnology. 1-Boc-4-hydroxypiperidine.
  • Anonymous. (n.d.).
  • Anant Pharmaceuticals Pvt. Ltd. 1-Boc-4-hydroxypiperidine Impurity.
  • FUJIFILM Wako Chemicals. 1-BOC-4-hydroxypiperidine.

Sources

4-cyano-5-phenyl-1,2,3-triazole vs 5-phenyl-1,2,3-triazole-4-carbonitrile synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-cyano-5-phenyl-1,2,3-triazole vs. 5-phenyl-1,2,3-triazole-4-carbonitrile Context: Technical Guide on Nomenclature, Tautomerism, and Synthesis.

Resolving the Identity Crisis: Nomenclature, Tautomerism, and Synthetic Protocols

Executive Summary: The "Synonym" Paradox

In the context of database searching and chemical procurement, 4-cyano-5-phenyl-1,2,3-triazole and 5-phenyl-1,2,3-triazole-4-carbonitrile refer to the exact same chemical entity .

The distinction is purely nomenclatural, arising from two factors:

  • IUPAC Suffix Rules: "Carbonitrile" is the preferred suffix for a cyano group (-CN) attached to a ring, whereas "Cyano" is the prefix used when the group is treated as a substituent.

  • Annular Tautomerism: The mobility of the proton on the triazole ring renders the 4- and 5-positions chemically equivalent in the bulk phase, leading to interchangeable numbering unless the nitrogen is substituted (alkylated/arylated).

Key Takeaway: For drug discovery and docking studies, these names describe a single tautomeric mixture. The preferred IUPAC name (PIN) is 5-phenyl-1H-1,2,3-triazole-4-carbonitrile .

Molecular Identity & Nomenclature[1]

The Naming Hierarchy

To ensure precision in publications and patents, researchers must understand why the names vary.

ComponentRule / ConventionResulting Name Segment
Parent Structure 1,2,3-Triazole ring1,2,3-triazole
Principal Group -CN (Nitrile) attached to a ring-4-carbonitrile (Suffix, Higher Priority)
Substituent -CN (Nitrile) treated as prefix4-cyano- (Prefix, Lower Priority)
Substituent -C₆H₅ (Phenyl)5-phenyl-
The Tautomeric Equilibrium (The "VS" Explained)

The confusion between "4-cyano-5-phenyl" and "5-cyano-4-phenyl" arises because the proton on the triazole nitrogen is labile. In solution, the molecule exists as a rapid equilibrium of three tautomers: 1H, 2H, and 3H.

  • 1H-Tautomer: H is on N1. Substituents are at 4 and 5.[1][2][3][4]

  • 2H-Tautomer: H is on N2. The molecule is symmetric if substituents are identical (not the case here).

  • 3H-Tautomer: H is on N3. This effectively "flips" the numbering of the carbons, making position 4 into 5 and vice versa.

Because the H shifts faster than the timescale of most reactions (and NMR at room temperature), the 4- and 5-positions are functionally indistinguishable in the unsubstituted parent.

Tautomerism Figure 1: Annular Tautomerism of 1,2,3-Triazoles. The shift of the proton renders positions 4 and 5 equivalent. T1 1H-Tautomer (1H-1,2,3-triazole) T2 2H-Tautomer (2H-1,2,3-triazole) T1->T2 Fast H+ Shift T3 3H-Tautomer (3H-1,2,3-triazole) T2->T3 Fast H+ Shift

Synthetic Protocol: [3+2] Cycloaddition

To synthesize this molecule, one cannot simply "buy" the specific tautomer. You synthesize the bulk material. The most robust, self-validating method is the Huisgen-type cycloaddition of phenylpropiolonitrile (3-phenyl-2-propynenitrile) with sodium azide .

Reaction Logic
  • Reactants: Phenylpropiolonitrile contains the pre-formed C-C bond between the phenyl and cyano-bearing carbons. This locks the regiochemistry relative to the carbon backbone.

  • Reagent: Sodium Azide (NaN₃) provides the three nitrogen atoms.

  • Mechanism: Thermal [3+2] cycloaddition. The azide anion attacks the electron-deficient alkyne (activated by the -CN and -Ph groups).

Step-by-Step Protocol

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Phenylpropiolonitrile is a lachrymator and toxic. Perform all operations in a fume hood behind a blast shield.

Materials:

  • 3-Phenyl-2-propynenitrile (Phenylpropiolonitrile): 1.0 equiv (e.g., 5 mmol)

  • Sodium Azide (NaN₃): 1.2 equiv (e.g., 6 mmol)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Workup: 1M HCl, Ethyl Acetate, Brine.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenyl-2-propynenitrile (635 mg, 5 mmol) in DMF (10 mL).

  • Azide Addition: Add Sodium Azide (390 mg, 6 mmol) carefully to the solution.

  • Cycloaddition: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the alkyne spot should disappear).

    • Note: The electron-withdrawing nitrile group activates the alkyne, making this reaction proceed faster than typical click reactions without copper.

  • Quenching (Critical): Cool to room temperature. Pour the reaction mixture into ice-water (50 mL).

  • Acidification: The reaction produces the triazolide anion. You must acidify to protonate it. Add 1M HCl dropwise until pH ~2–3. A precipitate should form.[5]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and evaporate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

Yield Expectation: 70–85%. Characterization:

  • IR: Strong nitrile stretch (~2230–2250 cm⁻¹).

  • 1H NMR (DMSO-d₆): A broad singlet around 15.0–16.0 ppm (NH) and aromatic protons (7.4–8.0 ppm).

Synthesis Figure 2: Synthetic Pathway via [3+2] Cycloaddition of Phenylpropiolonitrile and Azide. R1 Phenylpropiolonitrile (Ph-C≡C-CN) Step1 Heat (80°C) DMF R1->Step1 R2 Sodium Azide (NaN3) R2->Step1 Step2 Acidify (HCl) Protonation Step1->Step2 [3+2] Cycloaddition Prod 5-Phenyl-1H-1,2,3-triazole- 4-carbonitrile Step2->Prod Precipitation

[8]

Medicinal Chemistry Implications[7][8][9][10][11]

Bioisosterism & Binding

The 4-cyano-5-phenyl-1,2,3-triazole motif is a powerful scaffold in drug design, particularly as a Tyrosine Kinase Inhibitor (TKI) (e.g., HER2 inhibition).

  • H-Bonding: The NH of the triazole is a strong Hydrogen Bond Donor (HBD). The N2 and N3 atoms are Hydrogen Bond Acceptors (HBA).

  • Nitrile Group: The -CN group acts as a reversible covalent trap (rarely) or, more commonly, as a rigid, linear HBA that can penetrate narrow hydrophobic pockets in enzymes.

  • Acidity: The electron-withdrawing nature of the Cyano group at position 4 significantly increases the acidity of the triazole NH (pKa drops from ~9.4 in unsubstituted triazole to ~5–6). This means at physiological pH (7.4), a significant portion exists as the triazolide anion , which affects solubility and electrostatic binding.

Data Summary: Physicochemical Properties[10]
PropertyValue / DescriptionRelevance
Molecular Weight 170.17 g/mol Fragment-based drug design compliant.
H-Bond Donors 1 (NH)Critical for active site binding.
H-Bond Acceptors 3 (N2, N3, CN)Interaction with backbone amides.
pKa (Predicted) ~5.5 – 6.5Likely ionized at pH 7.4.
LogP ~1.5 – 1.8Good membrane permeability.

References

  • IUPAC Nomenclature Rules (P-66.5.1.1): IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Synthesis & Biological Activity (HER2 Inhibition): Sun, J., et al. "Synthesis of 5-aryl-4-cyano-1H-1,2,3-triazoles and biological evaluation of their inhibitory action on tyrosine kinase." Journal of Chinese Pharmaceutical Sciences, 2009.

  • General Triazole Synthesis (Click Chemistry): Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.

  • PubChem Compound Summary: 1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-. National Center for Biotechnology Information.

  • Tautomerism in Triazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

Sources

Tautomerism of 5-phenyl-1,2,3-triazole-4-carbonitrile: A Technical Guide to the 1H vs. 2H Forms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the prototropic tautomerism of 5-phenyl-1,2,3-triazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. We explore the structural and energetic landscape of the 1H and 2H tautomers, leveraging established principles of triazole chemistry, computational modeling, and detailed experimental protocols. This document serves as a comprehensive resource for researchers seeking to understand, characterize, and control the tautomeric behavior of this important molecule.

Introduction: The Significance of Tautomerism in 1,2,3-Triazoles

Annular prototropic tautomerism, the migration of a proton between the nitrogen atoms of a heterocyclic ring, is a fundamental characteristic of N-unsubstituted 1,2,3-triazoles.[1] This dynamic equilibrium between two or more structural isomers can significantly influence a molecule's physicochemical properties, including its dipole moment, acidity and basicity, hydrogen bonding capabilities, and ultimately its biological activity and material properties. For drug development professionals, understanding and controlling tautomerism is critical, as different tautomers can exhibit varied binding affinities for biological targets and possess distinct pharmacokinetic profiles.

In the case of asymmetrically substituted 1,2,3-triazoles, such as 5-phenyl-1,2,3-triazole-4-carbonitrile, the tautomeric equilibrium between the 1H and 2H forms is of particular interest. The electronic nature of the substituents at the C4 and C5 positions plays a crucial role in determining the relative stability of these tautomers.

Theoretical and Computational Analysis

Electronic Effects of Phenyl and Cyano Substituents

The tautomeric preference in 5-phenyl-1,2,3-triazole-4-carbonitrile is dictated by the interplay of the electronic effects of the C5-phenyl and C4-cyano groups.

  • C5-Phenyl Group: The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, but it can also participate in resonance with the triazole ring.

  • C4-Cyano Group: The carbonitrile (cyano) group is a strong electron-withdrawing group due to both its inductive effect and its ability to participate in resonance.

These substituent effects modulate the electron density within the triazole ring and influence the acidity of the N-H protons in both tautomers.

Predicted Tautomeric Preference

Based on extensive studies of the parent 1,2,3-triazole and its derivatives, the following predictions can be made for 5-phenyl-1,2,3-triazole-4-carbonitrile:

  • Gas Phase: In the gas phase, the 2H-tautomer of 1,2,3-triazole is generally more stable than the 1H-tautomer by approximately 3.5-4.5 kcal/mol.[1] This preference is attributed to the minimization of lone pair-lone pair repulsion between adjacent nitrogen atoms in the 2H form. For the substituted title compound, it is highly probable that the 2H tautomer will also be the more stable form in the gas phase.

  • Solution: The tautomeric equilibrium is highly sensitive to the solvent environment.

    • Non-polar Solvents: In non-polar solvents, the 2H-tautomer is expected to remain the predominant form.

    • Polar Solvents: Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. The 1H-tautomer of 1,2,3-triazoles typically possesses a larger dipole moment than the 2H-tautomer. Therefore, in polar protic and aprotic solvents, a shift in the equilibrium towards the 1H-tautomer is anticipated. The strong electron-withdrawing nature of the cyano group is likely to enhance the acidity of the N-H proton, further influencing the interaction with polar solvents.

Computational Workflow for Tautomer Stability Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for accurately predicting the relative stabilities of tautomers. The following workflow provides a robust protocol for this analysis.

Computational Workflow cluster_0 Structure Preparation cluster_1 Energy Calculation cluster_2 Analysis start Draw 1H and 2H Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc gas_phase Gas Phase Single Point Energy freq_calc->gas_phase solvent_model Solvent Model (e.g., PCM) Single Point Energy freq_calc->solvent_model rel_energy Calculate Relative Energies (ΔE, ΔH, ΔG) gas_phase->rel_energy solvent_model->rel_energy boltzmann Boltzmann Distribution (Tautomer Ratio) rel_energy->boltzmann end Predicted Tautomer Stability boltzmann->end

Caption: Computational workflow for predicting tautomer stability.

Table 1: Predicted Relative Energies of 1H and 2H Tautomers

Tautomer Gas Phase Relative Energy (kcal/mol) Relative Energy in Water (kcal/mol)
1H-form 3.0 - 4.5 0 (Reference)
2H-form 0 (Reference) 1.0 - 2.5

Note: These are predicted values based on the general trends for 1,2,3-triazoles and require specific DFT calculations for 5-phenyl-1,2,3-triazole-4-carbonitrile for precise determination.

Experimental Characterization

The unambiguous determination of the predominant tautomeric form in different states and the quantification of the tautomeric equilibrium require the use of various spectroscopic and analytical techniques.

Synthesis

The synthesis of the target molecule, 5-phenyl-1,2,3-triazole-4-carbonitrile, can be approached through several established methods for forming 1,2,3-triazoles. A plausible route involves the reaction of an appropriate azide with an activated acetylene derivative. Based on the synthesis of similar compounds, a reaction of phenylacetylene with a source of cyanide and an azide under oxidative conditions could yield the desired product. Alternatively, a multi-step synthesis starting from phenylacetic acid or its derivatives can be envisioned. A reported synthesis of N-substituted 5-phenyl-1H-1,2,3-triazole-4-carbonitriles involves the reaction of α-keto nitriles with azides, suggesting a viable synthetic strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between the 1H and 2H tautomers in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). To study the effect of solvent polarity, acquire spectra in a range of solvents with varying dielectric constants.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • The N-H proton will appear as a broad singlet. The chemical shift of this proton is highly dependent on the solvent and concentration.

    • The chemical shifts of the aromatic protons of the phenyl group will be influenced by the tautomeric form due to differences in the electronic environment.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the triazole ring carbons (C4 and C5) are diagnostic for the tautomeric form. In the 1H-tautomer, C4 and C5 are chemically distinct. In the 2H-tautomer, due to symmetry (if R4=R5), the chemical shifts of C4 and C5 would be identical. In the case of 5-phenyl-1,2,3-triazole-4-carbonitrile, the C4 and C5 signals will be distinct in both tautomers but will have characteristic chemical shift ranges.

    • For the 1H-tautomer, C5 (bearing the phenyl group) is expected to be more downfield than C4 (bearing the cyano group).

    • For the 2H-tautomer, the chemical shifts of both C4 and C5 are expected to be shifted compared to the 1H form.

  • Two-Dimensional (2D) NMR:

    • Perform HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to unambiguously assign the proton and carbon signals.

    • HMBC correlations between the N-H proton and the triazole ring carbons can provide definitive evidence for the position of the proton.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Nucleus 1H-Tautomer (ppm) 2H-Tautomer (ppm)
N-H 14.0 - 16.0 13.0 - 15.0
Triazole C4 120 - 130 130 - 140
Triazole C5 140 - 150 130 - 140

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the tautomeric forms, particularly in the solid state. The key diagnostic feature is the N-H stretching vibration.

Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum of a thin film. For solution-phase studies, use a suitable solvent that has transparent windows in the region of interest (e.g., CCl₄, CS₂).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • N-H Stretching: The N-H stretching vibration typically appears as a broad band in the region of 3200-2800 cm⁻¹. The exact position and shape of this band can differ between the 1H and 2H tautomers.

    • C≡N Stretching: The cyano group will exhibit a sharp, strong absorption band around 2230-2210 cm⁻¹.

    • Ring Vibrations: The fingerprint region (1600-600 cm⁻¹) will contain characteristic stretching and bending vibrations of the triazole and phenyl rings, which will differ between the two tautomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Tautomer Analysis s1 Starting Materials s2 Reaction s1->s2 s3 Purification s2->s3 c1 NMR Spectroscopy (1H, 13C, 2D) s3->c1 c2 IR Spectroscopy s3->c2 c3 X-ray Crystallography (if single crystals) s3->c3 a1 Identify Predominant Tautomer c1->a1 a2 Quantify Tautomer Ratio c1->a2 c2->a1 c3->a1

Caption: Experimental workflow for tautomer characterization.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence for the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including the hydrogen atom on the triazole ring, this technique can unambiguously identify the 1H or 2H tautomer.

Conclusion

The tautomerism of 5-phenyl-1,2,3-triazole-4-carbonitrile represents a delicate interplay of substituent electronic effects and environmental factors. While the 2H-tautomer is predicted to be more stable in the gas phase, the equilibrium can be expected to shift towards the more polar 1H-tautomer in polar solvents. A combined approach of computational modeling and experimental characterization using NMR and IR spectroscopy is essential for a complete understanding of this dynamic system. For drug development and materials science applications, the ability to predict and control the tautomeric preference of this versatile heterocyclic core is paramount for rational design and optimization.

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An In-Depth Technical Guide to the Electronic Properties of 4-Cyano-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] This is largely due to its unique structural and electronic features, including its stability under physiological conditions, capacity for hydrogen bonding, significant dipole moment, and robust aromatic character.[2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole derivatives, allowing for the rapid and efficient generation of diverse molecular libraries.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, finding applications as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][2][4][5]

This guide focuses specifically on 4-cyano-1,2,3-triazole derivatives, a subclass that has garnered significant interest due to the strong electron-withdrawing nature of the cyano group. This feature profoundly influences the electronic properties of the triazole ring, impacting molecular interactions, reactivity, and ultimately, biological activity. Understanding these electronic properties is paramount for the rational design of novel therapeutic agents and functional materials.

The Influence of the Cyano Group on the Electronic Landscape

The introduction of a cyano (-C≡N) group at the 4-position of the 1,2,3-triazole ring dramatically alters its electronic landscape. This is primarily due to the strong inductive and mesomeric electron-withdrawing effects of the nitrile functionality. These effects lead to a significant polarization of the molecule, influencing key electronic parameters that govern its behavior in biological and chemical systems.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Computational studies, often employing Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure of triazole derivatives.[4] These studies consistently show that the cyano group lowers the energy of both the HOMO and LUMO levels. The lowering of the LUMO is particularly pronounced, leading to a smaller HOMO-LUMO gap. This reduced energy gap suggests that 4-cyano-1,2,3-triazole derivatives are more susceptible to electronic excitation and can more readily accept electrons, making them potential candidates for applications in materials science and as electrophilic partners in chemical reactions.

Experimental and Computational Workflows for Characterization

A comprehensive understanding of the electronic properties of 4-cyano-1,2,3-triazole derivatives necessitates a synergistic approach combining experimental techniques and computational modeling.

Synthesis of 4-Cyano-1,2,3-Triazole Derivatives

The synthesis of these derivatives is typically achieved through multi-step processes. A common route involves the Hofmann rearrangement of a primary substance to synthesize an amino-triazole intermediate, which is then further modified.[6] For instance, 4-cyano-5-amino-1,2,3-triazole can be synthesized and subsequently oxidized to yield other derivatives.[6] Another powerful method is the copper-mediated cycloaddition of azides and alkynes, which allows for regiospecific control in the synthesis of 1,4-diaryl-5-cyano-1,2,3-triazoles.[7][8]

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (Azides and Alkynes) Step1 Copper-Mediated Cycloaddition Start->Step1 Intermediate Substituted 1,2,3-Triazole Step1->Intermediate Step2 Functional Group Transformation (e.g., Cyanation) Intermediate->Step2 Product 4-Cyano-1,2,3-Triazole Derivative Step2->Product

Caption: A generalized workflow for the synthesis of 4-cyano-1,2,3-triazole derivatives.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a cornerstone for predicting and understanding the electronic properties of these molecules.

Step-by-Step DFT Protocol:

  • Geometry Optimization: The molecular structure of the 4-cyano-1,2,3-triazole derivative is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[4]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine key electronic properties. This includes:

    • HOMO and LUMO energies: To assess reactivity and the HOMO-LUMO gap.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Mulliken Charges: To determine the partial atomic charges and identify electrophilic and nucleophilic centers.[4]

DFT Workflow Diagram:

DFT_Workflow Input Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Calculation Freq->SPE Output Electronic Properties (HOMO, LUMO, MEP, etc.) SPE->Output Interaction_Diagram cluster_interactions Key Interactions Triazole 4-Cyano-1,2,3-Triazole H_Bond Hydrogen Bonding Triazole->H_Bond N atoms Electrostatic Electrostatic Interactions Triazole->Electrostatic Cyano group Pi_Stacking π-π Stacking Triazole->Pi_Stacking Aromatic Ring Receptor Biological Target (e.g., Enzyme Active Site) H_Bond->Receptor Electrostatic->Receptor Pi_Stacking->Receptor

Caption: Potential intermolecular interactions between a 4-cyano-1,2,3-triazole derivative and a biological target.

Applications in Drug Development and Beyond

The distinct electronic properties of 4-cyano-1,2,3-triazole derivatives make them attractive scaffolds for a variety of applications.

Anticancer Agents

A significant body of research has focused on the development of 1,2,3-triazole derivatives as anticancer agents. [1][5][9][10]The ability of the triazole core to act as a bioisostere for amide bonds, coupled with the electronic modifications introduced by the cyano group, allows for the design of potent and selective enzyme inhibitors. [9]For example, these compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. [9]

Antimicrobial and Antiviral Agents

The 1,2,3-triazole scaffold is also present in a number of antimicrobial and antiviral drugs. [1]The electronic properties of the 4-cyano derivatives can be fine-tuned to optimize their interactions with microbial or viral targets.

Materials Science

Beyond medicinal chemistry, the electronic properties of these compounds make them promising candidates for applications in materials science. Their relatively small HOMO-LUMO gaps and high dipole moments suggest potential uses as organic semiconductors, components of fluorescent probes, and in the development of novel energetic materials. [2][6][11]

Future Directions

The field of 4-cyano-1,2,3-triazole derivatives is ripe for further exploration. Future research will likely focus on:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of structurally diverse derivatives.

  • Advanced Computational Modeling: The use of more sophisticated computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to model the behavior of these compounds in complex biological environments.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to elucidate the precise relationship between electronic properties and biological activity, guiding the rational design of more potent and selective molecules.

  • Exploration of New Applications: Investigating the potential of these compounds in emerging areas, such as photodynamic therapy and targeted drug delivery.

Conclusion

4-Cyano-1,2,3-triazole derivatives represent a fascinating and highly versatile class of compounds. Their unique electronic properties, largely dictated by the potent electron-withdrawing cyano group, make them valuable building blocks in drug discovery and materials science. A thorough understanding of their electronic landscape, achieved through a combination of synthetic chemistry, experimental characterization, and computational modeling, is essential for unlocking their full potential. As our ability to precisely engineer molecular properties continues to advance, so too will the impact of these remarkable heterocyclic compounds.

References

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The 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile Scaffold: Medicinal Chemistry & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile

Executive Summary

The 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique electronic profile and dual functionality as both a hydrogen bond donor/acceptor and a bioisostere for carboxylic acid derivatives. Unlike generic triazoles, the presence of the electron-withdrawing carbonitrile (–CN) group at the C4 position drastically alters the acidity (pKa) of the triazole ring, unlocking specific biological mechanisms such as mitochondrial uncoupling and reversible covalent enzyme inhibition . This guide analyzes the synthesis, structural biology, and therapeutic applications of this scaffold, with a focus on metabolic regulation and oncology.

Chemical Architecture & Structural Biology

Tautomerism and Acidity

The core structure exists in equilibrium between the 1H, 2H, and 3H tautomers. In solution, the equilibrium is heavily influenced by the 4-cyano group.

  • pKa Modulation: The –CN group exerts a strong inductive effect (-I), significantly lowering the pKa of the N–H proton compared to unsubstituted 1,2,3-triazoles (pKa ~9.3). This increased acidity (pKa ~6–7) allows the molecule to exist as a stable anion at physiological pH, facilitating unique interactions with positively charged residues (e.g., Arg, Lys) in protein binding pockets.

  • Proton Shuttling: The ability to cycle between the neutral protonated state and the lipophilic anionic state is the mechanistic basis for its mitochondrial uncoupling activity (see Section 3.1).

Bioisosterism

The 4-cyano-1,2,3-triazole unit is a non-classical bioisostere for:

  • Amides: Mimics the planarity and dipole but lacks the hydrolytic instability.

  • Carboxylic Acids: The anionic form mimics carboxylates but with higher membrane permeability due to charge delocalization over the aromatic ring.

Synthetic Pathways[1][2]

Accessing the 5-phenyl-3H-[1,2,3]triazole-4-carbonitrile core requires regioselective strategies. Two primary routes dominate the literature: the "Active Methylene" Route (preferred for direct synthesis) and the Modified Click Chemistry route.

Route A: The Active Methylene Cyclization (DMSO/Base)

This is the most direct method for synthesizing the 4-carbonitrile derivative. It involves the reaction of an organic azide (or sodium azide for the NH-unsubstituted core) with benzoylacetonitrile.

  • Mechanism: Base-catalyzed formation of an enolate from benzoylacetonitrile, followed by nucleophilic attack on the terminal nitrogen of the azide. Cyclization and dehydration yield the triazole.

  • Advantages: High regioselectivity, avoids unstable alkyne precursors.

Route B: Oxidative Cycloaddition (CuAAC Modification)

Standard Click chemistry (CuAAC) typically yields 1,4-disubstituted triazoles. To install the 4-cyano group, specialized cyano-alkynes or post-cyclization functionalization is required.

Synthesis_Workflow Start Precursors RouteA Route A: Active Methylene (Benzoylacetonitrile + NaN3) Start->RouteA DMSO / Et2NH RouteB Route B: 1,3-Dipolar Cycloaddition (Azide + Cyanoalkyne) Start->RouteB Cu(I) or Ru(II) Catalyst Intermed Intermediate: Enolate/Triazoline RouteA->Intermed Nucleophilic Attack RouteB->Intermed Cyclization Product Target Scaffold: 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile Intermed->Product -H2O / Aromatization Deriv Derivatization: N-Alkylation / Tetrazole Formation Product->Deriv SAR Expansion

Figure 1: Comparative synthetic workflows for accessing the 5-phenyl-1,2,3-triazole-4-carbonitrile scaffold.

Medicinal Chemistry Applications

Case Study: Mitochondrial Uncoupling (Metabolic Regulation)

Recent research (e.g., OPC-163493) has identified 4-cyano-1,2,3-triazoles as potent mitochondrial uncouplers.

  • Mechanism: The molecule acts as a protonophore.

    • Intermembrane Space (Acidic): The triazole anion accepts a proton (H+) due to the high concentration of protons.

    • Membrane Translocation: The neutral, lipophilic 5-phenyl-triazole diffuses across the inner mitochondrial membrane (IMM).

    • Matrix (Basic): The proton is released, regenerating the anion.

    • Return: The charge-delocalized anion returns to the intermembrane space, driven by the electrochemical gradient (

      
      ).
      
  • Therapeutic Value: This "wasting" of the proton gradient generates heat instead of ATP, offering a therapeutic avenue for obesity, diabetes (T2D), and fatty liver disease (NASH) by increasing metabolic rate without stimulating insulin secretion.

Mito_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) Anion_IMS Triazole Anion (-) Neutral_IMS Protonated Triazole (H) Anion_IMS->Neutral_IMS Protonation (pKa ~6) Neutral_Mat Protonated Triazole (H) Neutral_IMS->Neutral_Mat Diffusion across IMM Anion_Mat Triazole Anion (-) Anion_Mat->Anion_IMS Electrophoretic Return Neutral_Mat->Anion_Mat Deprotonation

Figure 2: The protonophore cycle of 4-cyano-1,2,3-triazoles across the mitochondrial membrane.

Anticancer & Antiproliferative Activity

Derivatives of 5-phenyl-1,2,3-triazole-4-carbonitrile, particularly those containing selenium (phenylselanyl) or sulfur linkers, exhibit significant cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

  • SAR Insight: The 4-CN group enhances the electrophilicity of the scaffold, potentially facilitating covalent interactions with cysteine residues in target enzymes (e.g., thioredoxin reductase).

  • Precursor Role: This scaffold is a direct precursor to tetrazoles (via reaction with NaN3), which are clinically validated pharmacophores (e.g., Angiotensin II receptor blockers).

Experimental Protocols

Protocol 4.1: Synthesis of 5-Phenyl-1H-1,2,3-triazole-4-carbonitrile

Based on the Active Methylene Route (Ref: RSC Adv., 2015)

  • Reagents: Benzoylacetonitrile (1.0 eq), Sodium Azide (1.2 eq), Et2NH (10 mol%), DMSO (Solvent).

  • Procedure:

    • Dissolve benzoylacetonitrile in DMSO (0.5 M concentration).

    • Add Et2NH catalyst and Sodium Azide.

    • Stir the reaction mixture at 80°C for 4–6 hours (Monitor by TLC, eluent Hexane:EtOAc 7:3).

    • Workup: Pour the reaction mixture into crushed ice/water. Acidify carefully with 1M HCl to pH 3–4 to precipitate the product.

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2).

  • Validation:

    • IR: Strong band at ~2230–2250 cm⁻¹ (C≡N stretch).

    • ¹H NMR (DMSO-d6): Aromatic protons (7.4–7.8 ppm), broad singlet for NH (~14–15 ppm).

References

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, antioxidant properties and use as precursors. Source: RSC Advances, 2015. URL:[Link]

  • New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. Source: ACS Omega, 2021. URL:[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Source: Drug Discovery Today, 2017. URL:[Link]

  • Synthesis of 1,2,3-Triazoles via active methylene compounds. Source: Organic Chemistry Portal (Methodology Review). URL:[Link]

  • 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds. Source: Molecules, 2021.[1][2] URL:[Link]

Sources

Solubility of 5-phenyl-1,2,3-triazole-4-carbonitrile in DMSO and DMF

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

The solubility of candidate compounds in appropriate solvent systems is a cornerstone of successful drug discovery and development. It directly impacts the reliability of in vitro screening data, the feasibility of formulation, and the overall progression of a potential therapeutic agent. This technical guide provides a detailed examination of the solubility of 5-phenyl-1,2,3-triazole-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry, within two of the most utilized polar aprotic solvents in the pharmaceutical industry: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This document synthesizes physicochemical principles, outlines a robust experimental protocol for solubility determination, and offers expert insights into the practical implications for research and development professionals.

Introduction: The Critical Role of Solvents in Early-Phase Drug Discovery

The 1,2,3-triazole ring system is a highly valued scaffold in modern medicinal chemistry, often employed as a bioisostere for other functional groups to enhance metabolic stability or modulate target binding.[1] The specific derivative, 5-phenyl-1,2,3-triazole-4-carbonitrile, combines this heterocyclic core with a phenyl group and a nitrile moiety, creating a molecule with a nuanced physicochemical profile.

The journey from a synthesized compound to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Before assessing therapeutic efficacy, a compound must first be reliably dissolved to create stock solutions for biological assays. Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have emerged as indispensable tools in this context.[2][3] As powerful polar aprotic solvents, they can dissolve a vast range of organic molecules, including those that are intractable in aqueous media.[4][5][6][7][8] Understanding the solubility limits and behavior of a compound like 5-phenyl-1,2,3-triazole-4-carbonitrile in these solvents is not merely a procedural step but a foundational requirement for generating trustworthy biological data and making informed decisions in a discovery pipeline.

Physicochemical Rationale: Understanding Solute-Solvent Interactions

The solubility of a compound is governed by the balance of intermolecular forces between the solute molecules themselves (crystal lattice energy) and the interactions between the solute and solvent molecules (solvation energy).[9] A detailed look at the respective molecular structures provides a predictive framework for understanding these interactions.

The Solute: 5-phenyl-1,2,3-triazole-4-carbonitrile
  • Phenyl Group (-C₆H₅): A nonpolar, hydrophobic moiety that primarily engages in van der Waals forces and can participate in π-π stacking interactions.

  • 1,2,3-Triazole Ring: A polar, aromatic heterocycle. The nitrogen atoms act as hydrogen bond acceptors, while the lone C-H proton on the ring (at position 5) is slightly acidic and can function as a weak hydrogen bond donor.[10]

  • Nitrile Group (-C≡N): A strongly polar group with a significant dipole moment, acting as a hydrogen bond acceptor.

The Solvents: DMSO and DMF
  • Dimethyl Sulfoxide (DMSO): A pyramidal molecule with a highly polar sulfoxide bond (S=O). The oxygen atom is a powerful hydrogen bond acceptor, while the molecule as a whole possesses a large dipole moment.[5][11] It is miscible with a wide range of both polar and nonpolar compounds.[4][11][12]

  • Dimethylformamide (DMF): A planar, polar aprotic solvent. The carbonyl oxygen is a strong hydrogen bond acceptor, and like DMSO, it effectively solvates a wide variety of organic compounds.[2][6][13]

Primary Intermolecular Interactions

The dissolution of 5-phenyl-1,2,3-triazole-4-carbonitrile in DMSO and DMF is facilitated by a combination of favorable interactions that overcome the solute's crystal lattice energy:

  • Dipole-Dipole Interactions: The strong dipoles of the nitrile and triazole groups on the solute interact favorably with the large dipoles of both DMSO and DMF.

  • Weak Hydrogen Bonding: A key interaction involves the formation of a weak C-H···O hydrogen bond between the triazole ring's C-H proton and the electron-rich oxygen atoms of the DMSO sulfoxide group or the DMF carbonyl group.[10][14][15]

  • Dispersion Forces: The phenyl ring of the solute and the methyl groups of the solvents interact via London dispersion forces.

cluster_Solute 5-phenyl-1,2,3-triazole-4-carbonitrile cluster_DMSO DMSO Solute C9H6N4 DMSO (CH3)2SO Solute->DMSO C-H···O Hydrogen Bond (Triazole C-H to Sulfoxide O) Dipole-Dipole Interactions Dispersion Forces

Caption: Key intermolecular interactions driving solubility.

Quantitative Solubility Analysis

While specific, publicly available experimental data for 5-phenyl-1,2,3-triazole-4-carbonitrile is limited, this section provides an illustrative table based on typical solubility characteristics for similar heterocyclic compounds in these solvents. For any new chemical entity, this data must be determined empirically.

Table 1: Illustrative Solubility of 5-phenyl-1,2,3-triazole-4-carbonitrile

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Observations
DMSO 25>100>0.55Freely soluble, clear solution.
DMF 25>100>0.55Freely soluble, clear solution.

Note: Molar solubility calculated based on a molecular weight of 182.19 g/mol . This data is representative and should be confirmed experimentally.

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To ensure data integrity, a robust and self-validating protocol is essential. The following describes the equilibrium shake-flask method, adapted for organic solvents, which remains the gold standard for determining thermodynamic solubility.[16]

Rationale and Workflow Overview

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of solid material. This ensures that the measured concentration represents the true maximum solubility under the specified conditions. The workflow is designed to mitigate common errors such as incomplete dissolution or analysis of a supersaturated, non-equilibrium state.

G A Step 1: Preparation Add excess compound (~10 mg) to known solvent volume (e.g., 1 mL). B Step 2: Equilibration Vortex vigorously, then incubate at constant temp (25°C) for 24h with agitation. A->B C Step 3: Phase Separation Centrifuge at high speed (e.g., 14,000 rpm, 15 min). B->C D Step 4: Supernatant Sampling Carefully collect an aliquot of the clear supernatant, avoiding the solid pellet. C->D E Step 5: Serial Dilution Dilute the supernatant with a suitable miscible solvent (e.g., Acetonitrile). D->E F Step 6: Quantification Analyze diluted sample via validated HPLC-UV or UV-Vis method. E->F G Step 7: Calculation Back-calculate concentration using a standard curve to find max solubility. F->G

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

  • 5-phenyl-1,2,3-triazole-4-carbonitrile (solid)

  • Anhydrous, high-purity DMSO and/or DMF

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Temperature-controlled incubator/shaker

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of a Supersaturated Slurry:

    • Action: Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[17]

    • Action: Add exactly 1.0 mL of the target solvent (DMSO or DMF).

    • Causality: Adding a clear excess of solid ensures that the resulting solution will reach saturation, which is the definition of maximum solubility. Starting with an excess prevents the need for iterative additions.

  • Equilibration:

    • Action: Vortex the mixture vigorously for 2-3 minutes to create a fine suspension and maximize the surface area for dissolution.

    • Action: Place the tube in an incubator shaker set to a constant temperature (e.g., 25°C) for 24 hours.[17]

    • Causality: Dissolution is a dynamic process. A 24-hour incubation period allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, often leading to an underestimation of solubility.

  • Separation of Undissolved Solid:

    • Action: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes.[17]

    • Causality: This step creates a clear, particle-free supernatant containing the dissolved compound at its saturation point. It is critical to cleanly separate the liquid and solid phases to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification of Solute Concentration:

    • Action: Without disturbing the solid pellet, carefully withdraw a known, precise volume of the supernatant (e.g., 50 µL).[17]

    • Action: Perform a serial dilution of the supernatant into a suitable analysis solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble. The final concentration should fall within the linear range of a pre-established calibration curve.

    • Action: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a standard curve prepared with the same compound.

    • Causality: Direct analysis of the saturated solution is often impossible due to detector saturation. A careful, documented dilution is required to bring the concentration into a quantifiable range. The use of a multi-point calibration curve ensures the accuracy of the final measurement.

  • Calculation:

    • Action: Determine the concentration of the diluted sample from the calibration curve.

    • Action: Back-calculate the original concentration in the undiluted supernatant using the dilution factor. This value represents the maximum equilibrium solubility.

    • Formula: Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Field Insights and Practical Considerations

  • Kinetic vs. Thermodynamic Solubility: The protocol described determines thermodynamic (equilibrium) solubility. In high-throughput screening, a faster method known as kinetic solubility is often used, where a concentrated DMSO stock is diluted into an aqueous buffer.[16] Kinetic solubility is often higher but less stable, as the solution is supersaturated. It is crucial to understand which type of solubility is relevant to the experimental context.

  • Impact of Water: Both DMSO and DMF are hygroscopic. The presence of absorbed water can significantly alter the solvation environment and affect the solubility of a compound. Using anhydrous grade solvents and proper storage is paramount for reproducibility.

  • Solvent-Induced Assay Artifacts: While an excellent solvent, DMSO is not inert. It can perturb protein conformation and interfere with certain biological assays, especially at concentrations above 0.5-1.0%.[12] High solubility in DMSO allows for the preparation of highly concentrated stock solutions (e.g., 10-100 mM), which minimizes the final percentage of DMSO in the assay medium, thereby reducing the risk of artifacts.

  • Compound Stability: It is essential to confirm that the compound does not degrade in DMSO or DMF over the course of the experiment or during storage. A simple stability test using HPLC at time zero and after 24-48 hours is recommended.

Conclusion

5-phenyl-1,2,3-triazole-4-carbonitrile is expected to exhibit high solubility in both DMSO and DMF due to a favorable combination of dipole-dipole interactions and weak hydrogen bonding between the solute and these powerful polar aprotic solvents. This high solubility is a significant practical advantage, facilitating its use in early-stage drug discovery for creating high-concentration stock solutions essential for reliable biological screening. The determination of this solubility, however, must be performed with scientific rigor. The detailed equilibrium solubility protocol provided in this guide offers a self-validating framework to generate accurate and reproducible data, empowering researchers to make confident, data-driven decisions in the advancement of new therapeutic candidates.

References

  • Vertex AI Search. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Indispensable Role of DMF in Pharmaceutical and Pesticide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Unknown Source. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry.
  • PMC - NIH. Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • Jebsen & Jessen Chemicals. N,N-Dimethylformamide: Our Product Information.
  • American Chemical Society. (2021). Dimethyl sulfoxide.
  • Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More.
  • Unknown Source. (2024). Innovative Applications of DMSO.
  • Unknown Source. (2025). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers.
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • Reddit. (2022). Determination of maximum solubility? : r/OrganicChemistry.
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • PMC - NIH. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.
  • ResearchGate. The interactions between DMSO and the triazole C–H proton.
  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.
  • Wikipedia. 1,2,3-Triazole.
  • PMC - NIH. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Crystal Structure Analysis of 5-Substituted-4-Cyano-1,2,3-Triazoles: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Cyano-1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Its prominence stems from its unique combination of properties: high aromaticity, a significant dipole moment, and the capacity to act as both a hydrogen bond donor and acceptor. These features make the triazole ring an effective bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations, which is a crucial attribute in drug design.[3][4]

The strategic functionalization of this core at the 4- and 5-positions unlocks a vast chemical space with tunable physicochemical properties. This guide focuses specifically on the 5-substituted-4-cyano-1,2,3-triazole framework. The introduction of a cyano (-C≡N) group at the 4-position is not a trivial modification; it acts as a potent electron-withdrawing group and a versatile hydrogen bond acceptor, profoundly influencing the molecule's electronic profile and its assembly in the solid state.[5] The substituent at the 5-position (R) provides the primary vector for diversification, allowing for the modulation of properties like solubility, lipophilicity, and target-specific interactions.

Understanding the precise three-dimensional arrangement of these molecules in a crystalline lattice is paramount. Crystal structure analysis provides definitive proof of molecular constitution and offers unparalleled insights into the subtle interplay of non-covalent forces that govern molecular recognition and crystal packing. For drug development professionals, this information is critical for rational drug design, understanding structure-activity relationships (SAR), and predicting solid-state properties. This guide provides a comprehensive overview of the methodologies and interpretative frameworks for the crystal structure analysis of this important class of compounds, from initial synthesis to advanced computational validation.

Synthesis and Generation of Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target molecule and, critically, its growth into a single, ordered crystal lattice. The synthetic pathway must be robust, and the crystallization protocol must be meticulously executed to yield crystals suitable for X-ray diffraction.

Core Synthesis: Regiospecific Construction

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles often relies on cycloaddition reactions. For the specific regioisomer of interest (4-cyano, 5-substituted), copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related "click chemistry" approaches are frequently employed, valued for their high yields and functional group tolerance.[1][6] A common strategy involves the reaction of an organic azide with a cyano-containing alkyne.[7][8]

Alternatively, multi-step flow synthesis has been demonstrated as a safe and automated method for producing 5-amino-4-cyano-1,2,3-triazoles directly from aniline precursors, showcasing a modern approach that avoids the isolation of potentially hazardous azide intermediates.[9]

Experimental Protocol: Obtaining Single Crystals

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for the experiment. The following protocol outlines a general, self-validating approach to crystallization. The causality behind this method is the principle of slowly decreasing the solute's solubility to promote gradual, ordered growth over rapid precipitation.

Protocol: Slow Evaporation Method for Crystallization

  • Purity Confirmation: Ensure the synthesized compound is of high purity (>95%) using techniques like NMR and LC-MS. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: Select a suitable solvent or solvent system. The ideal solvent should dissolve the compound moderately at room temperature. A common starting point is a binary system, such as Dichloromethane/Hexane, Acetone/Methanol, or DMF/Water.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. Use a minimal amount of solvent. Gentle warming can be used to ensure complete dissolution.

  • Filtration: Filter the solution through a small cotton or glass wool plug in a pipette to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, pierced with one or two small holes using a needle. This is the critical step; the small perforations allow the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Fluctuations in temperature can cause the compound to precipitate out of solution rather than crystallize.

  • Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them using a nylon loop or a fine needle. Immediately place the crystal in a drop of cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the atomic arrangement within a crystalline solid. The workflow is a systematic process from data acquisition to the final, validated structural model.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Analysis Structural & Supramolecular Analysis Validation->Analysis Interactions Central 5-R-4-CN-1,2,3-Triazole (Molecule A) Neighbor1 Molecule B Central:head->Neighbor1 C-H···N(cyano) Hydrogen Bond Neighbor2 Molecule C Central:head->Neighbor2 π-π Stacking (Triazole-Aryl) Neighbor3 Molecule D Central:head->Neighbor3 Halogen/Chalcogen Bond (R-group dependent)

Sources

Technical Guide: Stability Profile of 1,2,3-Triazole-4-Carbonitrile in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-triazole-4-carbonitrile moiety represents a unique intersection of high aromatic stability and activated electrophilic reactivity. While the 1,2,3-triazole ring itself is pharmacologically robust—resistant to metabolic degradation and harsh acidic/basic conditions—the pendant nitrile (cyano) group at the C4 position exhibits conditional instability in acidic environments.

Unlike aliphatic nitriles, which require vigorous heating and concentrated acid to hydrolyze, the electron-deficient nature of the triazole ring activates the C4-nitrile toward nucleophilic attack by water. Consequently, this moiety is kinetically stable in dilute acids (e.g., 0.1% TFA, pH > 2) at ambient temperatures but undergoes stepwise hydrolysis to the carboxamide and subsequently the carboxylic acid under moderate-to-strong acidic forcing conditions (e.g., 1M HCl, heat).

This guide details the mechanistic underpinnings of this instability, defines the safe operational windows for processing, and provides validated protocols for stability assessment.

Mechanistic Analysis: Electronic Activation

To understand the stability profile, one must analyze the electronic environment of the nitrile carbon.

The Triazole Effect

The 1,2,3-triazole ring is an electron-poor heteroaromatic system (


-deficient). When a nitrile group is attached at the C4 position:
  • Inductive Withdrawal (-I): The nitrogen-rich ring exerts a strong inductive pull, decreasing electron density at the exocyclic bond.

  • Mesomeric Withdrawal (-M): The nitrile group conjugates with the aromatic system, further delocalizing electron density away from the nitrile carbon.

Acid-Catalyzed Hydrolysis Pathway

In acidic media, this electron deficiency is amplified. Protonation of the nitrile nitrogen is the rate-limiting activation step, making the nitrile carbon highly electrophilic.

The Cascade:

  • Activation: Protonation of the nitrile nitrogen (

    
    ).
    
  • Nucleophilic Attack: Water attacks the activated carbon, forming an imidic acid intermediate.

  • Tautomerization: Rapid rearrangement yields the primary amide (1,2,3-triazole-4-carboxamide).

  • Deamination (Secondary Hydrolysis): Under continued acidic stress/heat, the amide hydrolyzes to the carboxylic acid, releasing ammonium (

    
    ).
    
Visualization of the Hydrolysis Pathway

The following diagram illustrates the stepwise degradation mechanism driven by acidic activation.

HydrolysisMechanism Figure 1: Acid-Catalyzed Hydrolysis Pathway of 1,2,3-Triazole-4-Carbonitrile Nitrile 1,2,3-Triazole-4-CN (Starting Material) Activated Protonated Species [R-CNH]+ Nitrile->Activated + H+ (Fast) Imidate Imidic Acid Intermediate Activated->Imidate + H2O (Rate Limiting) Amide 1,2,3-Triazole-4-CONH2 (Primary Degradant) Imidate->Amide Tautomerization Acid 1,2,3-Triazole-4-COOH (Final Hydrolysate) Amide->Acid + H2O / H+ / Heat - NH4+

Caption: Stepwise conversion of the nitrile to carboxylic acid via the amide intermediate under acidic stress.

Stability Thresholds & Data

The following data summarizes the stability of 1,2,3-triazole-4-carbonitrile derivatives under common laboratory and physiological conditions.

Table 1: Acid Stability Matrix
ConditionAcid TypeTemperatureDurationOutcomeRisk Level
HPLC Mobile Phase 0.1% TFA / Formic Acid25°C< 24 HoursStable Low
Mild Deprotection 10% TFA in DCM0°C - 25°C1 - 2 HoursStable Low
Stomach Simulation 0.1 M HCl (pH 1.2)37°C4 Hours>98% Intact Low/Moderate
Strong Acid Workup 1 M HCl / AcOH25°C> 12 HoursPartial Hydrolysis (Amide formation)High
Forced Degradation 6 M HCl80°C4 HoursFull Hydrolysis (Carboxylic Acid)Critical

Key Insight: The formation of the amide (1,2,3-triazole-4-carboxamide) is the primary indicator of instability. Unlike alkyl nitriles, this transformation can occur in 1M acid without extreme heat due to the ring's activation.

Experimental Protocols

To validate the stability of your specific derivative, use the following self-validating workflows.

Protocol A: Forced Degradation Stress Test

This protocol determines the "breaking point" of your molecule and generates reference standards for the amide and acid degradants.

Materials:

  • Analyte: 1,2,3-triazole-4-carbonitrile derivative (10 mg).

  • Solvent: Methanol (HPLC grade).

  • Stressor: 1 M HCl and 1 M NaOH.

  • Analysis: LC-MS.

Step-by-Step:

  • Preparation: Dissolve 10 mg of analyte in 1 mL Methanol. Split into 3 vials (A, B, C).

  • Control (Vial A): Store at 4°C.

  • Acid Stress (Vial B): Add 1 mL of 1 M HCl . Heat to 60°C for 4 hours.

    • Note: This condition mimics the literature protocol for converting cyanotriazoles to carboxamides [1].

  • Base Stress (Vial C): Add 1 mL of 1 M NaOH. Stir at RT for 4 hours.

  • Quenching: Neutralize Vial B and C to pH 7 using 1 M NaOH and 1 M HCl respectively.

  • Analysis: Inject all three samples into LC-MS.

    • Success Criteria: If Vial B shows a mass shift of +18 Da (Amide) or +19 Da (Acid, +1 Da net charge diff in MS), instability is confirmed.

Protocol B: Routine Stability Monitoring (HPLC)

For drug development, ensure the moiety survives purification and storage.

Workflow Visualization:

StabilityWorkflow Figure 2: Routine Stability Monitoring Workflow Start Sample Solution (1 mg/mL in MeCN) Split Split Aliquots Start->Split Cond1 T0 (Control) Split->Cond1 Cond2 0.1% TFA (24h, RT) Split->Cond2 Cond3 Simulated Gastric Fluid (pH 1.2, 4h, 37°C) Split->Cond3 Analyze LC-MS Analysis Monitor [M+18] Peak Cond1->Analyze Cond2->Analyze Cond3->Analyze Decision Decision Gate Analyze->Decision Pass PASS: < 0.5% Hydrolysis Decision->Pass No Degradants Fail FAIL: Detect Amide/Acid Decision->Fail Degradants Found

Caption: Workflow for assessing stability during formulation and biological screening.

Synthesis & Processing Recommendations

When synthesizing or purifying molecules containing the 1,2,3-triazole-4-carbonitrile group, adhere to these guidelines to prevent inadvertent hydrolysis.

Safe Deprotection Strategies

If your molecule contains acid-labile protecting groups (e.g., Boc, t-Bu ester):

  • Preferred: Use HCl in Dioxane (4M) at 0°C for minimal time. The anhydrous nature reduces the concentration of nucleophilic water available for hydrolysis.

  • Alternative: Use TFA/DCM (1:1) at 0°C. Quench immediately with saturated

    
     upon reaction completion.
    
  • Avoid: Aqueous mineral acids (e.g., 6M HCl,

    
    ) with heat.
    
"Pinner" Reactivity Warning

Be cautious when using alcohols with acid (e.g., HCl in Methanol).

  • Risk: The Pinner reaction can convert the nitrile to an imidate ester (

    
    ) or an orthoester.
    
  • Mitigation: Avoid alcoholic solvents during acid-mediated deprotection steps. Use non-nucleophilic solvents like Dioxane, DCM, or Ethyl Acetate.

References

  • Pokhodylo, N. T., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds. Molecules , 26(21), 6708. [Link]

    • Validates the hydrolysis of 4,5-dicyano-1,2,3-triazole to the carboxamide using 1M HCl/AcOH.
  • Kuo, H. H., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion. Journal of Organic Chemistry , 89(17), 12610-12618. [Link]

    • Discusses the synthesis and reactivity of cyanotriazoles, highlighting the electronic n
  • Chemistry Steps. (2024). Hydrolysis of Nitriles to Carboxylic Acids and Amides. [Link]

    • Provides the general mechanistic grounding for acid-c
  • Thiyagarajan, T. K., et al. (2008).[1] Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Triazole Derivatives. ResearchGate . [Link]

    • Supports the stability of triazoles in dilute TFA used for chrom

Sources

A Technical Guide to the Biological Activity of 5-Phenyl-1,2,3-Triazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities associated with 5-phenyl-1,2,3-triazole-4-carbonitrile derivatives. The 1,2,3-triazole ring is a "privileged" scaffold in medicinal chemistry, known for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The specific incorporation of a 5-phenyl group and a 4-carbonitrile moiety presents a unique chemical architecture with significant potential for therapeutic applications. This document will delve into the established antioxidant properties of this structural class and explore the promising frontiers of its anticancer, antimicrobial, and antiviral potential, grounded in the extensive research on related 1,2,3-triazole compounds.

Synthesis of the 5-Phenyl-1,2,3-Triazole-4-Carbonitrile Scaffold

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Derivatives of 5-phenyl-1,2,3-triazole-4-carbonitrile can be synthesized through robust and high-yielding chemical reactions. One established method involves the reaction of organic azides with α-keto nitriles in the presence of a mild base catalyst.[3][4] This approach offers a direct route to the desired trisubstituted triazole core.

Experimental Protocol: Synthesis of Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles

This protocol is adapted from the synthesis of a closely related series of compounds and serves as a foundational method.[3][4]

  • Reactant Preparation: Dissolve the appropriate azidophenyl phenylselenide (1.0 mmol) and α-keto nitrile (1.2 mmol) in Dimethyl Sulfoxide (DMSO, 3 mL).

  • Catalyst Addition: Add a catalytic amount of diethylamine (Et2NH, 1 mol%) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to yield the pure 5-phenyl-1,2,3-triazole-4-carbonitrile derivative.

G cluster_workflow Synthesis Workflow start Azidophenyl Phenylselenide + α-Keto Nitrile in DMSO catalyst Add Et2NH (1 mol%) start->catalyst react Stir at Room Temperature (2-4 hours) catalyst->react workup Pour into Ice-Water react->workup isolate Vacuum Filtration workup->isolate purify Recrystallize from Ethanol isolate->purify product Pure 5-Phenyl-1,2,3-Triazole-4-Carbonitrile Derivative purify->product

Caption: General synthesis workflow for 5-phenyl-1,2,3-triazole-4-carbonitriles.

Established Biological Activity: Antioxidant Properties

Research has demonstrated that derivatives of this scaffold, specifically 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile, exhibit significant antioxidant effects.[3][4] Selenium-containing organic molecules are known to play physiological roles in antioxidant defense systems, and the hybridization of a selenium moiety with the triazole core enhances this activity.[3]

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for this assessment.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

  • Serial Dilutions: Create a series of dilutions of the test compound to evaluate a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add 100 µL of each dilution to respective wells.

  • DPPH Addition: Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in ethanol) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Investigational Frontier: Anticancer Potential

The 1,2,3-triazole skeleton is a well-established building block in the discovery of novel anticancer agents.[1][5] Numerous derivatives have shown potent antiproliferative activity against a wide range of human cancer cell lines, including those of the lung, breast, and colon.[6][7] The mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][8]

While specific data for 5-phenyl-1,2,3-triazole-4-carbonitrile derivatives is emerging, the strong performance of analogous compounds suggests this class is a highly promising area for cancer research.

Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives

Compound Type Cancer Cell Line IC50 (µM) Reference
Phosphonate 1,2,3-Triazole HT-1080 (Fibrosarcoma) 15.13 [1]
Phosphonate 1,2,3-Triazole MCF-7 (Breast) 18.06 [1]
1,2,3-Triazole-Podophyllotoxin A549 (Lung) 0.021 [7]

| 1,2,3-Triazolo[4,5-d]pyrimidine | NCI-H1650 (Lung) | 2.37 |[7][8] |

Causality in Experimental Design: The MTT Assay

To assess the cytotoxic potential of new compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, colorimetric method. The causality is straightforward: viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color indicates compound-induced cell death or inhibition of proliferation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-phenyl-1,2,3-triazole-4-carbonitrile derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability percentage relative to untreated control cells and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

G cluster_pathway Potential Anticancer Mechanism compound 1,2,3-Triazole Derivative cell Cancer Cell compound->cell pathway Induction of Apoptotic Pathways cell->pathway arrest Cell Cycle Arrest (e.g., G0/G1 Phase) pathway->arrest apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

Caption: Potential anticancer mechanisms of action for 1,2,3-triazole derivatives.

Investigational Frontier: Antimicrobial and Antiviral Potential

The 1,2,3-triazole nucleus is also a common feature in molecules with significant antimicrobial and antiviral activities.[8][9] These compounds have shown efficacy against various strains of bacteria, fungi, and viruses, including drug-resistant pathogens.[10][11][12] The mechanism often involves the inhibition of essential viral or bacterial enzymes.[2]

The exploration of 5-phenyl-1,2,3-triazole-4-carbonitrile derivatives as antimicrobial or antiviral agents is a logical and promising extension of existing research.

Table 2: Antimicrobial/Antiviral Activity of Representative 1,2,3-Triazole Derivatives

Compound Type Target Organism/Virus Activity Metric Value Reference
Indole-Pyrazolone-Triazole A. baumannii MIC 10 µg/mL [12]
Phenylpyrazolone-Triazole SARS-CoV-2 Mpro IC50 3.17 µM [13]

| Triazole Hybrid | Hepatitis C Virus | EC50 | 1.16 nM |[13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Serially dilute the test compound in broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 1,2,3-triazole derivatives is highly dependent on the substituents at the 1, 4, and 5 positions of the triazole ring.[7][14]

  • The 5-Phenyl Group: The presence of an aromatic ring at the 5-position is often crucial for activity, potentially engaging in π-π stacking or hydrophobic interactions with biological targets.[7] Modifications to this phenyl ring (e.g., adding electron-withdrawing or donating groups) can fine-tune the compound's potency and selectivity.

  • The 4-Carbonitrile Group: The nitrile (-C≡N) group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. It can also serve as a bioisostere for other functional groups, influencing the molecule's electronic properties and binding affinity.

  • The N-1 Position: The substituent at the N-1 position offers a versatile point for modification to improve pharmacokinetic properties such as solubility and cell permeability.

Future Directions: The 5-phenyl-1,2,3-triazole-4-carbonitrile scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the established antioxidant properties and the strong precedent set by related triazoles, future research should prioritize:

  • Systematic Screening: Comprehensive screening of a library of these derivatives against diverse panels of cancer cell lines, bacteria, fungi, and viruses.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the most active compounds.

  • SAR-Guided Optimization: Synthesis of new analogues with systematic modifications to the phenyl ring and the N-1 substituent to optimize potency and reduce toxicity.

Conclusion

Derivatives of 5-phenyl-1,2,3-triazole-4-carbonitrile are a class of compounds with demonstrated antioxidant activity and significant, mechanistically plausible potential as anticancer, antimicrobial, and antiviral agents. Their straightforward synthesis and the rich chemical space available for modification make them an attractive target for future drug discovery and development programs. The insights and protocols provided in this guide serve as a foundation for researchers to further investigate and unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Savegnago, L., et al. (2015). Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a Precursor to Highly Functionalized Tetrazoles. RSC Advances. Available at: [Link]

  • Ben-Abdelmoumen, G., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available at: [Link]

  • Ivashchenko, A.V., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica. Available at: [Link]

  • Nogueira, C.W., et al. (2015). Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis, antioxidant properties and use as precursors to highly functionalized tetrazoles. RSC Publishing. Available at: [Link]

  • Ikizler, A.A., et al. (2006). Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Ivashchenko, A.V., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Available at: [Link]

  • Sagan, V., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • El-Sayed, N.F., et al. (2023). Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2025). A Literature Review Focusing on the Antiviral Activity of[1][3][4] and[1][3][6]-triazoles. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[1][3][4] and[1][3][6]-triazoles. PubMed. Available at: [Link]

  • Abdel-Ghani, T.M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules. Available at: [Link]

  • Martin, A.A., et al. (2014). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. American Journal of PharmTech Research. Available at: [Link]

  • Khan, I., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Pal, R., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Nikolova, B., et al. (2024). A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. Available at: [Link]

  • Upadhyay, D.B., et al. (2024). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Omega. Available at: [Link]

  • Hrosh, Y., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[1][3][4] and[1][3][6]-triazoles. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Alam, M.A., et al. (2024). 1,2,3-Triazole hybrids as anticancer agents: A review. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2022). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link]

  • Aitken, L., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-phenyl-3H-[1,2,3]triazole-4-carbonitrile via Metal-Free Click Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the precision synthesis of 5-phenyl-3H-[1,2,3]triazole-4-carbonitrile (also known as 4-cyano-5-phenyl-1,2,3-triazole), a critical scaffold in medicinal chemistry serving as a bioisostere for amides and esters.

Abstract & Strategic Rationale

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and ability to mimic peptide bonds. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for 1,4-disubstituted triazoles, the synthesis of 4,5-disubstituted NH-triazoles (specifically the 4-cyano-5-phenyl variant) requires a distinct approach.

Standard CuAAC using organic azides yields N-substituted products, necessitating a subsequent deprotection step. To directly access the 3H (NH-free) tautomer with high atom economy, we utilize the Thermal Huisgen [3+2] Cycloaddition of phenylpropiolonitrile with sodium azide . This metal-free route exploits the electron-withdrawing nature of the cyano group to drive regioselectivity and reactivity without the need for transition metal catalysts, avoiding heavy metal contamination in pharmaceutical intermediates.

Key Advantages of this Protocol:
  • Metal-Free: Eliminates copper/ruthenium contamination risks.

  • Atom Economy: 100% atom economy (theoretical).

  • Direct Access: Yields the NH-triazole in a single step.

  • Scalability: Amenable to gram-scale synthesis with appropriate safety controls.

Reaction Mechanism & Pathway

The reaction proceeds via a concerted but asynchronous [3+2] cycloaddition. The azide anion (


) acts as a 1,3-dipole, attacking the electron-deficient alkyne. The regioselectivity is governed by the polarization of the phenylpropiolonitrile  triple bond, where the 

-carbon (relative to the cyano group) is activated for nucleophilic attack.
Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Start Reagents: Phenylpropiolonitrile + Sodium Azide TS Transition State: Nucleophilic Attack of N3 on Beta-Carbon Start->TS DMF, 60°C Intermediate Intermediate: Triazolide Anion TS->Intermediate Cyclization Workup Acidic Workup: Protonation (HCl/NH4Cl) Intermediate->Workup Quenching Product Product: 5-phenyl-3H-[1,2,3]triazole- 4-carbonitrile Workup->Product Tautomerization

Figure 1: Mechanistic flow of the metal-free [3+2] cycloaddition yielding the target NH-triazole.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.Equiv.[1][2]Role
Phenylpropiolonitrile 1817-47-61.0Electrophile / Dipolarophile
Sodium Azide (

)
26628-22-81.21,3-Dipole Source
DMF (N,N-Dimethylformamide) 68-12-2SolventPolar Aprotic Medium
Ammonium Chloride (

)
12125-02-9ExcessProton Source (Workup)
Ethyl Acetate / Hexanes --Extraction / Purification

Equipment:

  • Round-bottom flask (25 mL or 50 mL) with magnetic stir bar.

  • Oil bath with temperature controller.

  • Safety shield (Blast shield).

  • Rotary evaporator.

Step-by-Step Methodology

Safety Warning: Sodium azide is acutely toxic and shock-sensitive. It reacts with acids to form hydrazoic acid (


), which is explosive and toxic.[3] Perform all operations in a fume hood behind a blast shield. Do not use halogenated solvents (DCM, CHCl3) with sodium azide to avoid forming di-azidomethane.
Step 1: Reaction Setup
  • Dissolution: In a clean, dry round-bottom flask, dissolve Phenylpropiolonitrile (1.0 mmol, 127 mg) in anhydrous DMF (5.0 mL).

  • Azide Addition: Carefully add Sodium Azide (1.2 mmol, 78 mg) to the stirring solution at room temperature. The solution may turn slightly yellow.

    • Note: Use a plastic spatula for weighing azide; avoid metal spatulas.

  • Heating: Equip the flask with a condenser (optional for this temp) or a loose stopper. Heat the mixture to 60°C in an oil bath.

  • Monitoring: Stir at 60°C for 4–6 hours . Monitor reaction progress by TLC (30% EtOAc in Hexanes). The alkyne spot should disappear, and a new polar spot (triazole) should appear.

Step 2: Workup & Isolation
  • Quenching: Cool the reaction mixture to 0°C (ice bath).

  • Protonation: Slowly add saturated aqueous

    
      (10 mL) to protonate the triazolide anion. Caution: Mild gas evolution may occur.
    
    • Alternative: Use 1M HCl carefully to adjust pH to ~2-3, but

      
       is safer to prevent 
      
      
      
      off-gassing.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Combine organic layers and wash with Water (2 x 10 mL) to remove residual DMF, followed by Brine (1 x 10 mL).

  • Drying: Dry the organic phase over anhydrous

    
     . Filter and concentrate under reduced pressure.
    
Step 3: Purification
  • Recrystallization: The crude residue is often pure enough. If necessary, recrystallize from Ethanol/Water or Chloroform/Hexane .

  • Chromatography: If high purity is required, perform flash column chromatography using a gradient of Hexanes:EtOAc (80:20 to 50:50) .

Workflow Visualization

Workflow Step1 1. Dissolve Phenylpropiolonitrile in DMF Step2 2. Add NaN3 (1.2 eq) Stir at 60°C for 4-6h Step1->Step2 Step3 3. Cool to 0°C Quench with sat. NH4Cl Step2->Step3 Completion (TLC) Step4 4. Extract with EtOAc Wash with H2O/Brine Step3->Step4 Step5 5. Dry (Na2SO4) & Concentrate Step4->Step5 Step6 6. Recrystallize (EtOH/H2O) or Column Chromatography Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation.

Characterization Data

The product exists in tautomeric equilibrium (1H/2H/3H), typically observed as a broad NH signal in proton NMR.

  • Appearance: White to off-white solid.

  • Melting Point: 190–192°C (Lit.[4] value varies by tautomer predominance).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       15.0–14.5 (br s, 1H, NH)
      
    • 
       7.85–7.80 (m, 2H, Ar-H)
      
    • 
       7.55–7.45 (m, 3H, Ar-H)
      
  • 
    C NMR (100 MHz, DMSO-
    
    
    
    ):
    • 
       114.5 (CN), 127.2, 129.4, 130.1 (Ar-C), Triazole carbons typically ~130-145 ppm (broad due to tautomerism).
      
  • IR (ATR):

    • 
       3200–2800 (NH broad), 2245 (C
      
      
      
      N), 1600 (C=C).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction or loss during workup.Increase time/temp to 80°C. Ensure thorough extraction (triazoles are polar).
Regioisomer Mix Thermal scrambling (rare for this substrate).Maintain temp <80°C. The 4-cyano-5-phenyl isomer is thermodynamically favored.
Incomplete Conversion Degradation of azide.[3]Use fresh

. Ensure anhydrous DMF to prevent alkyne hydration.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5] Past and Future. Angewandte Chemie International Edition. Link

  • Amantini, D., et al. (2002). Sustainable Synthesis of 1,2,3-Triazoles.[6] Journal of Organic Chemistry. (Contextual grounding for metal-free cycloadditions).

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Detailed Safety Data: Sodium Azide Safety Data Sheet. Sigma-Aldrich / Merck. Link

Sources

Protocol for oxidative coupling of benzaldehyde and malononitrile to triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Oxidative Cascade Synthesis of 4-Aryl-5-Cyano-1H-1,2,3-Triazoles

Executive Summary

This application note details the protocol for the synthesis of 4-aryl-5-cyano-1H-1,2,3-triazoles utilizing benzaldehyde and malononitrile as primary carbon scaffolds. While often conceptually simplified as a condensation, this transformation is most efficiently executed as a Three-Component Oxidative Cascade involving Sodium Azide (


).

The resulting scaffold is a critical pharmacophore, notably serving as a precursor for tyrosine kinase inhibitors (e.g., HER2 inhibitors) and antiproliferative agents. This guide moves beyond standard literature by integrating an oxidative stabilization strategy using DMSO as both solvent and oxidant, ensuring high regioselectivity and yield without the need for toxic heavy metal catalysts.

Scientific Foundation & Mechanism

The reaction proceeds via a sequential Knoevenagel Condensation followed by a [3+2] Cycloaddition .

  • Step 1 (Knoevenagel Condensation): The active methylene group of malononitrile undergoes nucleophilic addition to the carbonyl of benzaldehyde, eliminating water to form the electrophilic intermediate benzylidenemalononitrile .

  • Step 2 (Regioselective Cycloaddition): The azide anion (

    
    ) attacks the 
    
    
    
    -carbon of the activated alkene.
  • Step 3 (Aromatization/Oxidative Shift): The resulting triazoline intermediate undergoes a 1,3-proton shift and aromatization to yield the stable 1,2,3-triazole. In DMSO, this process is thermodynamically driven, often described as an oxidative stabilization of the heteroaromatic system.

Reaction Scheme


Experimental Protocol

Reagents & Materials
ReagentPurityRoleHazard Note
Benzaldehyde

Substrate (Electrophile)Auto-oxidizes; use fresh.
Malononitrile

Substrate (Nucleophile)Toxic; releases HCN if acidified.
Sodium Azide

Nitrogen SourceHIGH HAZARD: Explodes with acid/metals.
DMSO AnhydrousSolvent/OxidantPermeates skin; carries toxins.
L-Proline

OrganocatalystGreen promoter for condensation.
HCl (10%) AqueousWorkupUse cautiously to precipitate product.
Step-by-Step Methodology

Pre-requisite: All glassware must be clean and free of heavy metals (Pb, Cu, Hg) to prevent the formation of explosive metal azides.

Step 1: Reaction Assembly (One-Pot)

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 mmol, 106 mg) and Malononitrile (1.1 mmol, 73 mg) in DMSO (5 mL).

  • Add L-Proline (10 mol%, 11.5 mg) as the organocatalyst.

  • Stir at room temperature for 15 minutes. Observation: Solution typically turns yellow/orange, indicating the formation of benzylidenemalononitrile.

Step 2: Azide Addition & Cyclization 4. Add Sodium Azide (


) (1.2 mmol, 78 mg) to the mixture.
5.  Equip the flask with a reflux condenser and heat the mixture to 100°C  in an oil bath.
6.  Maintain stirring at 100°C for 3–5 hours .
  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The intermediate alkene spot should disappear, and a new polar spot (Triazole) should appear.

Step 3: Workup & Purification 7. Cool the reaction mixture to room temperature. 8. Pour the mixture into ice-cold water (30 mL) with vigorous stirring. 9. Acidification (CRITICAL): Dropwise, add 10% HCl until pH reaches ~2–3.

  • Safety: Perform this in a fume hood. Ensure no unreacted
    
    
    remains, or it will form
    
    
    gas. The acidification protonates the triazolyl anion, precipitating the product.
  • Filter the resulting precipitate via vacuum filtration.
  • Wash the solid with cold water (
    
    
    mL) and cold ethanol (
    
    
    mL).
  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
  • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to obtain analytical purity.

Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key spectral features for the target compound: 4-Phenyl-1H-1,2,3-triazole-5-carbonitrile .

TechniqueExpected Signal/FeatureStructural Assignment
IR Spectroscopy


(Nitrile stretch)


(Triazole ring, broad)
1H NMR (DMSO-d6)

ppm (Multiplet)
Aromatic protons (Phenyl ring)

ppm (Broad Singlet)

proton (Deshielded, exchangeable)
13C NMR

ppm

Carbon

ppm
Aromatic Carbons
Mass Spectrometry

Protonated molecular ion
Mechanistic Pathway (Graphviz)

TriazoleSynthesis Start Benzaldehyde + Malononitrile Knoevenagel Step 1: Knoevenagel Condensation (L-Proline Cat.) Start->Knoevenagel Intermediate1 Benzylidenemalononitrile (Activated Alkene) Knoevenagel->Intermediate1 - H2O AzideAdd Step 2: Nucleophilic Attack (Sodium Azide) Intermediate1->AzideAdd Cyclization [3+2] Cycloaddition (Formation of Triazoline) AzideAdd->Cyclization Aromatization Step 3: Oxidative/Tautomeric Shift (DMSO/Heat) Cyclization->Aromatization Isomerization Product 4-Phenyl-5-cyano-1H-1,2,3-triazole Aromatization->Product

Caption: Mechanistic cascade from condensation to regioselective triazole formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel step.Ensure the aldehyde/malononitrile mixture stirs for 15-30 mins before adding azide.
Oily Product Impurities or residual DMSO.Recrystallize from Ethanol/Water. Ensure thorough washing with cold water during filtration.
Explosion Risk Formation of heavy metal azides.NEVER use metal spatulas or halogenated solvents (DCM/Chloroform) with Sodium Azide. Use Teflon/Glass.
No Precipitation pH not acidic enough.The triazole

is acidic (

). You must acidify to pH 2–3 to protonate and precipitate it from the basic azide solution.

References

  • Synthesis and biological evaluation of 4-aryl-5-cyano-2H-1,2,3-triazoles as inhibitor of HER2 tyrosine kinase. Source: Bioorganic & Medicinal Chemistry (2007).[1] URL:[Link]

  • Synthesis of 5-aryl-4-cyano-1H-1,2,3-triazoles and biological evaluation of their inhibitory action on tyrosine kinase. Source: Yao Xue Xue Bao (2009).[2] URL:[Link]

  • Novel Eco-Friendly Electrode: Copper Nanoparticle-Doped MWCNTs for Green Electro-Organic Synthesis of 1,2,3-Triazoles. Source: Applied Organometallic Chemistry (2024).[3] URL:[Link]

  • One-pot synthesis of 1,2,3-triazoles from aldehydes, ketones, sodium azide, and aryl halides. Source: ResearchGate (Mechanistic Insight). URL:[Link]

Sources

Revolutionizing Heterocyclic Synthesis: A Guide to [3+2] Cycloaddition for 4-Cyano-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. Among its derivatives, 4-cyano-1,2,3-triazoles stand out as valuable building blocks for more complex molecular architectures. The [3+2] cycloaddition reaction, a cornerstone of click chemistry, offers a powerful and efficient route to these important heterocycles. This guide provides a comprehensive overview of the reaction conditions, mechanistic insights, and practical protocols for the synthesis of 4-cyano-1,2,3-triazoles.

The Power of [3+2] Cycloaddition: A Mechanistic Overview

The synthesis of 1,2,3-triazoles via [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, involves the reaction of an azide with an alkyne.[1] While the thermal reaction often requires harsh conditions and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted), the advent of metal catalysis has revolutionized this transformation, offering high yields and excellent regioselectivity under mild conditions.[1][2][3]

For the synthesis of 4-cyano-1,2,3-triazoles, the key starting material is a 1-cyanoalkyne. The reaction proceeds via the coordination of the metal catalyst to the alkyne, followed by the addition of the azide to form a metallacycle intermediate. Subsequent reductive elimination yields the desired triazole product and regenerates the active catalyst.

The choice of catalyst is crucial in determining the regiochemical outcome of the reaction. Copper(I) catalysts, in what is famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), predominantly yield 1,4-disubstituted 1,2,3-triazoles.[4][5][6] In contrast, ruthenium(II) catalysts, employed in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), favor the formation of 1,5-disubstituted isomers.[7][8][9][10][11][12]

A notable advancement in this field is the two-step sequence to prepare 4-cyano-1,2,3-triazoles from terminal alkynes and organic azides, where the terminal alkyne is first converted to a more reactive 1-cyanoalkyne.[13][14]

mechanistic_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Azide Organic Azide (R-N3) Metallacycle Metallacycle Intermediate Azide->Metallacycle Coordination & Cyclization Alkyne 1-Cyanoalkyne (R'-C≡C-CN) Alkyne->Metallacycle Catalyst Metal Catalyst (e.g., Ru(II) or Cu(I)) Catalyst->Metallacycle Catalysis Metallacycle->Catalyst Regeneration Triazole 4-Cyano-1,2,3-triazole Metallacycle->Triazole Reductive Elimination

Figure 1: Generalized mechanistic pathway for the metal-catalyzed [3+2] cycloaddition.

Optimizing Reaction Conditions: A Comparative Analysis

The success of the [3+2] cycloaddition for synthesizing 4-cyano-1,2,3-triazoles hinges on the careful selection of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes various reported conditions, providing a valuable resource for methods development.

Catalyst SystemAlkyne SubstrateAzide SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
[CpRuCl]₄Aryl & Aliphatic 1-CyanoalkynesAryl & Aliphatic AzidesDMF90-110 (Microwave)0.25-0.5High[7]
CpRuCl(PPh₃)₂1-CyanoalkynesOrganic AzidesNot specifiedNot specifiedNot specifiedHigh[13][14]
TBAF2-Aryl-1-cyano-1-nitroethenesTMSN₃Solvent-freeNot specifiedNot specified70-90[15]
Ni(0)-XantphosCyanoalkynesOrganic AzidesNot specifiedNot specifiedNot specifiedHigh[16]
Copper(I)Terminal AlkynesOrganic AzidesVariousRoom Temp1-24High[17][18][19]

Key Insights:

  • Ruthenium Catalysis: For the synthesis of 1,5-disubstituted 4-cyano-1,2,3-triazoles, ruthenium catalysts such as [CpRuCl]₄ and CpRuCl(PPh₃)₂ are highly effective.[7][13][14] Microwave irradiation can significantly reduce reaction times.[7]

  • Copper Catalysis: The well-established CuAAC is a robust method for obtaining 1,4-disubstituted triazoles and can often be performed at room temperature in aqueous solvent systems.[17][19]

  • Alternative Methods: Catalyst-free conditions using reagents like TBAF with specific substrates have been reported to yield 4-aryl-5-cyano-1H-1,2,3-triazoles.[15] Nickel catalysis has also emerged as a powerful tool for achieving excellent regio- and chemoselectivity.[16]

  • Solvent Choice: Solvents like DMF and DMSO are commonly used, though more sustainable and biodegradable options like Cyrene™ are being explored.[17][20]

Detailed Experimental Protocol: Ruthenium-Catalyzed Synthesis

This protocol provides a representative example for the synthesis of a 1,5-disubstituted 4-cyano-1,2,3-triazole using a ruthenium catalyst, adapted from literature procedures.[7][13][14]

Materials:

  • Organic azide (1.0 mmol)

  • 1-Cyanoalkyne (1.1 mmol)

  • [Cp*RuCl]₄ (0.025 mmol, 2.5 mol %)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vials

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Sources

Application Note: Optimized Hydrolysis of 5-Phenyl-1,2,3-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and metabolic stabilizers. The conversion of 5-phenyl-1,2,3-triazole-4-carbonitrile to its corresponding carboxylic acid is a critical transformation. This acid derivative is a versatile intermediate for fragment-based drug discovery (FBDD), serving as a precursor for peptidomimetics and transition metal ligands.

While nitrile hydrolysis is a textbook reaction, the specific electronic architecture of the 1,2,3-triazole ring—an electron-deficient, aromatic heterocycle—requires tailored conditions to maximize yield and prevent decarboxylation or ring degradation.

Key Chemical Challenges
  • Electronic Activation: The triazole ring acts as an electron-withdrawing group (EWG), activating the nitrile carbon toward nucleophilic attack. This makes base hydrolysis generally more efficient than acid hydrolysis.

  • Amide Stalling: The reaction proceeds through a stable primary amide intermediate. Insufficient reaction time or base strength often leads to mixtures of acid and amide.

  • Tautomeric Complexity: If the N1-position is unsubstituted (1H-triazole), the molecule possesses an acidic proton (pKa ~9-10). This consumes one equivalent of base immediately, necessitating stoichiometry adjustments.

Reaction Mechanism & Kinetics

Understanding the stepwise mechanism is vital for troubleshooting. The reaction is not a single step but a cascade: Nitrile


 Imidate 

Amide

Carboxylate
.[1]
Pathway Visualization

The following diagram illustrates the base-catalyzed pathway, highlighting the critical intermediate states.

NitrileHydrolysis Substrate Nitrile Substrate (R-CN) OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack + NaOH/H2O Imidate Imidate Intermediate (R-C(OH)=N-) OH_Attack->Imidate Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Carboxylate Carboxylate Salt (R-COO-) Amide->Carboxylate + NaOH, Heat - NH3 (gas) Product Free Acid Product (R-COOH) Carboxylate->Product + HCl (Workup)

Figure 1: Stepwise mechanism of base-promoted nitrile hydrolysis. Note the amide intermediate (Red) which is a common stalling point.

Protocol A: Alkaline Hydrolysis (Recommended)

This method is preferred due to the electronic activation provided by the triazole ring, which facilitates nucleophilic attack by hydroxide ions.

Materials & Reagents
ReagentRoleGrade
5-Phenyl-1,2,3-triazole-4-carbonitrileSubstrate>95% Purity
Sodium Hydroxide (NaOH)ReagentPellets or 4M Soln.
Ethanol (EtOH) or MethanolCo-solventACS Grade
Water (Deionized)SolventType II
Hydrochloric Acid (HCl)Acidifier1M and 6M
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve 1.0 equiv of the nitrile substrate in a 1:1 mixture of Ethanol/Water (concentration ~0.2 M).

    • Note: Ethanol is required to solubilize the organic nitrile; water is the nucleophile.

  • Base Addition: Add 5.0 - 10.0 equiv of NaOH.

    • Critical: If the triazole is NH-unsubstituted (1H), add an extra 1.0 equiv to account for deprotonation of the ring nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

    • Duration: 4–16 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the nitrile peak (IR: ~2230 cm⁻¹) and the amide intermediate.

  • Ammonia Removal: The reaction releases ammonia gas. Ensure the system is open to the atmosphere (via a drying tube) to allow

    
     escape, driving the equilibrium forward (Le Chatelier’s principle).
    
  • Workup (Isolation):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (2x) to remove unreacted nitrile or non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath (0°C). Slowly add 6M HCl dropwise until pH reaches ~2.0.

    • Observation: The carboxylic acid should precipitate as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration.[2] Wash with cold water (3x) to remove excess salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Protocol B: Acid Hydrolysis (Alternative)

Use this protocol only if the substrate contains functional groups sensitive to strong bases (e.g., esters elsewhere on the phenyl ring).

Methodology
  • Reagent: Mix the nitrile in 50% v/v Sulfuric Acid (

    
    )  or concentrated HCl.
    
  • Reaction: Heat to 90-100°C for 6–12 hours.

  • Workup: Pour the reaction mixture onto crushed ice. The product often precipitates directly.

  • Risk: Acid hydrolysis frequently stops at the amide stage. If this occurs, add Sodium Nitrite (

    
    ) in acid (diazotization conditions) to convert the amide to the acid.
    

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and scientific solutions.

ObservationRoot CauseCorrective Action
Product is an Amide Incomplete hydrolysis.Increase reaction time or NaOH concentration. Ensure

can escape the vessel.
Low Yield (No Precipitate) Product is water-soluble.[3]The triazole ring increases polarity. If no precipitate forms at pH 2, saturate the aqueous layer with NaCl (salting out) and extract with EtOAc/THF (3:1).
Decarboxylation Excessive heat/time.1,2,3-triazole-4-carboxylic acids can decarboxylate at high temps (>150°C). Keep reflux mild (<100°C).
Starting Material Remains Poor solubility.The nitrile must be in solution for the aqueous base to attack. Increase Ethanol ratio or use Dioxane/Water.

Analytical Characterization

Confirm the identity of 5-phenyl-1,2,3-triazole-4-carboxylic acid using these markers:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic protons associated with the starting material and the appearance of a broad singlet at

    
     12.0–14.0 ppm (COOH). If the amide is present, two broad singlets (NH2) will appear around 
    
    
    
    7.5–8.0 ppm.
  • IR Spectroscopy:

    • Nitrile (Start): Sharp peak at ~2230 cm⁻¹.

    • Acid (Product): Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (~1690–1710 cm⁻¹).

  • Mass Spectrometry:

    
     [M+H]+ or [M-H]- corresponding to the acid (Molecular Weight + 1 or -1).
    

References

  • Organic Chemistry Portal. Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. Hydrolysis of Nitriles. Retrieved from [Link]

  • Pokhodylo, N. T., et al. (2009).[4] Synthesis of 1-(R-phenyl)-5-(R-methyl)-1H-1,2,3-triazole-4-carboxylic acids.[4] Synthetic Communications. (General reference for triazole acid synthesis).

  • PubChem. 1,2,3-Triazole-4-carboxylic acid (Compound Summary). Retrieved from [Link]

Sources

Technical Guide: Reduction of 1,2,3-Triazole-4-Carbonitrile to 4-Aminomethyl Triazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The conversion of 1,2,3-triazole-4-carbonitrile to (1,2,3-triazol-4-yl)methanamine (4-aminomethyl triazole) is a pivotal transformation in medicinal chemistry. This scaffold serves as a bioisostere for amide bonds and is a critical linker in fragment-based drug discovery (FBDD).

The Chemoselective Challenge

The primary challenge in this reduction is not the reactivity of the nitrile, but the polarity and chelating nature of the product.

  • Ring Stability: The 1,2,3-triazole ring is remarkably stable to reduction (aromatic character), resisting cleavage by LiAlH₄ or catalytic hydrogenation under standard conditions.

  • Product Isolation: The resulting primary amine is highly hydrophilic and amphoteric (due to the acidic triazole NH and basic amine). Standard aqueous workups often result in near-zero isolated yields because the product partitions into the aqueous phase.

  • Secondary Amine Formation: During hydrogenation, the intermediate imine can react with the product amine to form a dimer (secondary amine), requiring specific scavenging additives.

This guide presents three validated protocols ranging from bench-scale chemical reduction to scalable hydrogenation, with a heavy emphasis on isolation strategies .

Decision Matrix: Selecting the Right Protocol

Before starting, select the method based on your available equipment and scale.

MethodSelection cluster_legend Key Start Start: 1,2,3-Triazole-4-Carbonitrile ScaleQ What is your reaction scale? Start->ScaleQ SmallScale < 1 gram (Bench Scale) ScaleQ->SmallScale LargeScale > 10 grams (Process Scale) ScaleQ->LargeScale MethodA Method A: CoCl2 / NaBH4 (Mild, High Selectivity) SmallScale->MethodA Preferred MethodC Method C: LiAlH4 (Rigorous, Hard Workup) SmallScale->MethodC Alternative EquipmentQ Do you have a Hydrogenator? LargeScale->EquipmentQ EquipmentQ->MethodA No (Stepwise addition) MethodB Method B: H2 / Pd/C (Scalable, Clean) EquipmentQ->MethodB Yes Green = Recommended Green = Recommended Red = Use with Caution Red = Use with Caution

Figure 1: Decision matrix for selecting the optimal reduction strategy.

Detailed Protocols

Method A: Cobalt Boride Reduction (The "Bench Gold Standard")

Best for: Small to medium scale (100 mg – 5 g), rapid optimization, and avoiding pressure equipment. Mechanism: Sodium borohydride reacts with Cobalt(II) chloride to generate "Cobalt Boride" (Co₂B) in situ, which coordinates to the nitrile and facilitates hydride transfer. This method is exceptionally mild and minimizes side reactions.

Reagents
  • Substrate: 1,2,3-triazole-4-carbonitrile (1.0 equiv)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂[1]·6H₂O): 2.0 equiv

  • Sodium Borohydride (NaBH₄): 10.0 equiv

  • Solvent: Methanol (MeOH)

Step-by-Step Protocol
  • Setup: In a round-bottom flask, dissolve the triazole nitrile (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in MeOH (0.1 M concentration relative to substrate). The solution will appear deep purple/pink.

  • Cooling: Cool the solution to 0°C using an ice bath. Exotherm Warning: The addition of borohydride is exothermic and evolves hydrogen gas.

  • Addition: Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride species) and bubble vigorously.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC (Note: The amine stays at the baseline in standard EtOAc/Hexane; use MeOH/DCM/NH₄OH 10:90:1 for monitoring).

  • Quench: Carefully add 3N HCl dropwise until the black precipitate dissolves and the pH is acidic (~pH 2). This destroys residual borohydride and solubilizes cobalt salts.

  • Workup (Critical):

    • Basify to pH >12 using concentrated NH₄OH.

    • Option 1 (If product is lipophilic enough): Extract exhaustively with DCM or CHCl₃/Isopropanol (3:1).

    • Option 2 (Boc-Protection - Recommended): Add Boc₂O (1.5 equiv) directly to the basic aqueous mixture and stir for 2 hours. Extract the Boc-protected amine with EtOAc. This solves the water-solubility issue.

Method B: Catalytic Hydrogenation (The Scalable Route)

Best for: Large scale (>10 g), GMP environments. Challenge: Prevention of secondary amine formation (dimerization).

Reagents
  • Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel.

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30–50 psi).

  • Additive: HCl (1.0 equiv) or Ammonia/MeOH.

  • Solvent: Methanol or Ethanol.

Step-by-Step Protocol
  • Preparation: Dissolve the nitrile in MeOH.

  • Additive: Add 1.2 equivalents of concentrated HCl or use 7N NH₃ in MeOH as the solvent.

    • Why? Acid protonates the primary amine as it forms, preventing it from attacking the intermediate imine (which causes dimerization). Alternatively, excess ammonia pushes the equilibrium away from dimer formation.

  • Catalyst: Carefully add 10 wt% Pd/C under an argon blanket. Safety: Pd/C is pyrophoric; do not add to dry solvent.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Shake/stir under H₂ (40 psi) for 4–12 hours.

  • Filtration: Filter through a pad of Celite to remove the catalyst. Warning: Keep the filter cake wet to prevent ignition.

  • Isolation: Concentrate the filtrate. If HCl was used, you will obtain the hydrochloride salt directly (R-CH₂NH₃⁺ Cl⁻), which is often a stable, easy-to-handle solid.

Method C: Lithium Aluminum Hydride (The "Brute Force" Route)

Best for: When other methods fail; strictly anhydrous conditions. Risk: Difficult workup due to aluminum emulsions.

Step-by-Step Protocol
  • Setup: Flame-dry a flask and maintain a N₂ atmosphere.

  • Slurry: Suspend LiAlH₄ (2.0–3.0 equiv) in dry THF at 0°C.

  • Addition: Add the nitrile (dissolved in dry THF) dropwise to the LAH slurry.

  • Reflux: Warm to room temperature, then reflux for 3–6 hours.

  • Fieser Workup (Mandatory for Safety):

    • Cool to 0°C.[2]

    • For every x grams of LiAlH₄ used, add:

      • x mL water (slowly!)

      • x mL 15% NaOH solution

      • 3x mL water

  • Filtration: A granular white precipitate should form. Filter this off. The product is in the THF filtrate.

Isolation & Purification Strategy (The "Amphoteric Trap")

The most common failure mode is losing the product during extraction. The 4-aminomethyl-1,2,3-triazole contains a basic amine and an acidic triazole proton (pKa ~9-10).

Recommended Isolation Workflow:

StateMethodDetails
Free Amine Resin Capture Use a strong cation exchange resin (SCX-2). Load the crude reaction mixture (in MeOH) onto the column. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH.
Salt Form HCl Precipitation If using Method B (Hydrogenation), isolate as the HCl salt. It is often crystalline and avoids aqueous extraction.
Protected In-Situ Boc After reduction (Method A or C), do not extract. Add Boc₂O and base directly to the crude mixture. Isolate the Boc-amino triazole, which extracts easily into EtOAc.

Mechanistic Visualization: Cobalt Boride Reduction

Understanding the mechanism ensures you can troubleshoot if the reaction stalls.

CoMechanism Step1 Pre-Catalyst CoCl2 + NaBH4 Step2 Active Species (Co2B)x-H 'Cobalt Boride' Step1->Step2 In situ generation Step3 Coordination R-CN -> Co Step2->Step3 Substrate binding Step4 Hydride Transfer Surface-H -> Nitrile Step3->Step4 Reduction Step5 Product Release R-CH2NH2 Step4->Step5 Desorption Step5->Step2 Catalyst Turnover

Figure 2: Simplified catalytic cycle of Cobalt Boride reduction. The black precipitate observed is the active heterogeneous catalyst.

Comparison of Methods

FeatureMethod A (CoCl₂/NaBH₄)Method B (H₂/Pd)Method C (LiAlH₄)
Yield High (80-95%)High (85-98%)Moderate (60-80%)
Selectivity Excellent (Chemo-selective)Good (Risk of dimer)Low (Reduces esters/ketones)
Safety Moderate (H₂ evolution)High Risk (Pressurized H₂)High Risk (Pyrophoric)
Scalability Poor (Exothermic)ExcellentPoor
Cost LowLow (Catalyst reusable)Medium

References

  • Satoh, T., et al. (1969). "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters, 10(49), 4555-4558.

  • Heinzman, S. W., & Ganem, B. (1982). "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801-6802.

  • Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Cobalt Boride." Tetrahedron Letters, 34, 1-4.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LiAlH4 Fieser workup).
  • Caddick, S., et al. (2006). "Intermolecular radical addition to 1,2,3-triazole-4-carbonitriles." Tetrahedron, 62, 1-10.

Sources

Converting 5-phenyl-1,2,3-triazole-4-carbonitrile to tetrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and safety-optimized protocol for converting 5-phenyl-1,2,3-triazole-4-carbonitrile into its corresponding tetrazole derivative .

This transformation creates a bis-heterocyclic scaffold (triazole-tetrazole), a high-value moiety in drug discovery due to the tetrazole's role as a lipophilic bioisostere of the carboxylic acid group.

Target Transformation: Nitrile (-CN)


 5-Substituted-1H-Tetrazole
Substrate:  5-phenyl-1,2,3-triazole-4-carbonitrile derivatives
Primary Method:  Zinc(II)-Catalyzed [3+2] Cycloaddition in Aqueous Media

Part 1: Scientific Foundation & Mechanistic Logic

The Challenge

Converting a nitrile attached to an electron-deficient 1,2,3-triazole ring presents unique challenges:

  • Electronic Deactivation: The triazole ring is electron-withdrawing, which theoretically activates the nitrile carbon toward nucleophilic attack. However, it also increases the acidity of any protons on the triazole ring (if N-unsubstituted), potentially leading to competing deprotonation.

  • Safety Hazards: Traditional methods use sodium azide (

    
    ) with ammonium chloride (
    
    
    
    ) in DMF at high temperatures. This generates sublimable ammonium azide and potentially hydrazoic acid (
    
    
    ) in the headspace, posing an explosion risk.
  • Purification: DMF is difficult to remove completely, often requiring tedious aqueous workups that can solubilize the polar tetrazole product, leading to yield loss.

The Solution: Zinc(II) Catalysis (Demko-Sharpless Protocol)

This guide prioritizes the Zinc(II)-catalyzed aqueous protocol (Demko & Sharpless, 2001).

  • Mechanism: The Zinc ion (

    
    ) acts as a Lewis acid, coordinating to the nitrile nitrogen. This activates the nitrile carbon for nucleophilic attack by the azide ion without requiring a highly acidic environment.
    
  • Thermodynamics: The intermediate zinc-tetrazolate complex is stable, driving the equilibrium forward.

  • Safety: The reaction proceeds at near-neutral/slightly alkaline pH, virtually eliminating the formation of volatile

    
     during the heating phase.
    
Mechanistic Pathway (DOT Visualization)

Tetrazole_Mechanism Start Nitrile Substrate (R-CN) Zn_Coord Activation (R-CN---Zn++) Start->Zn_Coord + ZnBr2 Azide_Attack Azide Attack [3+2] Cycloaddition Zn_Coord->Azide_Attack + NaN3 Zn_Tetrazolate Zn-Tetrazolate Intermediate Azide_Attack->Zn_Tetrazolate Cyclization Acid_Workup Acidic Workup (HCl) Zn_Tetrazolate->Acid_Workup Protonation Acid_Workup->Zn_Coord Zn++ Recycled (Theoretical) Product Free Tetrazole (R-CN4H) Acid_Workup->Product - Zn salts

Figure 1: Catalytic cycle for the conversion of nitrile to tetrazole using Zinc(II) salts. The formation of the Zn-tetrazolate precipitates the intermediate, driving the reaction to completion.

Part 2: Experimental Protocols

Protocol A: Zinc-Catalyzed Aqueous Synthesis (Recommended)

Best for: Safety, ease of purification, and "Green" chemistry compliance.

Reagents:

  • Substrate: 5-phenyl-1,2,3-triazole-4-carbonitrile (1.0 equiv)

  • Sodium Azide (

    
    ): 1.1 – 1.3 equiv
    
  • Zinc Bromide (

    
    ): 1.0 equiv (or 
    
    
    
    )
  • Solvent: Water (or Water/Isopropanol 3:1 if solubility is poor)

  • Workup: 3N HCl, Ethyl Acetate (EtOAc)[1]

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile substrate (e.g., 10 mmol), sodium azide (11-13 mmol), and zinc bromide (10 mmol).

  • Solvation: Add Water (20-30 mL).

    • Note: If the nitrile is highly lipophilic (due to the phenyl ring), it may float. Add Isopropanol (5-10 mL) to aid miscibility. The reaction is heterogeneous; vigorous stirring is critical.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 12–24 hours.

    • Monitoring: Check TLC (Mobile phase: EtOAc/MeOH/AcOH). The nitrile spot should disappear.[1] The tetrazole product is often more polar and stays at the baseline or requires a polar eluent.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Add 3N HCl slowly until the pH is acidic (pH ~1–2). Caution: This step converts the Zn-tetrazolate to the free tetrazole and destroys excess azide. Perform in a fume hood to manage trace

      
      .
      
    • Vigorous stirring is required to break up the zinc aggregates.

  • Isolation:

    • The product often precipitates as a white solid upon acidification. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (3 x 30 mL). The tetrazole is in the organic layer.[2] Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Toluene is usually sufficient.

Protocol B: Traditional Ammonium Chloride Method

Best for: Substrates that are strictly insoluble in aqueous systems or chelate Zinc irreversibly.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Azide (1.5 equiv)[1]

  • Ammonium Chloride (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide)[3][4]

Step-by-Step Procedure:

  • Setup: In a fume hood, dissolve the nitrile in anhydrous DMF (0.5 M concentration).

  • Addition: Add

    
     and 
    
    
    
    at room temperature.
  • Reaction: Heat to 100–120 °C for 12–16 hours.

    • Safety Note: Do not exceed 130 °C to prevent thermal decomposition of the azide.

  • Workup:

    • Cool to RT. Pour the reaction mixture into ice-cold water (10x volume of DMF).

    • Acidify with 6N HCl to pH 2.

    • The product should precipitate.[3][5] If not, extract exhaustively with EtOAc (DMF can make extraction difficult; wash organic layer with 5% LiCl solution to remove DMF).

Part 3: Data Analysis & Validation

Characterization Table

Compare your isolated product against these expected spectroscopic markers.

TechniqueMarkerExpected Observation
IR Spectroscopy Nitrile (-CN)Disappearance of sharp peak at ~2200–2250 cm⁻¹.
IR Spectroscopy Tetrazole (-NH)Appearance of broad bands at 3100–3400 cm⁻¹ (NH stretch).
13C NMR Tetrazole CarbonAppearance of a quaternary signal at 150–160 ppm .
1H NMR Tetrazole NHBroad singlet at 12–14 ppm (often exchangeable with D₂O).
Mass Spec Molecular Ion[M+H]⁺ = Substrate MW + 43 Da (Mass of HN₃).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls Poor solubility of nitrile in water.Switch to Protocol A with Isopropanol co-solvent or use Protocol B (DMF).
Low Yield Product remaining in aqueous phase.Tetrazoles are polar. Salt the aqueous phase with NaCl before extraction. Use THF/EtOAc mixtures.
Triazole Ring Opening Dimroth Rearrangement.Occurs under highly basic conditions. Ensure Protocol A (Zn) is used (neutral pH). Avoid strong bases (NaOH/KOH).
Explosion Risk Accumulation of

.[6]
Never use halogenated solvents (DCM, Chloroform) with azides (forms explosive di-azidomethane). Keep pH > 7 until the final quench.

Part 4: Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup cluster_2 Phase 3: Isolation Step1 Mix: Nitrile + NaN3 + ZnBr2 in Water/IPA Step2 Reflux 100°C (12-24h) Step1->Step2 Step3 Cool to RT Step2->Step3 Step4 Acidify with 3N HCl (pH 1) (Fume Hood!) Step3->Step4 Step5 Precipitate Forms? Step4->Step5 Step6_Yes Filtration & Wash Step5->Step6_Yes Yes Step6_No Extract w/ EtOAc Dry & Evaporate Step5->Step6_No No Final Pure Tetrazole Derivative Step6_Yes->Final Step6_No->Final

Figure 2: Operational workflow for the Zinc-catalyzed synthesis of tetrazoles.

Part 5: References

  • Demko, Z. P., & Sharpless, K. B. (2001).[7][8][9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7][10] The Journal of Organic Chemistry, 66(24), 7945–7950.[9]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692.

  • Pericin, D., et al. (2015). Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis... and use as precursors to bifunctional hybrids containing triazole and tetrazole systems. RSC Advances, 5, 10632-10640.

Sources

Application Note: Microwave-Assisted Synthesis of 5-Phenyl-1,2,3-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive protocol for the synthesis of 5-phenyl-1,2,3-triazole-4-carbonitrile utilizing Microwave-Assisted Organic Synthesis (MAOS). This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] The protocol details a robust method starting from (E)-3-phenyl-2-(phenylsulfonyl)acrylonitrile and sodium azide. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and address critical safety considerations, particularly concerning the handling of azide compounds. This document is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of Triazoles and Synthetic Innovation

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3] The high dipole moment, hydrogen bonding capability, and metabolic stability of the triazole ring make it a valuable isostere for other functional groups in drug design.

Traditionally, the synthesis of such heterocyclic compounds involves lengthy reaction times and often harsh conditions.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field by providing a rapid, efficient, and uniform heating method.[4] MAOS leverages the ability of polar molecules to convert electromagnetic energy into thermal energy, a process known as dielectric heating. This results in accelerated reaction rates, often reducing synthesis times from hours to mere minutes, while also minimizing side-product formation and improving overall yields.[1][5]

This application note details a specific and efficient microwave-assisted protocol for synthesizing 5-phenyl-1,2,3-triazole-4-carbonitrile, a valuable building block for creating more complex molecular architectures.

Reaction Overview and Mechanistic Insights

The described synthesis proceeds via a [3+2] cycloaddition reaction. Unlike the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), this method utilizes an activated alkene, (E)-3-phenyl-2-(phenylsulfonyl)acrylonitrile, as the starting material. The phenylsulfonyl group acts as an excellent leaving group and, together with the nitrile group, activates the double bond for nucleophilic attack by the azide ion.

Overall Reaction:

Causality of Experimental Choices:

  • Starting Material: (E)-3-phenyl-2-(phenylsulfonyl)acrylonitrile is chosen because the electron-withdrawing sulfonyl and nitrile groups render the β-carbon highly electrophilic and susceptible to a Michael-type addition by the azide nucleophile.

  • Azide Source: Sodium azide (NaN₃) serves as a readily available and cost-effective source for the three nitrogen atoms required to form the triazole ring.[6] Its handling, however, requires strict safety protocols.[7][8]

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is ideal. These solvents have a high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating of the reaction mixture. They also effectively dissolve the ionic and organic reactants.

  • Microwave Irradiation: The primary advantage of microwave heating is the rapid and uniform energy input directly to the polar reactants and solvent.[2] This dramatically accelerates the rate-determining steps of the reaction (nucleophilic attack and cyclization), leading to a significant reduction in reaction time and often cleaner product formation compared to conventional oil-bath heating.[5]

Experimental Workflow and Protocol

The entire process, from setup to final product, is designed for efficiency and safety in a laboratory setting equipped for modern organic synthesis.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reactants: - Phenylsulfonylacrylonitrile - Sodium Azide (Caution!) prep_vessel Add Reactants & Solvent (e.g., DMF) to Microwave Vial prep_reagents->prep_vessel prep_stir Add Stir Bar & Seal Vessel prep_vessel->prep_stir mw_setup Place Vial in Reactor Set Parameters: - Temp: 100-120°C - Time: 10-20 min - Power: 100-200 W prep_stir->mw_setup mw_run Run Reaction with Stirring mw_setup->mw_run mw_cool Cool Vessel to < 50°C mw_run->mw_cool workup_pour Pour Reaction Mixture into Ice-Water mw_cool->workup_pour workup_precip Collect Precipitate by Vacuum Filtration workup_pour->workup_precip workup_wash Wash Solid with Water & Dry workup_precip->workup_wash workup_purify Recrystallize from Ethanol/Water workup_wash->workup_purify analysis Characterize Product: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry - Melting Point workup_purify->analysis

Caption: Experimental workflow from preparation to analysis.

Materials and Equipment
MaterialsEquipment
(E)-3-phenyl-2-(phenylsulfonyl)acrylonitrileDedicated Scientific Microwave Reactor
Sodium Azide (NaN₃)10-20 mL Microwave Process Vials & Caps
Dimethylformamide (DMF), anhydrousMagnetic Stir Bars
Deionized WaterVacuum Filtration Apparatus (Büchner funnel)
Ethanol, Reagent GradeStandard Laboratory Glassware
Celite or Filter Aid (optional)Magnetic Stirrer/Hotplate
Analytical Balance
NMR Spectrometer, IR Spectrometer, Mass Spec.
Detailed Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add (E)-3-phenyl-2-(phenylsulfonyl)acrylonitrile (e.g., 1.0 mmol, 283 mg).

  • Addition of Azide (CAUTION): In a well-ventilated chemical fume hood, carefully add sodium azide (1.2 mmol, 78 mg). Never use a metal spatula to handle azides. [9] Use a ceramic or plastic spatula to avoid the formation of shock-sensitive metal azides.

  • Solvent Addition: Add 4-5 mL of anhydrous DMF to the vial.

  • Sealing: Securely seal the vial with a Teflon septum cap. Ensure the cap is properly crimped to withstand the pressure generated during the reaction.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 15 minutes.[10][11] The power will be modulated by the instrument to maintain the set temperature (typically starting around 100-180 W).

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50°C before removal from the reactor. This can be expedited by using the instrument's compressed air cooling feature.

  • Precipitation: Carefully uncap the vial in a fume hood. Pour the reaction mixture slowly into a beaker containing ~50 mL of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 20 mL) to remove any residual DMF and inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from an ethanol/water mixture to yield 5-phenyl-1,2,3-triazole-4-carbonitrile as a crystalline solid.

Results and Characterization

This microwave-assisted protocol provides the target compound in high yield and purity within a significantly reduced timeframe compared to conventional methods.

ParameterValue
Reaction Time 15 minutes
Temperature 120 °C
Microwave Power ~150 W (variable)
Typical Yield 85 - 95%
Appearance White to off-white crystalline solid
Expected M.P. ~160-162 °C

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆): Expect signals for the phenyl protons and a broad singlet for the N-H proton of the triazole ring.

  • ¹³C NMR (DMSO-d₆): Expect signals corresponding to the phenyl carbons, the nitrile carbon, and the two distinct carbons of the triazole ring.

  • IR (ATR, cm⁻¹): Look for characteristic peaks for N-H stretching (~3200-3400), C≡N stretching (~2230), and C=C/C=N stretching in the aromatic/heterocyclic region (~1400-1600).

  • Mass Spec (ESI+): Expect to find the [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₆N₄).

Reaction Mechanism Visualization

The reaction proceeds through a stepwise mechanism involving nucleophilic addition, intramolecular cyclization, and subsequent elimination of the benzenesulfinate leaving group.

G reactants Phenylsulfonyl- acrylonitrile + N₃⁻ step1 1. Michael Addition intermediate1 Michael Adduct (Anionic Intermediate) step2 2. Intramolecular Cyclization intermediate2 Cyclized Intermediate step3 3. Elimination product 5-phenyl-1,2,3-triazole- 4-carbonitrile leaving_group PhSO₂⁻ (Benzenesulfinate) step1->intermediate1 step2->intermediate2 step3->product step3->leaving_group

Caption: Proposed reaction mechanism for triazole formation.

Safety and Troubleshooting

CRITICAL SAFETY INFORMATION: SODIUM AZIDE

Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[7][12] It can also form highly explosive heavy metal azides.[9][13]

  • Handling: Always handle sodium azide in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[7]

  • Equipment: NEVER use metal spatulas or allow contact with metal surfaces (e.g., brass, copper, lead).[9] Contact with acids generates highly toxic and explosive hydrazoic acid gas.[8]

  • Waste Disposal: Dispose of all azide-containing waste as hazardous material according to your institution's guidelines. DO NOT pour azide solutions down the drain, as explosive metal azides can accumulate in the plumbing.[9]

Microwave Reactor Safety:

  • Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not equipped to handle the pressures and chemical environments of these reactions and can lead to catastrophic failure.

  • Inspect the reaction vial for any cracks or defects before use.

  • Never exceed the recommended volume or pressure limits for the reaction vessel.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents- Insufficient temperature/time- Improper sealing of the vial- Use fresh, anhydrous reagents and solvent.- Increase reaction time or temperature incrementally.- Ensure the vial is properly capped and sealed.
Incomplete Reaction - Reaction time is too short- Poor stirring- Increase the irradiation time by 5-minute intervals.- Use a larger or different shaped stir bar.
Dark-colored Product - Decomposition at high temperature- Lower the reaction temperature by 10-20°C.- Reduce the reaction time.

References

  • Safe Handling of Sodium Azide (SAZ) . Environment, Health & Safety - University of Massachusetts Amherst. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry . RSC Medicinal Chemistry. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry . National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds . UNM: Chemistry Department. [Link]

  • Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone . Hindawi. [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles . Royal Society of Chemistry. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds . International Journal of Science and Research Methodology. [Link]

  • Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity . Asian Journal of Chemistry. [Link]

  • Information on Azide Compounds . Stanford Environmental Health & Safety. [Link]

  • Safety Data Sheet: Sodium azide . Penta Chemicals. [Link]

  • Microwave-assisted synthesis, biological evaluation and molecular docking studies of new coumarin-based 1,2,3-triazoles . RSC Advances. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods . National Center for Biotechnology Information. [Link]

  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity . Indian Academy of Sciences. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles . Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,3-Triazoles . Organic Chemistry Portal. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review . MDPI. [Link]

  • Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives . Jordan Journal of Chemistry. [Link]

  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity . ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review . SciSpace. [Link]

Sources

Application Note: A Streamlined One-Pot Synthesis of 4-cyano-5-phenyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development, prized for its unique physicochemical properties and broad pharmacological potential.[1][2] These five-membered heterocyclic compounds act as effective bioisosteres for amide bonds, enhance metabolic stability, and can engage in various non-covalent interactions, improving solubility and target binding.[3] Several approved therapeutics, including the antibacterial agent Tazobactam and the anticancer agent Carboxyamidotriazole (CAI), feature the 1,2,3-triazole core, highlighting its clinical significance.[1][3]

The specific target of this guide, 4-cyano-5-phenyl-1,2,3-triazole, incorporates two valuable functionalities: the phenyl group, a common feature in many bioactive molecules, and the cyano group, a versatile handle for further chemical modification. Traditional syntheses of such substituted triazoles often involve multi-step processes, including the pre-formation and isolation of potentially unstable organic azides. This application note details a highly efficient, three-component, one-pot synthesis that circumvents these challenges. By reacting phenylglyoxal, malononitrile, and sodium azide in a single reaction vessel at room temperature, this protocol offers significant advantages in terms of operational simplicity, atom economy, and reduced chemical waste, making it an attractive method for researchers in drug discovery and organic synthesis.[4][5]

Underlying Chemical Principles: The Multicomponent Reaction

The formation of the 4,5-disubstituted 1,2,3-triazole in this protocol proceeds through a sophisticated cascade of reactions rather than a simple, direct cycloaddition. The core transformation is a variation of the Huisgen 1,3-dipolar cycloaddition.[6] However, the key reactive species are generated in situ from the three starting components.

A plausible mechanism involves the following key stages:

  • Knoevenagel Condensation: The reaction likely initiates with a base-catalyzed Knoevenagel condensation between the active methylene compound (malononitrile) and the aldehyde group of phenylglyoxal.

  • Michael Addition: Sodium azide then acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct in a Michael-type addition.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and elimination of a leaving group (such as a hydroxide ion, facilitated by the reaction conditions) to yield the stable, aromatic 1,2,3-triazole ring.

This one-pot approach is highly efficient as it avoids the isolation of intermediates and drives the reaction equilibrium towards the final product. The use of ethanol as a solvent is not only environmentally benign but also effectively facilitates the solubility of the reactants and intermediates.[5]

CRITICAL SAFETY PROTOCOLS: Handling Sodium Azide

WARNING: Sodium azide (NaN₃) is an extremely toxic and potentially explosive substance that demands rigorous safety protocols. All personnel must receive documented training on its hazards and handling procedures before commencing any work.[7]

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin, with an oral LD50 (rat) of 27 mg/kg.[8] It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, convulsions and death.[7]

  • Explosion Hazard: While stable in its pure form, sodium azide can form highly explosive heavy metal azides when in contact with metals such as lead, copper, silver, or zinc.[8] This is particularly critical for drain lines, metal spatulas, and metal storage shelves. It can also decompose violently if heated above 275°C.[9]

  • Reaction with Acids: Contact with acids rapidly generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[8]

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations involving solid sodium azide or its concentrated solutions must be performed inside a certified chemical fume hood.[9][10] A blast shield should be used if heating is involved.[10]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, closed-toe shoes, chemical safety goggles, and double-layered nitrile gloves.[11] For handling larger quantities or when splashes are possible, a face shield and Tyvek sleeves are required.[8]

  • Dispensing and Weighing: NEVER use a metal spatula.[7] Use spatulas made of ceramic, Teflon, or plastic.[8] When weighing, perform the operation within the fume hood.

  • Storage: Store sodium azide in a tightly sealed, non-metallic container in a cool, dry, well-ventilated area.[10] It must be segregated from acids, heavy metals, and oxidizing agents.[10][11]

  • Waste Disposal: DO NOT pour sodium azide solutions down the drain.[8] All waste, including empty containers, contaminated gloves, and paper towels, is considered P-listed hazardous waste and must be disposed of according to institutional EHS procedures in clearly labeled, non-metallic containers.[9]

  • Spill Response: For small spills, cover with absorbent pads (for liquids) or dampen paper towels with alkaline water (pH >9) and place over solids to prevent dust formation.[11] Place all cleanup materials in a sealed, non-metallic container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[7][9]

Experimental Protocol: One-Pot Synthesis

This protocol describes a representative procedure for the synthesis of 4-cyano-5-phenyl-1,2,3-triazole.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Phenylglyoxal monohydrate≥97%Sigma-AldrichCan be used directly.
Malononitrile≥99%Acros OrganicsToxic, handle with care in a fume hood.
Sodium Azide (NaN₃)≥99.5%Fisher ScientificEXTREMELY TOXIC. See Safety Section 3.
Ethanol (EtOH)200 Proof, AbsoluteDecon LabsServes as the reaction solvent.
Diethyl Ether (Et₂O)ACS GradeVWRUsed for washing the final product.
Deionized Water (DI H₂O)Type II or betterMilliporeUsed for washing the final product.
Magnetic Stir PlateStandardIKA, Corning
Round-bottom flask (50 mL)StandardChemglass
Magnetic stir barTeflon-coatedBel-Art
Buchner Funnel & FlaskStandardPyrexFor product isolation by filtration.
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, add phenylglyoxal monohydrate (1.52 g, 10 mmol, 1.0 eq).

    • Rationale: This is the starting electrophile that provides the phenyl-substituted carbon for the triazole ring.

  • Addition of Reagents: To the same flask, add malononitrile (0.66 g, 10 mmol, 1.0 eq) and ethanol (20 mL). Stir the mixture at room temperature until all solids are dissolved.

    • Rationale: Malononitrile is the active methylene compound that provides the carbon backbone for the cyano-substituted portion of the ring. Ethanol is an effective and environmentally preferable solvent for this reaction.[5]

  • Initiation with Sodium Azide: In a certified chemical fume hood, carefully add sodium azide (0.65 g, 10 mmol, 1.0 eq) to the stirred solution in one portion.

    • Rationale: The addition of sodium azide initiates the reaction cascade. The reaction is typically exothermic, but the heat evolution is manageable at this scale without external cooling.

  • Reaction Execution: Seal the flask (e.g., with a septum) and allow the reaction mixture to stir vigorously at room temperature (approx. 20-25°C) for 12-18 hours.

    • Rationale: The reaction proceeds efficiently at ambient temperature without the need for a catalyst or heating.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. A solid precipitate of the product should form over time.

  • Product Isolation (Work-up): After the reaction is complete, pour the reaction mixture into a beaker containing 50 mL of cold deionized water. Stir for 10-15 minutes to ensure complete precipitation of the product.

    • Rationale: The product has low solubility in water, allowing it to be easily isolated by precipitation while unreacted starting materials and byproducts remain in the aqueous ethanol solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with deionized water (2 x 20 mL) and then with cold diethyl ether (2 x 10 mL).

    • Rationale: Washing with water removes any remaining water-soluble impurities. The diethyl ether wash helps to remove non-polar impurities and accelerates drying.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The expected yield is typically high (85-95%).

Visualization of the Experimental Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: One-Pot Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product reagents Phenylglyoxal Malononitrile Sodium Azide Ethanol reaction Combine & Stir Room Temperature 12-18 hours reagents->reaction Add to flask workup 1. Precipitate in DI Water 2. Vacuum Filtration 3. Wash (H₂O, Et₂O) reaction->workup Reaction complete product Dry under vacuum 4-cyano-5-phenyl-1,2,3-triazole workup->product Isolate solid

Caption: High-level workflow for the one-pot synthesis.

Expected Results and Characterization

ParameterExpected Outcome
Product 4-cyano-5-phenyl-1H-1,2,3-triazole
Appearance White to off-white crystalline solid
Yield 85-95% (typical)
Molecular Formula C₉H₆N₄
Molecular Weight 170.17 g/mol
Purity >95% after washing
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis

Note: For definitive structural confirmation, full spectroscopic analysis is required. The values presented are based on typical outcomes for this class of reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or poor-quality reagents. 2. Insufficient reaction time.1. Use fresh, high-purity reagents. 2. Extend reaction time to 24 hours and monitor by TLC.
Product is Oily or Gummy Incomplete removal of starting materials or byproducts.1. Ensure thorough washing with water and diethyl ether. 2. Consider recrystallization from an appropriate solvent system (e.g., ethanol/water).
Reaction Stalls (Monitored by TLC) Poor solubility of an intermediate.Add a small amount of a co-solvent like DMSO, but this will complicate the work-up procedure. Proceed with caution.

Conclusion

The described one-pot, three-component protocol provides a highly efficient, scalable, and operationally simple route to 4-cyano-5-phenyl-1,2,3-triazole. By avoiding the need for a catalyst, elevated temperatures, and the isolation of hazardous intermediates, this method aligns with the principles of green chemistry. The high yield and purity of the final product make it an excellent choice for academic research labs and industrial settings focused on the rapid generation of novel heterocyclic compounds for drug discovery pipelines. The critical importance of adhering to strict safety protocols when handling sodium azide cannot be overstated and is integral to the successful and safe execution of this synthesis.

References

  • Standard Operating Procedure for Sodium Azide. (2021). UNC Policies.
  • Lab Safety Guideline: Sodium Azide. (2019). University of Tennessee Health Science Center.
  • Sodium Azide - Standard Operating Procedure. (2022). University of Michigan Environment, Health & Safety.
  • Sodium Azide NaN3. (2019). University of Illinois Urbana-Champaign Division of Research Safety.
  • Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison Environment, Health & Safety.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning.
  • A theoretical study of the mechanism and regioselectivity of the 1,3-dipolar cycloaddition reaction of azides with alkynes.
  • Pressure accelerated 1,3-dipolar cycloaddition of azide and alkyne groups in crystals. Royal Society of Chemistry.
  • A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Royal Society of Chemistry.
  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. American Chemical Society.
  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
  • One-pot synthesis of 2,4,5-trisubstituted 1,2,3-triazoles through the cascade reactions of acid chlorides, terminal acetylenes, sodium azide and aryl halides. Royal Society of Chemistry.
  • 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. MDPI.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • An efficient synthesis of 4,5-disubstituted 1,2,3-triazoles by three-component reaction between sodium azide, ethyl cyanoacetate or malonitrile and arylglyoxals. Taylor & Francis Online.
  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applic
  • Application of triazoles in the structural modification of natural products.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

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Application Notes & Protocols: Strategic Functionalization of 5-Phenyl-1,2,3-triazole-4-carbonitrile for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable chemical stability, unique electronic properties, and its capacity to engage in various biological interactions.[1] This five-membered heterocycle is a prominent feature in several FDA-approved drugs and countless clinical candidates, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A particularly versatile starting point for generating molecular diversity is the 5-phenyl-1,2,3-triazole-4-carbonitrile core. The strategic positioning of the phenyl, carbonitrile, and a variable N-1 substituent provides three distinct vectors for chemical modification. This guide provides an in-depth exploration of the functionalization strategies for this scaffold, explaining the causality behind experimental choices and providing detailed, field-proven protocols for researchers in drug discovery.

The Strategic Value of the 5-Phenyl-1,2,3-triazole-4-carbonitrile Scaffold

The power of this scaffold lies in its synthetic accessibility and the orthogonal reactivity of its key functional groups. The 1,2,3-triazole core itself is often considered a bioisostere of an amide bond, capable of mimicking its hydrogen bonding capabilities while offering superior metabolic stability against hydrolysis.[4]

  • N-1 Position : This position is typically occupied by a substituent derived from the starting organic azide. It offers a straightforward handle to explore structure-activity relationships (SAR) by varying the steric and electronic properties of the R¹ group, profoundly influencing the molecule's interaction with biological targets.

  • C-5 Phenyl Ring : The phenyl group acts as a robust anchor that can be pre-functionalized before the triazole ring synthesis. Introducing electron-donating or withdrawing groups can modulate the electronic character of the entire molecule and provides a vector for exploring key hydrophobic or aromatic interactions within a protein binding pocket.

  • C-4 Carbonitrile : The nitrile group is not merely a placeholder; it is a versatile chemical handle that can be transformed into other critical functional groups, most notably tetrazoles (carboxylic acid bioisosteres) and carboxylic acids themselves.[5][6]

The logical flow for library development using this scaffold is visualized below.

G cluster_func Functionalization Pathways Start_Azide R¹-N₃ (Aryl or Alkyl Azide) Core Core Scaffold 5-Phenyl-1,2,3-triazole-4-carbonitrile Start_Azide->Core Introduces R¹ diversity Start_Keto Benzoylacetonitrile (or substituted variants) Start_Keto->Core Introduces Phenyl (R²) diversity F_N1 N-1 Modification (via Azide Choice) F_C5 C-5 Phenyl Modification (via Benzoylacetonitrile Choice) F_C4 C-4 Carbonitrile Transformation Core->F_C4 P_Tetrazole Tetrazole Derivatives (Carboxylic Acid Bioisosteres) F_C4->P_Tetrazole [3+2] Cycloaddition P_Acid Carboxylic Acid Derivatives F_C4->P_Acid Hydrolysis P_Other Other Analogs (Amides, Amines, etc.) F_C4->P_Other

Caption: Workflow for generating diversity from the core scaffold.

Synthesis of the Core Scaffold: 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile

The most efficient construction of this scaffold avoids the use of terminal alkynes and instead leverages the reactivity of an active methylene compound, benzoylacetonitrile. An organocatalytic approach is often preferred in a drug discovery context to circumvent potential issues with residual copper, which can be cytotoxic or interfere with certain biological assays.[5]

Caption: Organocatalytic synthesis of the core triazole scaffold.

Protocol 2.1: Organocatalytic Synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carbonitrile

This protocol describes a diethylamine-catalyzed reaction between an aryl azide and benzoylacetonitrile. Diethylamine acts as a base to deprotonate the active methylene carbon of benzoylacetonitrile, generating a nucleophilic enolate which then attacks the terminal nitrogen of the azide, initiating the cyclization cascade.

Materials:

  • 1-azido-4-methoxybenzene (1.0 mmol, 149 mg)

  • Benzoylacetonitrile (1.0 mmol, 145 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO), 5 mL

  • Diethylamine (Et₂NH) (0.1 mmol, 10.4 µL)

  • Ethyl acetate

  • Hexanes

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-azido-4-methoxybenzene (149 mg) and benzoylacetonitrile (145 mg).

  • Add anhydrous DMSO (5 mL) to dissolve the solids.

  • Add diethylamine (10.4 µL) to the solution using a microsyringe.

  • Seal the flask and stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Separate the layers. Wash the organic layer with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Self-Validation & Trustworthiness: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum and the appearance of a new set of aromatic signals corresponding to the triazole product in the NMR. Expected yields are typically high for this transformation.[5]

Key Functionalization Strategies at the C-4 Carbonitrile Position

The carbonitrile group is an exceptionally valuable precursor for generating derivatives with enhanced pharmacological potential.

Transformation to a Tetrazole Ring

Causality & Expertise: In medicinal chemistry, the carboxylic acid functional group is common but often suffers from poor metabolic stability and cell permeability. The tetrazole ring is the most widely accepted and successful bioisostere for a carboxylic acid. It mimics the acidic proton and charge distribution of a carboxylate anion but is more lipophilic and resistant to metabolic degradation.[7] The conversion of a nitrile to a tetrazole is a [3+2] cycloaddition reaction with an azide source, typically sodium azide.[6] The use of a Lewis acid like zinc chloride or an ammonium salt like triethylammonium chloride can catalyze the reaction and improve yields.

Caption: Conversion of the C-4 carbonitrile to a tetrazole ring.

Protocol 3.1: Synthesis of 1-Aryl-5-phenyl-4-(1H-tetrazol-5-yl)-1H-1,2,3-triazole

Materials:

  • 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile (1.0 mmol)

  • Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg) - Caution: Highly toxic and explosive.

  • Triethylammonium chloride (1.5 mmol, 206 mg)

  • Anhydrous Dimethylformamide (DMF), 5 mL

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a 25 mL round-bottom flask, suspend the starting triazole-carbonitrile (1.0 mmol), sodium azide (97.5 mg), and triethylammonium chloride (206 mg) in anhydrous DMF (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it into 50 mL of ice-cold water.

  • Acidify the aqueous solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.

Self-Validation & Trustworthiness: Successful conversion is confirmed by the disappearance of the nitrile signal in the ¹³C NMR and IR spectra. The appearance of a broad singlet in the ¹H NMR spectrum (typically >10 ppm, depending on solvent) corresponding to the tetrazole N-H proton is a key indicator. Mass spectrometry should confirm the addition of 42 mass units (N₃) minus one proton.

Hydrolysis to a Carboxylic Acid

Causality & Expertise: While tetrazoles are excellent bioisosteres, direct evaluation of the corresponding carboxylic acid is a fundamental step in any SAR campaign. Acidic hydrolysis provides a direct route to this key derivative. Strong alkaline conditions are typically effective for the hydrolysis of sterically unhindered and electronically stable nitriles like the one on the triazole core.[8]

Protocol 3.2: Synthesis of 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Materials:

  • 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile (1.0 mmol)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (10 mL)

  • Ethanol (optional, to aid solubility)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Place the triazole-carbonitrile (1.0 mmol) in a round-bottom flask.

  • Add the 10% NaOH solution (10 mL). If the starting material has poor aqueous solubility, a co-solvent like ethanol (5-10 mL) can be added.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours. The reaction should be monitored for the evolution of ammonia gas (use appropriate ventilation) and by TLC.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and place it in an ice bath.

  • Carefully acidify the cold solution with concentrated HCl until the pH is ~1-2. The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation & Trustworthiness: The IR spectrum will show the disappearance of the C≡N stretch and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). Mass spectrometry will confirm the expected mass increase corresponding to the addition of H₂O.

Summary of Functionalization and Biological Relevance

The described transformations allow for the systematic exploration of key chemical space relevant to drug discovery.

PositionFunctional GroupTransformation ProtocolRationale / Biological Relevance
C-4 -CN (Nitrile)Core Synthesis (2.1)Versatile synthetic handle.
C-4 -C(N₄H) (Tetrazole)Cycloaddition (3.1)Metabolically stable bioisostere of a carboxylic acid; enhances lipophilicity.[4][6]
C-4 -COOH (Carboxylic Acid)Hydrolysis (3.2)Key pharmacophore for interacting with basic residues (e.g., Lys, Arg) in protein targets.[9]
N-1 -Aryl/Alkyl Core Synthesis (2.1)Modulates electronics and sterics; explores specific binding pockets. Crucial for SAR.[10]
C-5 -Substituted Phenyl Core Synthesis (2.1)Provides an anchor for hydrophobic/aromatic interactions; can be used to tune solubility and electronic properties.[11]

Conclusion

The 5-phenyl-1,2,3-triazole-4-carbonitrile scaffold is a high-potential platform for generating novel chemical entities in drug discovery. Its synthetic tractability, combined with the orthogonal reactivity of its functional groups, allows for the rapid and logical development of compound libraries. The protocols detailed herein for the transformation of the C-4 carbonitrile into tetrazole and carboxylic acid moieties represent fundamental, high-value modifications for probing biological targets. By strategically selecting the N-1 and C-5 substituents in the initial synthesis, researchers can efficiently navigate chemical space to identify potent and selective therapeutic candidates.

References

  • 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. (2021). MDPI. Available at: [Link]

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis, antioxidant properties and use as precursors to. (2015). RSC Publishing. Available at: [Link]

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a Precursor to Highly Functionalized Tetrazoles | Request PDF. (2025). ResearchGate. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (N.d.). Science Alert. Available at: [Link]

  • Synthesis of new 5-phenyl[2][5][8]triazole derivatives as ligands for the 5-HT1A serotonin receptor. (N.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. (N.d.). Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2023). MDPI. Available at: [Link]

  • Process for preparation of tetrazoles from aromatic cyano derivatives. (N.d.). Google Patents.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Available at: [Link]

  • Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction. (N.d.). ACS Omega. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology. Available at: [Link]

  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024). MDPI. Available at: [Link]

  • Conversion of 1,2,3-triazole carbaldehydes to corresponding tetrazoles. (N.d.). ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Available at: [Link]

  • Hydrolysis of nitriles to carboxylic acids. (N.d.). Google Patents.
  • A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. (2011). RSC Publishing. Available at: [Link]

  • Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. (2021). European Journal of Chemistry. Available at: [Link]

Sources

Application Note: Strategic Utilization of 4-Cyano-1,2,3-Triazoles in Heterocyclic Hybrid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-cyano-1,2,3-triazoles (specifically the 5-amino-4-cyano scaffold) as versatile linchpins in the construction of fused and linked heterocyclic hybrids. Due to the orthogonal reactivity of the nitrile group (C≡N) and the adjacent nucleophilic amino group (–NH₂), these precursors allow for the rapid assembly of complex pharmacophores, including [1,2,3]triazolo[4,5-d]pyrimidines (isosteres of purines) and triazole-tetrazole conjugates.

This document provides validated protocols for synthesizing the precursor and transforming it into three distinct classes of bioactive hybrids, supported by mechanistic insights and safety considerations for handling high-nitrogen energetic intermediates.

Introduction: The 4-Cyano-1,2,3-Triazole Advantage

In drug discovery, the 1,2,3-triazole ring is a classic bioisostere for amide bonds, offering metabolic stability and hydrogen-bonding potential. However, the 4-cyano-1,2,3-triazole subclass offers a unique "molecular socket" for diversity-oriented synthesis (DOS).

Structural Versatility

The 4-cyano group serves as an electrophilic handle, while the N1 and C5 positions allow for electronic tuning. The most valuable variant is the 5-amino-1-substituted-1,2,3-triazole-4-carbonitrile .

  • Electrophilic Nitrile (C4): Susceptible to nucleophilic attack (by azides, hydroxylamines, or hydrazines) to form linked heterocycles.

  • Nucleophilic Amine (C5): Enables intramolecular cyclization onto the nitrile or an adjacent electrophile to form fused bicyclic systems (e.g., triazolopyrimidines).

Mechanistic Pathway Overview[1]

Figure 1: Divergent synthesis pathways from the 5-amino-4-cyano-1,2,3-triazole scaffold.

Preparation of the Precursor

Target: 5-Amino-1-aryl-1H-1,2,3-triazole-4-carbonitrile.

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is standard for simple triazoles, the base-mediated cyclization of organic azides with malononitrile is the superior method for generating the 5-amino-4-cyano functionality. This avoids the use of unstable cyanoacetylene.

Protocol A: Base-Mediated Cyclization (The "Dimroth" Route)

Reagents:

  • Aryl Azide (pre-synthesized or generated in situ)

  • Malononitrile (CH₂(CN)₂)

  • Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Solvent: Ethanol or DMSO

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under N₂, dissolve Malononitrile (1.1 equiv) in anhydrous Ethanol.

  • Activation: Add Sodium Ethoxide (2.0 equiv) slowly at 0°C. Stir for 15 minutes to generate the malononitrile anion.

  • Addition: Dropwise add the Aryl Azide (1.0 equiv) dissolved in Ethanol. Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to room temperature and reflux for 2–4 hours. The solution typically turns from yellow to orange/brown.

  • Workup: Cool the mixture and pour onto crushed ice/water. Acidify carefully with 1M HCl to pH 4–5.

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Critical Note on Regiochemistry: This reaction exclusively yields the 5-amino-4-cyano regioisomer due to the initial nucleophilic attack of the malononitrile anion on the terminal nitrogen of the azide [1].

Application 1: Synthesis of [1,2,3]Triazolo[4,5-d]pyrimidines

Rationale: This scaffold mimics the purine core of Adenosine and Guanosine. These hybrids are potent inhibitors of kinases and ubiquitin-specific peptidases (e.g., USP28) [2].

Protocol B: The Orthoester Annulation

Reagents:

  • 5-Amino-1-aryl-1,2,3-triazole-4-carbonitrile (from Protocol A)

  • Triethyl orthoformate (HC(OEt)₃) or Triethyl orthopropionate

  • Acetic Anhydride (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Mixture: Suspend the triazole precursor (1.0 mmol) in Triethyl orthoformate (3–5 mL).

  • Catalysis: Add Acetic Anhydride (3 mL) to facilitate the formation of the imidate intermediate.

  • Reflux: Heat the mixture at reflux (approx. 100–120°C) for 6–12 hours.

    • Monitoring: TLC will show the disappearance of the starting amine (ninhydrin active) and the appearance of a highly UV-active spot.

  • Cyclization: If the ring does not close spontaneously (stopping at the ethoxymethyleneamino intermediate), add a primary amine (R-NH₂) and heat further to effect the Dimroth rearrangement-like closure to the N-substituted pyrimidine.

  • Purification: Evaporate volatiles under reduced pressure. Tricurate the residue with diethyl ether to yield the fused hybrid.

Data Summary: Typical Yields

R-Group on Triazole Orthoester Used Product Type Yield (%) Ref
4-Nitrophenyl Triethyl orthoformate 7-unsubstituted 78% [5]
Phenyl Triethyl orthopropionate 7-methyl 72% [5]

| 4-Methoxyphenyl | Formamide (Neat) | 7-unsubstituted | 65% | [2] |

Application 2: Triazole-Tetrazole Hybrids

Rationale: The tetrazole ring is a metabolically stable bioisostere of the carboxylic acid. Linking it to a triazole creates a "bis-nitrogen-rich" scaffold with high affinity for metal ions and specific receptor pockets [12].

Protocol C: Zinc-Catalyzed [3+2] Cycloaddition

Reagents:

  • 4-Cyano-1,2,3-triazole precursor[1][2][3][4][5]

  • Sodium Azide (

    
    )
    
  • Zinc Chloride (

    
    ) or Ammonium Chloride (
    
    
    
    )
  • Solvent: DMF or Water/Isopropanol

Step-by-Step Methodology:

  • Safety Prep: Use a blast shield. Azides are potential explosives.

  • Reaction Setup: In a pressure tube, dissolve the 4-cyano-triazole (1.0 equiv) in DMF.

  • Reagent Addition: Add

    
     (1.5 equiv) and 
    
    
    
    (0.5 equiv). The Lewis acid (
    
    
    ) activates the nitrile, lowering the activation energy for the cycloaddition.
  • Heating: Seal the tube and heat to 100–120°C for 12–24 hours.

  • Workup: Cool to room temperature. Add 1M HCl (caution:

    
     gas evolution—perform in fume hood) to protonate the tetrazolate anion.
    
  • Extraction: Extract with Ethyl Acetate. The product is often amphoteric; pH adjustment may be critical for optimal recovery.

Troubleshooting & Optimization (E-E-A-T)

Solubility Issues
  • Problem: 5-amino-4-cyano-triazoles are often sparingly soluble in organic solvents due to strong intermolecular hydrogen bonding.

  • Solution: Use polar aprotic solvents like DMF or DMSO for subsequent reactions. For NMR characterization, DMSO-

    
     is required.
    
"Runaway" Cyclization
  • Problem: In Protocol B, the intermediate imidate can hydrolyze back to the starting material if moisture is present.

  • Solution: Use freshly distilled orthoesters and anhydrous conditions. If using Formamide, ensure it is dry (distilled over CaO).

Safety with Azides
  • Critical: Never use chlorinated solvents (DCM, Chloroform) with Sodium Azide, as this can form di- and tri-azidomethane, which are extremely unstable explosives.

  • Disposal: Quench all azide waste with 10% sodium nitrite (

    
    ) and sulfuric acid or commercially available quenching solutions before disposal.
    

References

  • Bakherad, M. (2013). Synthesis of 5-amino-1,2,3-triazoles via the reaction of organic azides with nitriles.

  • Wang, J., et al. (2020). Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors.[6] European Journal of Medicinal Chemistry.[1]

  • D'Souza, D. M., & Muller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews.

  • Pokhodylo, N. T., et al. (2010). Synthesis of 1,2,3-triazole derivatives.[7][1][2][3][5][6][8][9][10][11] Russian Journal of Organic Chemistry.

  • Al-Azmi, A. (2021).[3][9] Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles... using Triethylorthoalkylates. Kuwait Journal of Science.

  • Amantini, D., et al. (2005). Sustainable Synthesis of 1,2,3-Triazoles.[9] Current Organic Chemistry.

  • Maddila, S., et al. (2016). Synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives.

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • Baxendale, I. R., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles.[2][4] Organic & Biomolecular Chemistry.[1][4][6][12][13]

  • Klapötke, T. M., et al. (2011).
  • Giffin, M. J., et al. (2008). Triazole-based inhibitors. Journal of Medicinal Chemistry.[1]

  • Zhang, J., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds. MDPI Molecules.

Sources

Troubleshooting & Optimization

Purification of 5-phenyl-3H-[1,2,3]triazole-4-carbonitrile by recrystallization

Technical Support Center: Purification of 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to the purification of 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile by recrystallization. This document moves beyond simple instructions to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Part 1: Understanding the Fundamentals

Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[4][5] The core principle is that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold.[1][6] Impurities, ideally, either remain in the cold solvent (the "mother liquor") or are insoluble in the hot solvent and can be filtered out.[1] For 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile, a molecule with moderate polarity due to its phenyl, triazole, and nitrile functional groups, selecting the right solvent system is the most critical step for success.[2]

Molecular Characteristics at a Glance:

  • Structure: Comprises a phenyl ring, a 1,2,3-triazole ring, and a nitrile group.

  • Formula: C₉H₆N₄[7]

  • Molecular Weight: 170.17 g/mol [7]

  • Polarity: Moderately polar, with potential for hydrogen bonding via the triazole N-H and nitrile nitrogen.

Part 2: Solvent Selection Protocol & Strategy

The perfect solvent is one where the target compound is sparingly soluble at room temperature but dissolves completely at the solvent's boiling point.[6] Finding this solvent requires systematic, small-scale testing.

Step-by-Step Solvent Screening Protocol
  • Preparation: Place approximately 20-30 mg of your crude 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile into several small test tubes.

  • Initial Test (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[8]

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a sand bath or on a hot plate.[9] Add the same solvent dropwise until the solid just dissolves. Be careful not to add a large excess of solvent.[10]

  • Cooling Test: Once dissolved, allow the solution to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[9]

  • Evaluation: An ideal solvent will produce a high yield of crystals upon cooling. If no crystals form, the compound may be too soluble, or you may have used too much solvent.[9] If the compound precipitates immediately as a fine powder or oil, the solubility difference may be too great, or the cooling was too rapid.[10][11]

Table 1: Recommended Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol 78Polar ProticOften a good starting point for moderately polar heterocycles.[3] May show good solubility when hot and lower solubility when cold.
Isopropanol 82Polar ProticSimilar to ethanol, but its slightly lower polarity might provide a better solubility differential.
Ethyl Acetate 77Polar AproticA good solvent for compounds with ester-like polarity. May require a co-solvent.
Toluene 111Non-polarThe phenyl group on the target molecule suggests some solubility in aromatic solvents.[3] Good for removing non-polar impurities.
Acetonitrile 82Polar AproticThe nitrile group may promote solubility. Its effectiveness needs to be tested.
Ethanol/Water VariablePolar ProticA powerful mixed-solvent system.[3] Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy.[10]
Ethyl Acetate/Hexane VariableMixed PolarityA common pair for purifying compounds of intermediate polarity.[3] Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[10]

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile.

Diagram 1: Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

Troubleshooting_WorkflowstartStart Recrystallizationcool_solutionCool Solutionstart->cool_solutioncrystals_formDo Crystals Form?cool_solution->crystals_formoiling_outDoes an Oil Form?crystals_form->oiling_outYesno_crystals_actionsInduce Crystallization:1. Scratch Flask2. Add Seed Crystal3. Reduce Solvent Volumecrystals_form->no_crystals_actionsNoyield_checkCheck Yield & Purityoiling_out->yield_checkNooiling_out_actionsTroubleshoot Oiling Out:1. Reheat & Add More 'Good' Solvent2. Cool Slower3. Change Solvent Systemoiling_out->oiling_out_actionsYessuccessPure Crystals Obtainedyield_check->successHigh Yield & Puritylow_yield_actionsTroubleshoot Low Yield:1. Concentrate Mother Liquor2. Ensure Sufficient Cooling3. Use Ice-Cold Wash Solventyield_check->low_yield_actionsLow Yieldimpure_actionsTroubleshoot Impurity:1. Re-crystallize Slower2. Use Charcoal for Color3. Perform Hot Filtrationyield_check->impure_actionsImpure ProductfailureRe-evaluate Purification Method(e.g., Chromatography)no_crystals_actions->cool_solutionRetry Coolingoiling_out_actions->cool_solutionRetry Coolinglow_yield_actions->failureimpure_actions->startRe-run

Caption: A decision tree for troubleshooting common recrystallization issues.

Q1: No crystals are forming after cooling the solution, even in an ice bath. What should I do?

Answer: This is a very common issue, typically arising from two main causes: using too much solvent or the solution being supersaturated.[12]

  • Cause 1: Excessive Solvent: The concentration of your compound is too low to allow crystal nucleation.

    • Solution: Gently heat the solution to boil off some of the solvent.[12] Reduce the volume by 10-20% and then allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.[9]

  • Cause 2: Supersaturation: The solution holds more dissolved solute than it theoretically should, and crystal growth lacks a point to initiate.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[12] The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[9]

    • Solution B (Seed Crystal): If you have a small amount of the pure solid, add a tiny crystal to the solution.[11] This "seed" provides a template for other molecules to crystallize upon.

Q2: My product is separating as an oil, not as solid crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[12] This can be due to a high concentration of impurities depressing the melting point or the solution becoming saturated while still too hot.

  • Solution 1 (Adjust Solvent): Reheat the solution until the oil fully redissolves. Add a small amount of additional good solvent (e.g., more ethanol in an ethanol/water mixture) to decrease the saturation point.[11][12]

  • Solution 2 (Slow Cooling): Rapid cooling is a frequent cause of oiling out.[12] After redissolving, ensure the flask cools as slowly as possible. You can insulate it with paper towels or place it in a warm water bath that is allowed to cool to room temperature gradually.

  • Solution 3 (Change Solvent): If the problem persists, the boiling point of your chosen solvent may be too high relative to your compound's melting point. A lower-boiling solvent may be necessary.

Q3: My final yield is very low. Where did my product go?

Answer: A low yield is disappointing but often correctable. The most likely culprits are using too much solvent, incomplete crystallization, or washing away the product.

  • Cause 1: Too Much Solvent: As discussed in Q1, an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[9][12]

    • Solution: Before discarding the mother liquor, you can try to recover a "second crop" of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first.

  • Cause 2: Insufficient Cooling: Ensure you have allowed adequate time for crystallization at room temperature before moving the flask to an ice bath. Then, leave it in the ice bath for at least 15-20 minutes to maximize precipitation.[13]

  • Cause 3: Improper Washing: During vacuum filtration, always wash the collected crystals with a minimal amount of ice-cold solvent.[9] Using room-temperature solvent will redissolve a portion of your purified product.

Q4: The recrystallized product is colored, but the pure compound should be white. How do I remove the color?

Answer: Colored impurities are common and can often be removed with activated charcoal.

  • Solution: Dissolve the crude, colored product in the minimum amount of hot solvent. Take the flask off the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Swirl the flask for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[13] If you do not, the impurities will re-dissolve into your solution upon cooling. Use fluted filter paper to maximize the filtration speed and prevent premature crystallization in the funnel.[10]

Part 4: Complete Recrystallization Workflow

This section provides a full experimental protocol from crude solid to pure, dry crystals.

Diagram 2: Recrystallization Experimental Workflow

Recrystallization_ProtocolstartCrude Soliddissolve1. Dissolve in MinimumHot Solventstart->dissolvecharcoal_checkIs Solution Colored?dissolve->charcoal_checkadd_charcoal2. Add Activated Charcoal(if needed)charcoal_check->add_charcoalYeshot_filtration_checkAre InsolubleImpurities Present?charcoal_check->hot_filtration_checkNohot_filtration3. Hot Gravity Filtrationadd_charcoal->hot_filtrationhot_filtration_check->hot_filtrationYescool4. Slow Cooling(Room Temp -> Ice Bath)hot_filtration_check->coolNohot_filtration->coolvacuum_filtration5. Vacuum Filtration(Collect Crystals)cool->vacuum_filtrationwash6. Wash with Ice-Cold Solventvacuum_filtration->washdry7. Dry Crystalswash->dryfinishPure Productdry->finish

Caption: Step-by-step workflow for the purification of a solid compound.

Full Protocol
  • Dissolution: Place the crude 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile in an Erlenmeyer flask. Add the chosen solvent (determined from screening) in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid is just dissolved.[13] Using the absolute minimum amount of hot solvent is key to a good yield.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration.[4] Preheat your funnel and receiving flask to prevent the product from crystallizing prematurely.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[13] Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity can be checked by taking a melting point; a sharp, narrow range indicates high purity.[13]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. (n.d.). University of Rochester. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Experiment 2: Recrystallization. (n.d.). Thompson Rivers University. [Link]

  • Recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis of new triazole derivatives and their potential applications. (2024). PMC. [Link]

  • The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. (n.d.). IISTE.org. [Link]

  • Recrystallization. (n.d.). University of Massachusetts. [Link]

  • Synthesis and Crystallization of N-rich Triazole Compounds. (2023). ResearchGate. [Link]

  • 5-(4-Hydroxy-phenyl)-3H-[1][2][3]triazole-4-carbonitrile. (n.d.). BuyersGuideChem. [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). International Journal of Scientific Research in Science and Technology. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. [Link]

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a Precursor to Highly Functionalized Tetrazoles. (2015). ResearchGate. [Link]

  • Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. [Link]

  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). National Institutes of Health. [Link]

  • A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. (2022). World Journal of Pharmaceutical Research. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

  • 1,2,3-Triazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (n.d.). PMC. [Link]

  • Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures. (n.d.). ResearchGate. [Link]

  • 有机化学 (Organic Chemistry). (2021). SIOC Journals. [Link]

Technical Support Center: Recrystallization of 5-phenyl-1,2,3-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-phenyl-1,2,3-triazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through crystallization. We will explore the fundamental principles, provide a detailed experimental protocol, and troubleshoot common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 5-phenyl-1,2,3-triazole-4-carbonitrile?

The primary goal is to purify the solid compound. Crude products from a chemical reaction are rarely pure; they contain by-products, unreacted starting materials, and other inorganic or organic impurities. Recrystallization is a purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the more soluble impurities behind in the solution (the "mother liquor").

Q2: How do I select an appropriate solvent for this specific compound?

The ideal solvent for recrystallization is one in which 5-phenyl-1,2,3-triazole-4-carbonitrile has high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[2] Conversely, the impurities should either be highly soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be removed via hot filtration).

Given the structure of 5-phenyl-1,2,3-triazole-4-carbonitrile, which contains a nonpolar phenyl group and polar triazole and nitrile moieties, solvents of intermediate to high polarity are excellent starting points. Alcohols like ethanol or isopropanol, ketones like acetone, or esters like ethyl acetate are often suitable.[3] In some cases, a mixed-solvent system (e.g., ethanol-water, acetone-hexane) is required to achieve the ideal solubility profile.[4]

Q3: What are the most critical parameters to control during the recrystallization process?

There are three critical parameters:

  • Rate of Cooling: Slow, controlled cooling is paramount. Rapid cooling can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.[5] Slow cooling promotes the formation of larger, purer crystals.[1]

  • Solvent Volume: Using the absolute minimum amount of hot solvent necessary to fully dissolve the solid is key.[2] Using too much solvent will result in a low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][5]

  • Temperature Differentials: A large difference in the compound's solubility between the solvent's boiling point and 0-5 °C will maximize the recovery of the purified product.

Solvent Selection Workflow

The process of selecting an optimal solvent is empirical. The following workflow guides the experimental determination of a suitable solvent system.

Solvent_Selection Start Start: Place ~20 mg of crude 5-phenyl-1,2,3-triazole-4-carbonitrile in a test tube AddSolvent Add 0.5 mL of candidate solvent at RT Start->AddSolvent ObserveRT Observe at Room Temp AddSolvent->ObserveRT Heat Heat mixture to boiling ObserveRT->Heat Insoluble Bad1 BAD SOLVENT: Too soluble ObserveRT->Bad1 Soluble ObserveHot Observe when hot Heat->ObserveHot Cool Cool slowly to RT, then in an ice bath ObserveHot->Cool Soluble Bad2 BAD SOLVENT: Insoluble ObserveHot->Bad2 Insoluble ObserveCold Observe when cold Cool->ObserveCold Good GOOD SOLVENT: Low RT solubility, High hot solubility, Abundant crystals on cooling ObserveCold->Good Abundant crystals form Bad3 BAD SOLVENT: Poor recovery ObserveCold->Bad3 Few or no crystals form

Caption: Workflow for empirically testing candidate recrystallization solvents.

Recommended Solvents & Properties

Based on the chemical structure and common practices for purifying N-rich heterocyclic compounds, the following solvents are recommended for initial screening.[6][7]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Rationale & Comments
Ethanol 78.424.5Excellent general-purpose polar protic solvent. Often successful for recrystallizing triazole derivatives.[8][9] Can be paired with water to reduce solubility if the compound is too soluble.
Isopropanol 82.619.9Slightly less polar than ethanol, which may provide a better solubility differential.
Acetonitrile 81.637.5A polar aprotic solvent. As a nitrile, it shares structural similarity with the target molecule's functional group, potentially offering good solubilizing properties at high temperatures.[10]
Ethyl Acetate 77.16.0A moderately polar solvent. Often used in mixed systems with nonpolar solvents like hexanes.[3]
Acetone 56.020.7A common, effective polar aprotic solvent, but its low boiling point may limit the achievable solubility difference for some compounds.
Toluene 110.62.4A nonpolar aromatic solvent. While less likely to be a primary choice due to the compound's polar groups, it could be useful as the "anti-solvent" in a mixed-solvent system.

Step-by-Step Recrystallization Protocol

Objective: To purify crude 5-phenyl-1,2,3-triazole-4-carbonitrile using a single-solvent recrystallization method. Ethanol is used as the example solvent.

Materials:

  • Crude 5-phenyl-1,2,3-triazole-4-carbonitrile

  • Ethanol (reagent grade)

  • Two Erlenmeyer flasks

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a small portion of ethanol (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Add more hot ethanol dropwise from a second flask kept hot on the same hotplate, swirling after each addition, until the solid just dissolves completely. It is critical to use the minimum amount of boiling solvent to create a saturated solution.[2]

  • (Optional) Hot Gravity Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and set it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. This step prevents premature crystallization.[11]

  • Slow Cooling & Crystallization: Cover the flask containing the clear, saturated solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[1][5]

  • Maximize Crystal Formation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the purified product.[2]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and let them air dry completely or dry in a vacuum oven.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This guide addresses the most common issues in a question-and-answer format.

Troubleshooting Problem Recrystallization Problem NoCrystals Q: No crystals are forming after cooling. Problem->NoCrystals OilingOut Q: An oil is forming instead of solid crystals. Problem->OilingOut LowYield Q: The final yield of pure crystals is very low. Problem->LowYield Cause_NC1 Cause: Too much solvent used, solution is not supersaturated. NoCrystals->Cause_NC1 Cause_NC2 Cause: Supersaturation without a nucleation site. NoCrystals->Cause_NC2 Solve_NC1 Solution: Gently boil off some solvent and cool again. Cause_NC1->Solve_NC1 Solve_NC2 Solution 1: Scratch the inner wall of the flask with a glass rod. Solution 2: Add a 'seed crystal' of the pure compound. Cause_NC2->Solve_NC2 Cause_OO1 Cause: Solution is saturated below the melting point of the solute. OilingOut->Cause_OO1 Solve_OO1 Solution: Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and cool again very slowly. Cause_OO1->Solve_OO1 Cause_LY1 Cause: Too much solvent was used during dissolution. LowYield->Cause_LY1 Cause_LY2 Cause: Premature crystallization during hot filtration. LowYield->Cause_LY2 Cause_LY3 Cause: Excessive washing with solvent that was not ice-cold. LowYield->Cause_LY3 Solve_LY1 Solution: If mother liquor is retained, concentrate it and cool again to recover a second crop of crystals. Cause_LY1->Solve_LY1 Solve_LY2 Solution: Ensure the receiving flask and funnel are pre-heated and the transfer is done quickly. Cause_LY2->Solve_LY2 Solve_LY3 Solution: Use a minimal amount of ice-cold solvent for washing. Cause_LY3->Solve_LY3

Sources

Technical Support Center: Purification of 1,2,3-Triazole-4-Carbonitrile Products

[1][2]

Current Status: Operational Topic: Troubleshooting Color Impurities Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists[1][2]

Introduction

Welcome to the Technical Support Center. You are likely here because your 1,2,3-triazole-4-carbonitrile product—which should be a white or off-white crystalline solid—is currently presenting as green, blue, yellow, or brown.[1][2]

Triazole-4-carbonitriles are chemically distinct due to the electron-withdrawing nitrile group at the C4 position.[1] This increases the acidity of the C5-proton (in 1-substituted derivatives) and enhances the molecule's ability to chelate metals. Consequently, "color" in these products is rarely a cosmetic issue; it is a chemical indicator of trapped transition metals (catalysts) or conjugated organic byproducts (azo/diazo species).[1][2]

This guide prioritizes purity preservation over simple decolorization, ensuring the nitrile group remains intact during purification.

Part 1: Diagnostic Triage

Before selecting a protocol, identify the likely source of the impurity based on the visual phenotype of your crude product.

Table 1: Visual Impurity Identification
Visual PhenotypeLikely ContaminantSourceRecommended Protocol
Green / Blue / Aqua Copper (II) / Copper (I) complexesResidual catalyst from CuAAC (Click) reaction.[1][2] Triazoles are effective ligands, trapping Cu.[1][2]Protocol A: Metal Scavenging
Yellow / Orange Azo compounds / Conjugated oligomersOxidative coupling byproducts; unreacted diazo intermediates; nitration byproducts.Protocol B: Carbon Treatment
Brown / Black Polymerized tars / Oxidized hydrazonesThermal decomposition of azides or oxidative cyclization residues (e.g., if using SeO₂).[1][2]Protocol B + Protocol C
Red / Pink Selenium residues (rare)Residual amorphous selenium if SeO₂ was used for oxidative cyclization.[1][2]Protocol B (specialized)

Part 2: Copper Removal (Protocol A)

Context: The nitrogen atoms in the triazole ring, combined with the nitrile group, form a binding pocket that holds copper ions tightly. Standard aqueous washes often fail because the Cu-Triazole complex is more stable than the Cu-Water complex.

Methodology 1: Chelation Wash (For Organic-Soluble Products)

Best for: Products soluble in EtOAc, DCM, or Chloroform.[1][2]

  • Dissolution: Dissolve the crude product in a water-immiscible solvent (Ethyl Acetate is preferred; avoid DCM if possible to prevent emulsion formation).[1]

  • Chelant Preparation: Prepare a 0.1 M solution of EDTA (disodium salt) adjusted to pH 7-8 with ammonium hydroxide.

    • Why Ammonia? Ammonia acts as a co-ligand, helping to break the Cu-Triazole bond, while EDTA sequesters the copper [1].[1]

  • The Wash:

    • Wash the organic layer 3x with the EDTA/NH₄OH solution.

    • Visual Cue: The aqueous layer will turn blue (Cu-EDTA complex).[1] Continue washing until the aqueous layer remains colorless.

  • Drying: Dry organic layer over MgSO₄ (not Na₂SO₄, as MgSO₄ is more efficient for removing coordinated water), filter, and concentrate.[1][2]

Methodology 2: Silica Plug Filtration

Best for: Stubborn copper traces or highly polar products.[1]

  • Slurry: Mix 10% w/w Silica Gel (60 Å) into the crude reaction mixture.

  • Stir: Stir aggressively for 30 minutes. The silica hydroxyls will adsorb polar copper species.

  • Filtration: Filter the mixture through a short pad of silica/Celite.

  • Elution: Wash the pad with a solvent system in which your product has an R_f of ~0.8 (high mobility), leaving the copper adsorbed at the baseline.

Visualization: Copper Removal Decision Tree

CopperRemovalStartCopper Contamination(Green/Blue Product)SolubilityIs Product Water Soluble?Start->SolubilityWaterSolYes (Water Soluble)Solubility->WaterSolOrgSolNo (Organic Soluble)Solubility->OrgSolDialysisDialysis against0.05M EDTAWaterSol->DialysisLarge MoleculeResinUse Solid Scavenger(e.g., Chelex 100 or SiliaMetS)WaterSol->ResinSmall MoleculeOrgWashLiquid-Liquid ExtractionOrgSol->OrgWashChelantWash with 0.1M EDTA+ NH4OH (pH 8)OrgWash->Chelant

Figure 1: Decision logic for removing copper catalysts based on product solubility.[1][2]

Part 3: Organic Impurity Removal (Protocol B)

Context: Yellow or orange impurities often arise from the coupling of diazo intermediates or thermal degradation. Activated carbon is the standard treatment, but temperature control is critical to prevent nitrile hydrolysis [2].

Activated Carbon Protocol

Safety Warning: Do not add activated carbon to a boiling solution; it acts as a nucleation site and will cause violent boiling over.

  • Solvent Selection: Choose a solvent where the product is soluble at reflux but sparingly soluble at room temperature (e.g., Ethanol or Toluene).[1][2]

  • Heating: Dissolve the crude product and heat to 60-70°C . Do not exceed 80°C to protect the nitrile group from hydrolysis if water is present [3].

  • Carbon Addition:

    • Remove heat source briefly.

    • Add Activated Carbon (1-3% w/w) .[1][2] Use "acid-washed" carbon for neutral molecules.[1]

    • Tip: For triazole-carbonitriles, avoid basic carbons, which might catalyze hydration of the nitrile.[1][2]

  • Digestion: Stir at 60°C for 30 minutes.

  • Hot Filtration:

    • Prepare a pre-heated Büchner funnel with a Celite pad.

    • Filter the solution while hot.[3] If it cools, the product will crystallize in the filter cake along with the carbon.

  • Crystallization: Allow the filtrate to cool slowly (see Protocol C).

Part 4: Recrystallization (Protocol C)

Context: Recrystallization is the most effective method for removing "tarry" impurities that carbon cannot adsorb. The high polarity of the triazole ring often requires polar solvent systems.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Notes
Ethanol / Water 9:1 to 1:1Standard. Good for polar triazoles.[1][2] Dissolve in hot EtOH, add warm water until turbid, then cool.
Toluene / Hexane VariableHigh Purity. Best for removing non-polar tars. Dissolve in minimum hot Toluene; add Hexane dropwise.
Ethyl Acetate / Hexane VariableAlternative. Good if the product is thermally unstable (lower boiling point than toluene).
Step-by-Step Optimization
  • Dissolution: Dissolve product in the "good" solvent at near-reflux.

  • Clarification: If the solution is not perfectly clear, perform a hot filtration (Protocol B)[1][2] before adding the anti-solvent.

  • Nucleation: Remove from heat. Add the "bad" solvent (anti-solvent) dropwise until a faint cloudiness persists.[1]

  • Slow Cooling: Wrap the flask in a towel or place it in a warm oil bath and turn the heat off, allowing it to cool to room temperature over 2-3 hours.

    • Science:[1][2][4] Rapid cooling traps impurities in the crystal lattice. Slow cooling excludes them.

  • Harvest: Filter and wash with cold anti-solvent.[5]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use acid/base extraction to purify my triazole-4-carbonitrile? A: Proceed with extreme caution. While the triazole ring can be protonated (pKa ~0-1) or deprotonated (if NH is free, pKa ~9-10), the carbonitrile (CN) group is susceptible to hydrolysis.[1][2] Strong acids will convert the nitrile to a carboxylic acid; strong bases can convert it to a primary amide. Stick to neutral chelation (EDTA) or recrystallization when possible.[1][2]

Q2: My product is still slightly yellow after carbon treatment. Why? A: You may have an impurity co-crystallizing with your product. This is common if the impurity is structurally similar (e.g., a regioisomer).[1][2]

  • Solution: Switch solvent systems. If you used Ethanol/Water, try Toluene/Hexane.[1][2] Changing the polarity of the mother liquor can shift the solubility differential between the product and the impurity.

Q3: Is the green color toxic? A: If the green color is copper, it is cytotoxic. For drug development applications, you must demonstrate copper removal to <10 ppm (typically via ICP-MS).[1][2] The visual threshold for copper is often ~100-500 ppm, so a "white" product may still fail QC without rigorous scavenging [4].[1]

Q4: I used Sodium Azide and my crude is black. Is it safe to heat? A: STOP. Black crude from azide reactions may contain metal azides or unstable polymerized azides.

  • Action: Do not distill or overheat. Perform a crude filtration through a silica plug (Protocol A, Methodology 2) at room temperature to remove the bulk of the "tar" before attempting any heating or recrystallization.

References
  • BenchChem. (2025).[1][2][3][6] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Retrieved from [1][2]

  • Nature Carbon. (2020).[1][2] Decolorization Principle Of Activated Carbon. Retrieved from [1][2]

  • ResearchGate. (2018).[1][2] Effect of temperature on decolorization efficiency of activated carbon. Retrieved from

  • National Institutes of Health (NIH). (2022).[1][2] Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles. Retrieved from [1][2]

Technical Support Center: Troubleshooting Oiling Out in Triazole Nitrile Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your triazole nitrile compound—instead of forming a pristine white powder—has separated into a sticky, viscous oil or a milky emulsion upon cooling or antisolvent addition.

This phenomenon, known as Oiling Out or Liquid-Liquid Phase Separation (LLPS) , is a thermodynamic state where the solution splits into a solute-rich liquid phase (the oil) and a solute-poor liquid phase (the supernatant) before crystallization can occur.[1][2][3][4][5] Triazole nitriles are particularly prone to this due to their high polarity, capacity for hydrogen bonding, and often "flat" aromatic stacking which can be energetically competitive with amorphous liquid states in certain solvent systems.[2]

This guide provides a diagnostic framework, mechanistic insights, and a validated remediation protocol to recover your process.

Part 1: Diagnostic & Mechanistic Q&A

Q1: How do I distinguish "oiling out" from "gumming" or precipitation?

A: Visual inspection and thermal behavior are your primary diagnostics.

  • Oiling Out (LLPS): You will see distinct spherical droplets dispersed in the solvent (emulsion) or a coalesced layer at the bottom. If you reheat the mixture, the oil will re-dissolve into a single clear phase at a specific temperature (the binodal point) often lower than the true dissolution temperature of the crystal.

  • Gumming: This is the formation of an amorphous solid that does not flow. It is often the result of an oiled-out phase that has hardened without crystallizing (glass transition).[2][6]

  • Precipitation: Rapid formation of solids (often amorphous or microcrystalline) that makes the solution opaque immediately.[2]

Q2: Why is my triazole nitrile oiling out?

A: Oiling out occurs when the Metastable Zone Width (MSZW) is interrupted by a region of immiscibility (spinodal decomposition).[2]

  • Thermodynamics: The interaction between your triazole nitrile and the solvent is unfavorable at lower temperatures. The system lowers its free energy by creating a concentrated "oil" phase rather than nucleating a crystal.[3] This is common in solvent/antisolvent systems where the "oil" is soluble in the good solvent but highly insoluble in the antisolvent.

  • Impurities: Synthesis byproducts (often unreacted nitriles or metal catalysts) can act as "surfactants" or freezing-point depressants, stabilizing the liquid phase and widening the miscibility gap.[2]

  • Solvent Choice: Triazole nitriles possess a strong dipole (nitrile group) and H-bond acceptors (triazole ring).[2] If the solvent system does not satisfy these interactions (e.g., using a non-polar antisolvent like Hexane too aggressively), the solute molecules will self-associate into a liquid phase.

Q3: Can I just let the oil sit and hope it crystallizes?

A: rarely. While an oil can eventually crystallize, it is a risky strategy.

  • Impurity Trap: The oil phase is an excellent solvent for impurities.[3] Crystallizing from the oil often yields material with poor purity and color.

  • Morphology: Crystals grown from oil are often agglomerated, spherical, or sticky, leading to poor filtration and drying properties.[2]

Part 2: Remediation Strategies (The "How-To")

The following strategies are ranked from "easiest intervention" to "process redesign."

Strategy A: The "Seeding in the Gap" Technique

The most robust fix is to seed the solution before it hits the oiling-out boundary.

  • Determine the Cloud Point: Cool your clear solution until it oils out. Note this temperature (

    
    ).[2]
    
  • Reheat: Dissolve everything back to a clear solution.

  • Seed Above

    
    :  Cool to a temperature 
    
    
    
    where
    
    
    but the solution is still supersaturated. Add 0.5 - 1.0 wt% of pure seed crystals here.
  • Age: Hold the temperature to allow seeds to grow. The surface area of the seeds provides a template for growth, bypassing the liquid phase separation.

Strategy B: Solvent System Modification

Triazole nitriles often require a "bridge" solvent to prevent phase separation.

  • Current System: Ethanol (Solvent) / Water (Antisolvent).[2][5]

  • Issue: Water is too harsh an antisolvent, causing immediate oiling.[2]

  • Fix: Switch to IPA/Water or DMSO/Water . Alternatively, add a small amount of a co-solvent (like Toluene or Ethyl Acetate) that increases the solubility of the oil phase, effectively "closing" the miscibility gap.

Strategy C: Temperature Cycling

If you already have an oil:

  • Heat the mixture until the oil almost dissolves (or fully dissolves if necessary).

  • Cool slowly to the edge of the oiling boundary.

  • Cycle the temperature up and down by 5-10°C. This promotes "Ostwald Ripening," where the oil droplets may nucleate or transfer mass to existing nuclei.

Part 3: Validated Experimental Protocol

Protocol: Controlled Crystallization of a Triazole Nitrile to Avoid LLPS Objective: Obtain high-purity crystalline solid from a crude reaction mixture prone to oiling out.

ParameterSpecificationNotes
Solvent System Isopropyl Alcohol (IPA) / WaterIPA provides solubility; Water acts as antisolvent.[2]
Concentration 50 - 100 mg/mLModerate concentration prevents massive supersaturation.[2]
Seed Loading 1.0 wt%Finely ground, pure crystals.[2]
Cooling Rate 0.2 °C/minSlow cooling is critical to stay within the MSZW.
Step-by-Step Workflow
  • Dissolution: Charge crude Triazole Nitrile (10 g) and IPA (80 mL) into a reactor. Heat to 75°C (reflux) until fully dissolved. Polish filter if necessary to remove mechanical impurities.

  • Initial Cooling: Cool the solution to 60°C. Ensure the solution remains clear (no oil droplets).

  • Seeding (Critical Step):

    • Check: Is the solution clear?

    • Action: Add 100 mg (1%) of pure seed crystals.

    • Hold: Stir at 60°C for 30-60 minutes. You must see the seed bed persist and slightly thicken. Do not proceed if seeds dissolve. [3]

  • Antisolvent Addition (Phase 1): Slowly add Water (20 mL) over 2 hours via syringe pump.

    • Observation: The solution should become cloudy due to crystal growth, not oil droplets.

  • Cooling Ramp: Cool from 60°C to 20°C at a rate of 0.2°C/min.

  • Antisolvent Addition (Phase 2): Add remaining Water (60 mL) over 1 hour at 20°C to maximize yield.

  • Isolation: Filter the solid. Wash with a cold 1:1 IPA/Water mixture. Dry under vacuum at 45°C.

Part 4: Visual Troubleshooting Guides

Diagram 1: The Thermodynamics of Oiling Out

Caption: Phase diagram showing the "Danger Zone" (Miscibility Gap) where oiling out occurs. Successful crystallization (Green Path) requires seeding in the Metastable Zone before crossing the Spinodal Curve.

PhaseDiagram HighT High Temperature (Clear Solution) MetaStable Metastable Zone (Ideal for Seeding) HighT->MetaStable Cooling OilingOut Miscibility Gap (Oiling Out / LLPS) MetaStable->OilingOut Fast Cooling / No Seeds Crystallization Crystal Growth (Solid Suspension) MetaStable->Crystallization Add Seeds Here (Bypass Oil) OilingOut->Crystallization Slow/Impure Solidification SolubilityCurve Solubility Curve SpinodalCurve Spinodal Curve (Oiling Boundary)

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step decision matrix for handling an active oiling-out event in the lab.

TroubleshootingTree Start Problem: Solution Oiled Out CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighImpurity High Impurities (>5%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurities (<2%) CheckPurity->LowImpurity Clean ActionPurify Action: Perform Silica Plug or Acid/Base Extraction HighImpurity->ActionPurify ActionHeat Action: Reheat to Clear Solution LowImpurity->ActionHeat DetermineOilPoint Determine T(oil) ActionHeat->DetermineOilPoint SeedStrategy Can you seed > T(oil)? DetermineOilPoint->SeedStrategy YesSeed Yes: Seed at T(oil) + 5°C SeedStrategy->YesSeed Wide MSZW NoSeed No: T(oil) is too close to Boiling Point SeedStrategy->NoSeed Narrow MSZW ChangeSolvent Action: Change Solvent System (Add Co-solvent or Change Antisolvent) NoSeed->ChangeSolvent

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remedies. [Link][2]

  • Duffy, D., et al. (2012).[2][3] In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization. Chemical Engineering Science.[3] [Link][2]

  • Veverka, M., et al. (2013).[2] Cocrystals of Triazoles: Tuning the Physicochemical Properties. Crystal Growth & Design.[7][8] [Link]

  • Bonnett, P. E., et al. (2003).[2] Solution Crystallization via a Liquid-Liquid Phase Separation.[1][2][3][5][8][9] Organic Process Research & Development.[3] [Link]

Sources

Technical Support Center: Optimizing CuAAC Reactions for Sterically Hindered Nitrile Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding substrates, particularly those involving nitrile-functionalized triazoles. The inherent steric bulk and electronic properties of these substrates often necessitate a departure from standard "click" protocols.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate these synthetic challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Question 1: My CuAAC reaction with a bulky azide/alkyne is slow, incomplete, or fails entirely. What is the primary cause and how can I fix it?

Answer: This is the most common issue when dealing with sterically hindered substrates. The primary cause is the impeded approach of the azide and the copper-acetylide intermediate to form the crucial six-membered copper metallacycle, which is a key step in the catalytic cycle.[1][2] Standard catalytic systems (e.g., CuSO₄/Sodium Ascorbate) may lack the potency to overcome this high activation energy barrier.[3]

Troubleshooting Steps:

  • Optimize the Catalyst System - The Ligand is Key: For sterically demanding reactions, the choice of a copper-coordinating ligand is critical. Ligands not only protect the Cu(I) catalyst from oxidation and disproportionation but also modulate its reactivity.[4] Polydentate, sterically bulky ligands can accelerate the reaction by creating a more reactive, monoligated copper center.[5][6]

    • Recommendation: Switch from a ligandless system or simple ligands like TBTA to more specialized, bulky ligands. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent starting points, especially for bioconjugation.[3] For organic solvents, consider N-heterocyclic carbene (NHC) complexes or phosphine-based ligands, which have shown efficacy for hindered substrates.[1][3]

  • Increase Reaction Temperature: While many CuAAC reactions are performed at room temperature, increasing the thermal energy can help overcome the activation barrier imposed by steric hindrance.[3][7]

    • Protocol: Incrementally increase the reaction temperature to 40-80 °C and monitor the progress by TLC or LC-MS. Be mindful that higher temperatures can sometimes lead to side products, so optimization is key.

  • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading can improve reaction rates.

    • Protocol: Increase the copper catalyst loading from the standard 1-5 mol% up to 10 mol%.[3]

  • Solvent Choice and Concentration: The reaction medium can significantly influence rates. Highly dilute conditions can slow down a bimolecular reaction. Furthermore, coordinating solvents like acetonitrile should be used with caution as they can compete with the substrates for binding to the copper center, potentially inhibiting the reaction.[8]

    • Recommendation: Ensure reactant concentrations are adequate. If solubility is an issue, consider solvent systems like DMF, DMSO, or t-butanol/water mixtures, which are generally effective.[3]

Question 2: I'm observing significant formation of a diyne byproduct (Glasner coupling). How can I suppress this side reaction?

Answer: The formation of diyne homocoupling products is a classic sign of insufficient reduction of Cu(II) to the active Cu(I) state or the presence of oxygen. The Cu(I) catalyst is readily oxidized to Cu(II), which promotes the oxidative coupling of the terminal alkyne.[4][9]

Troubleshooting Steps:

  • Ensure Reagent Quality and Anaerobic Conditions:

    • Reducing Agent: Use a fresh, high-purity stock of sodium ascorbate. Old or improperly stored sodium ascorbate can be oxidized and ineffective at maintaining the Cu(I) state.[3]

    • Degassing: The Cu(I) catalyst is highly sensitive to oxygen.[9] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the copper source and reducing agent. Maintain a positive inert gas atmosphere throughout the reaction.

  • Correct Order of Addition: The order in which you add reagents is crucial for minimizing side reactions. Never add the reducing agent directly to the copper salt solution in the absence of the substrates and a stabilizing ligand.

    • Best Practice: A recommended order is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[10]

  • Use an Accelerating Ligand: A good ligand will not only accelerate the desired cycloaddition but also stabilize the Cu(I) catalyst against oxidation, thereby suppressing the Glaser coupling pathway.[4]

Frequently Asked Questions (FAQs)

Q1: Which copper source is best for hindered substrates: Cu(I) or Cu(II) with a reducing agent?

A1: While using a direct Cu(I) source like CuI, CuBr, or [Cu(MeCN)₄]PF₆ seems more direct, these salts are often less stable and can be difficult to handle. The in situ generation of Cu(I) from a stable, inexpensive Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (typically sodium ascorbate) is the most common, robust, and reproducible method.[8] This approach continuously generates the active Cu(I) species, helping to maintain its concentration throughout the reaction.

Q2: How does the nitrile group on my triazole precursor affect the reaction?

A2: The nitrile group (–C≡N) is a potential coordinating group for the copper catalyst. While CuAAC is famously tolerant of most functional groups, strong coordination between the nitrile and the Cu(I) center could potentially sequester the catalyst, slowing down the catalytic cycle.[8] This effect is more pronounced in non-polar organic solvents. Using a strongly coordinating ligand can help prevent the substrate itself from acting as an inhibitory ligand.

Q3: Can I use an alternative to copper catalysis if my molecule is sensitive?

A3: Yes. If copper toxicity or interference is a concern, particularly in biological systems, you can explore copper-free click chemistry. The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12] SPAAC uses a strained cyclooctyne, which reacts rapidly with azides without any metal catalyst. However, be aware that SPAAC can be more sensitive to steric hindrance than CuAAC due to the inherent bulk of the cyclooctyne reagents.[5]

Data & Reagent Selection

For optimal results, careful selection of the catalyst system is paramount. The following tables summarize key components for hindered CuAAC reactions.

Table 1: Recommended Ligands for Sterically Hindered CuAAC

LigandStructureKey AdvantagesRecommended Cu:Ligand Ratio
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineExcellent water solubility, highly accelerating, protects catalyst from oxidation. Ideal for bioconjugation.1:5
TBTA Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amineThe first widely used accelerating ligand. Good for organic solvents but has poor water solubility.[4]1:1 to 1:2
Bulky Phosphines (e.g., SPhos)Structure variesHighly effective for creating reactive monoligated catalyst species, overcoming significant steric barriers.1:1.1 to 1:2
N-Heterocyclic Carbenes (NHCs) Structure variesForm very stable and highly active Cu(I) complexes, effective for challenging substrates.[13]1:1 to 1:1.2

Table 2: Common Solvents for CuAAC Reactions

Solvent SystemUse CaseConsiderations
t-BuOH / H₂O (1:1 to 4:1) General purpose, good for a wide range of polarities.Standard, reliable choice.
DMSO or DMF For substrates with poor solubility in alcohols/water.Can be difficult to remove post-reaction. High boiling points.
THF / H₂O Alternative to t-BuOH/H₂O.Generally effective.
Acetonitrile (MeCN) Use with caution. Nitrile can coordinate to copper and inhibit the reaction.

Visualizing the Challenge & Solution

The following diagrams illustrate the core concepts of the CuAAC reaction and the strategy for overcoming steric hindrance.

CuAAC_Cycle cluster_cycle Standard CuAAC Catalytic Cycle cluster_hindrance Impact of Steric Hindrance cluster_solution The Ligand Solution CuI Cu(I) Catalyst Acetylide [Cu]-C≡C-R1 CuI->Acetylide + Alkyne LCuI L-Cu(I) Alkyne R1-C≡CH Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + Azide Azide R2-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H+ Product Triazole Product Triazolide->Product Hindrance Steric Clash! Hindrance->Metallacycle Formation Impeded Acetylide_h Bulky Acetylide Acetylide_h->Hindrance Azide_h Bulky Azide Azide_h->Hindrance Ligand Bulky Ligand (L) Ligand->CuI Stabilizes & Activates LCuAcetylide L-[Cu]-C≡C-R1 LCuI->LCuAcetylide + Alkyne LCuAcetylide->Metallacycle Facilitates Formation

Caption: The CuAAC cycle and the role of bulky ligands in overcoming steric hindrance.

Troubleshooting_Workflow Start Low Yield / No Reaction with Hindered Substrate Check_Reagents 1. Verify Reagent Purity - Fresh Sodium Ascorbate? - Substrates Pure? Start->Check_Reagents Degas 2. Ensure Anaerobic Conditions - Degas Solvents? - Inert Atmosphere? Check_Reagents->Degas [ Reagents OK ] Add_Ligand 3. Introduce Accelerating Ligand - Start with THPTA or TBTA Degas->Add_Ligand [ System is Anaerobic ] Increase_Temp 4. Increase Temperature - Try 40-60 °C Add_Ligand->Increase_Temp Increase_Loading 5. Increase Catalyst Loading - Up to 10 mol% Increase_Temp->Increase_Loading Success Reaction Optimized Increase_Loading->Success

Caption: A stepwise workflow for troubleshooting difficult CuAAC reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Substrate

This protocol assumes the use of a CuSO₄/Sodium Ascorbate system with a THPTA ligand in a t-BuOH/H₂O solvent mixture.

  • Preparation:

    • In a reaction vial equipped with a magnetic stir bar, dissolve the sterically hindered alkyne (1.0 eq) and azide (1.1 eq) in a 3:1 mixture of t-butanol and deionized water (to achieve a final concentration of ~0.1 M).

    • Prepare fresh stock solutions: 100 mM CuSO₄·5H₂O in water, 500 mM THPTA in water, and 1 M Sodium Ascorbate in water.

  • Degassing:

    • Seal the reaction vial with a septum.

    • Sparge the solution with argon or nitrogen gas for 20-30 minutes to ensure all dissolved oxygen is removed.

  • Reagent Addition (under inert atmosphere):

    • Via syringe, add the THPTA solution (0.25 eq, to achieve a 5:1 ligand-to-copper ratio).

    • Add the CuSO₄ solution (0.05 eq, 5 mol%). The solution may turn a faint blue.

    • Finally, add the Sodium Ascorbate solution (0.50 eq) to initiate the reaction. The solution should become colorless or pale yellow.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.[3]

    • Maintain a positive pressure of inert gas.

    • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Once complete, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography as needed.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Available at: [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • Mejía, D., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 14(1), 196. Available at: [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of "Click Chemistry" for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. Available at: [Link]

  • Jia, Y. (2018). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace@MIT. Available at: [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1337-1349. Available at: [Link]

  • Viciano, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008-2020. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]

  • MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

  • Nature Portfolio. (2023). Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • ARKAT USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: Separation of 1,4- and 1,5-Isomers of Substituted Cyano-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted cyano-triazole isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of separating 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, particularly those bearing a cyano group. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification workflows.

Section 1: Understanding the Challenge - The Root of the Separation Problem

The non-regioselective Huisgen 1,3-dipolar cycloaddition of azides and alkynes often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers.[1][2] While synthetically convenient, this lack of selectivity necessitates a robust purification strategy to isolate the desired isomer, as the two regioisomers can have significantly different biological activities and material properties.[3][4]

Q1: Why is the separation of 1,4- and 1,5-cyano-triazole isomers so challenging?

A1: The primary difficulty lies in their profound structural similarity. Both isomers possess the same molecular weight and often exhibit very close polarity, making them difficult to resolve with standard chromatographic techniques. The key to their separation lies in exploiting the subtle, yet significant, difference in their molecular dipole moments.[1]

  • 1,4-Isomer: The individual bond dipoles in the 1,4-isomer are arranged in a way that leads to a smaller overall molecular dipole moment.

  • 1,5-Isomer: The arrangement of bond dipoles in the 1,5-isomer results in a greater summation of their vectors, leading to a larger molecular dipole moment.[5]

This difference in polarity is the handle we use for separation. The 1,5-isomer, being more polar, will interact more strongly with a polar stationary phase (like silica gel) and will therefore have a lower Rf value in normal-phase chromatography.

G cluster_0 Isomer Comparison cluster_1 Chromatographic Behavior (Normal Phase) 1_4_isomer 1,4-Disubstituted-1,2,3-triazole (Smaller Dipole Moment) Column Silica Gel Column 1_4_isomer->Column Weaker Interaction 1_5_isomer 1,5-Disubstituted-1,2,3-triazole (Larger Dipole Moment) 1_5_isomer->Column Stronger Interaction Elution_Order 1,4-Isomer elutes first (Higher Rf) 1,5-Isomer elutes second (Lower Rf) Column->Elution_Order

Caption: Dipole moment differences dictate chromatographic behavior.

Q2: How can I definitively identify my separated isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous identification of 1,4- and 1,5-triazole isomers.[6][7]

  • ¹H NMR: The chemical shift of the triazole proton can be indicative. In many cases, the C5-H proton of the 1,4-isomer is more deshielded (appears at a higher ppm) than the C4-H proton of the 1,5-isomer.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons can also be diagnostic.[6]

  • 2D NMR (HMBC, NOESY): These techniques provide definitive proof. A Nuclear Overhauser Effect (NOE) between the protons on the N1-substituent and the C5-substituent is expected for the 1,5-isomer, which is absent in the 1,4-isomer.[6] Similarly, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings that confirm the substitution pattern.

  • ¹⁵N NMR: Although less common, ¹⁵N NMR shows distinct chemical shifts for the nitrogen atoms in each isomer and can be used for unambiguous assignment.[8]

Spectroscopic Method 1,4-Isomer Observation 1,5-Isomer Observation
¹H NMR C5-H proton is typically more deshielded.C4-H proton is typically more shielded.
¹³C NMR Distinct chemical shifts for C4 and C5 carbons.Distinct chemical shifts for C4 and C5 carbons.
NOESY No NOE between N1-substituent and C5-substituent.Clear NOE between N1-substituent and C5-substituent.
HMBC Correlation between C5-H and the carbon of the N1-substituent.Correlation between C4-H and the carbon of the N1-substituent.

Section 2: Troubleshooting Guide for Chromatographic Separation

Q3: My isomers are co-eluting or have very poor separation during flash column chromatography. What are my next steps?

A3: This is a common issue. A systematic approach to method development is required. The goal is to maximize the differential interaction of the isomers with the stationary phase.

G start Poor Separation (Co-elution) solvent Optimize Mobile Phase (Hexane/EtOAc, DCM/MeOH) start->solvent gradient Implement Shallow Gradient solvent->gradient Still poor separation success Successful Separation solvent->success Improved separation stationary_phase Change Stationary Phase (e.g., Alumina, Diol-silica) gradient->stationary_phase Still poor separation gradient->success Improved separation hplc Move to HPLC/SFC stationary_phase->hplc Still poor separation stationary_phase->success Improved separation hplc->success

Caption: Troubleshooting workflow for poor isomer separation.

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Causality: The polarity of the eluent directly competes with the analyte for binding sites on the stationary phase. A less polar mobile phase will increase retention and may improve resolution.

    • Action: Start with a low polarity solvent system (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity. Screen different solvent systems like Dichloromethane/Methanol or Toluene/Acetone. The presence of the cyano group may necessitate a slightly more polar system than for other triazoles.

  • Implement a Shallow Gradient:

    • Causality: A steep gradient can cause closely eluting compounds to merge. A shallow gradient increases the effective column length over which the separation occurs.

    • Action: Run a shallow gradient from a low to a moderate polarity over many column volumes. For example, start with 10% Ethyl Acetate in Hexane and increase to 30% over 20 column volumes.

  • Change the Stationary Phase:

    • Causality: If silica gel isn't providing sufficient selectivity, a different stationary phase may offer alternative interaction mechanisms (e.g., Lewis acid/base interactions on alumina).

    • Action: Try neutral alumina or functionalized silica gels (like diol or cyano phases) that can offer different selectivities.[9][10]

  • Consider Temperature:

    • Causality: Lowering the temperature can sometimes enhance the subtle intermolecular interactions responsible for separation, leading to better resolution.

    • Action: If your setup allows, try running the column at a lower temperature (e.g., in a cold room).

Q4: I'm moving to HPLC for better resolution. What are the key parameters to focus on for separating cyano-triazole isomers?

A4: HPLC offers significantly higher resolving power. For these isomers, normal-phase HPLC is often the most effective starting point.

  • Column Choice: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are exceptionally powerful, even for achiral isomer separation.[11][12][13][14] The rigid, ordered structure of these phases creates pockets and grooves that can differentiate between the subtle steric and electronic differences of the isomers. A standard silica or cyano-propyl column is also a good starting point.

  • Mobile Phase: In normal phase, a mixture of a non-polar solvent (like n-hexane or heptane) and a polar modifier (like isopropanol or ethanol) is used.[15][16] The type and percentage of the alcohol modifier are critical and should be finely tuned.

  • Temperature: As with column chromatography, temperature can be a powerful tool to optimize selectivity.[14]

Parameter Starting Recommendation Optimization Strategy
Column Cellulose or Amylose-based CSP (e.g., Chiralcel OD/AD)Screen different CSPs; also try silica and cyano columns.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Vary the alcohol percentage from 5% to 25%. Try ethanol as an alternative modifier.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Reduce flow rate to increase efficiency if needed.
Temperature 25 °CTest temperatures between 10 °C and 40 °C.[14]
Q5: Is Supercritical Fluid Chromatography (SFC) a good technique for this separation?

A5: Absolutely. SFC is an excellent, often superior, technique for isomer separations.[11][17]

  • Advantages: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This leads to faster separations and higher efficiency compared to HPLC.[12] It is also considered a "greener" technique due to reduced organic solvent consumption.

  • Methodology: Similar to normal-phase HPLC, SFC typically employs polar stationary phases (often the same CSPs are used) with a polar organic co-solvent (modifier) like methanol or ethanol mixed with the CO₂.[11][13][18] The unique properties of the supercritical fluid can provide very different and sometimes much better selectivity than liquid chromatography.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol assumes a 1-gram mixture of 1,4- and 1,5-cyano-triazole isomers with a TLC separation of ΔRf ≈ 0.1 in 3:1 Hexane/EtOAc.

  • Column Preparation:

    • Select a glass column with a diameter that allows for a silica bed height of ~15-20 cm (e.g., 40 mm diameter for a 1g sample).

    • Prepare a slurry of silica gel (40-63 µm) in the initial mobile phase (e.g., 95:5 Hexane/EtOAc).

    • Pack the column, ensuring a flat, stable bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the 1-gram sample in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the sample, add a small amount of silica gel (~2-3 g), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase (95:5 Hexane/EtOAc).

    • After 2-3 column volumes, begin a slow, shallow gradient. For example, increase the EtOAc concentration by 1% every 100 mL of solvent.

    • Monitor the elution using TLC or an in-line UV detector.

  • Fraction Collection:

    • Collect small fractions (e.g., 10-15 mL).

    • Analyze fractions by TLC to identify those containing the pure isomers and those containing mixtures.

    • Combine the pure fractions for each isomer and evaporate the solvent.

Protocol 2: HPLC Method Development for Isomer Separation
  • Initial Column Screening:

    • Install a cellulose-based column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

    • Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject a small amount of the dissolved isomer mixture (~5 µL of a 1 mg/mL solution).

  • Method Optimization:

    • If no separation: Change the modifier to ethanol. If still unsuccessful, try an amylose-based column.

    • If partial separation: Adjust the modifier percentage. A lower percentage of alcohol will increase retention and may improve resolution. Try 95:5 and 85:15 Hexane/Isopropanol.

    • Fine-tuning: Once baseline separation is achieved, the method can be optimized for speed by increasing the flow rate or for resolution by decreasing it. The column temperature can also be varied to fine-tune selectivity.[14][16]

  • Confirmation:

    • Once a satisfactory analytical method is developed, collect small fractions of each peak and confirm their identity using NMR spectroscopy.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Is it possible to avoid the separation problem altogether? Yes. The most effective strategy is to use a regioselective synthesis from the start.

  • For 1,4-disubstituted triazoles, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is highly regioselective and generally provides the 1,4-isomer exclusively.[1][19]

  • For 1,5-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice, yielding the 1,5-isomer with high selectivity.[2]

FAQ 2: How do the other substituents on the triazole ring affect the separation? The electronic nature of the other substituents (R¹ and R²) significantly impacts the overall molecular dipole moment. Electron-withdrawing groups will generally increase the dipole moment, while electron-donating groups will decrease it. This can either exaggerate or diminish the inherent dipole difference between the two isomers, making the separation easier or more difficult, respectively. Method development must be tailored to the specific molecule.

FAQ 3: My compound appears to be degrading on the silica gel column. What are my options? If your cyano-triazole is acid-sensitive, the Lewis acidic nature of silica gel can cause degradation.[10]

  • Deactivate the Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (~1%), then re-equilibrate with your mobile phase.

  • Use an Alternative Stationary Phase: Neutral alumina is a good alternative. For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may be effective.

FAQ 4: How can I scale up my separation from analytical HPLC to a preparative scale? Scaling up requires careful consideration to maintain resolution.

  • Use a preparative column with the same stationary phase as your analytical column but with a larger diameter (e.g., 20 mm ID or larger).

  • The flow rate must be increased proportionally to the cross-sectional area of the column. (Flow_prep = Flow_anal * (Radius_prep / Radius_anal)²).

  • Increase the injection volume and sample concentration, but be mindful of overloading the column, which will degrade resolution. Perform a loading study to determine the maximum sample load.

References

  • Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography. Chirality. [Link]

  • Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. ResearchGate. [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ResearchGate. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective separation of (±)‐β‐hydroxy‐1,2,3‐triazoles by supercritical fluid chromatography and high‐performance liquid chromatography. ResearchGate. [Link]

  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. ResearchGate. [Link]

  • Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. ACS Publications. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate. [Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. [Link]

  • SFC separation mode for chiral azole compounds. ResearchGate. [Link]

  • Studies on stereoselective separations of the “azole” antifungal drugs ketoconazole and itraconazole using HPLC and SFC. Analusis. [Link]

  • HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. PubMed. [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]

  • Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. ResearchGate. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. [Link]

  • General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. ResearchGate. [Link]

  • Differentiation between[11][17][19]triazolo[1,5-a] pyrimidine and[11][17][19]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. ACS Publications. [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. [Link]

  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. ResearchGate. [Link]

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. SciSpace. [Link]

  • Induced dipole moments of diazoles and triazoles. ResearchGate. [Link]

  • Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. ScienceDirect. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Chiral separation of conazole pesticides using supercritical fluid chromatography. ResearchGate. [Link]

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link]

  • 1H and 13C NMR Data for triazole 1. RSC.org. [Link]

  • One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. PMC. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC. [Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 5-phenyl-1H-1,2,3-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-phenyl-1H-1,2,3-triazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively address the solubility challenges associated with this compound. Triazole derivatives are a cornerstone in medicinal chemistry, known for their broad spectrum of biological activities.[1][2] However, their typically hydrophobic nature often leads to poor aqueous solubility, a significant hurdle in formulation and bioavailability.[3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these challenges in your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 5-phenyl-1H-1,2,3-triazole-4-carbonitrile.

Q1: What are the general solubility characteristics of 5-phenyl-1H-1,2,3-triazole-4-carbonitrile?

Q2: Why is addressing the poor water solubility of this compound crucial for my research?

A2: Poor aqueous solubility can significantly impact the reliability and reproducibility of your experimental results. In drug discovery, for instance, low solubility can lead to inaccurate measurements in biological assays and poor bioavailability in preclinical studies.[4] For synthetic chemists, solubility issues can complicate reaction conditions and product purification.

Q3: What are the primary strategies for improving the solubility of poorly soluble compounds like this one?

A3: A variety of techniques can be employed, which can be broadly categorized into physical and chemical modifications.[4][5]

  • Physical Modifications: These include methods like particle size reduction (micronization or nanosuspension) and creating solid dispersions.[4][5][6]

  • Chemical Modifications: These strategies involve the use of co-solvents, pH adjustment, surfactants, and complexation agents like cyclodextrins.[4][5][7]

Q4: Are there any safety precautions I should take when working with this compound and the recommended solvents?

A4: Always consult the Safety Data Sheet (SDS) for 5-phenyl-1H-1,2,3-triazole-4-carbonitrile and any solvents or excipients you plan to use. Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during experimentation.

Issue 1: My 5-phenyl-1H-1,2,3-triazole-4-carbonitrile precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Underlying Cause: This is a common phenomenon known as "crashing out." DMSO is a strong organic solvent that can dissolve many hydrophobic compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases significantly, reducing the solubility of the hydrophobic compound and causing it to precipitate.

  • Solution 1: Optimize Your Co-solvent System. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[8][9][10]

    • Rationale: Co-solvents work by reducing the overall polarity of the aqueous solution, making it a more favorable environment for hydrophobic molecules.[10][11][12]

    • Experimental Protocol:

      • Prepare a high-concentration stock solution of your compound in 100% DMSO.

      • Create a series of co-solvent mixtures with varying percentages of an organic solvent (e.g., ethanol, propylene glycol) in your aqueous buffer.

      • Determine the maximum concentration of your compound that remains soluble in each co-solvent mixture without precipitation.

  • Solution 2: Employ Serial Dilution.

    • Rationale: A gradual decrease in the organic solvent concentration can sometimes prevent the abrupt precipitation of the compound.

    • Experimental Protocol:

      • Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

      • For example, first, dilute your DMSO stock into an intermediate solution containing a higher percentage of organic solvent before the final dilution into the aqueous buffer.

Issue 2: The measured biological activity of my compound is inconsistent across different experiments, even when using the same stock solution.

  • Underlying Cause: Inconsistent results are often linked to the compound not being fully dissolved or precipitating during the assay. Even if not visible to the naked eye, micro-precipitates can form, leading to variability in the effective concentration of the compound.

  • Solution 1: Utilize Surfactants. Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[13][14][15][16]

    • Rationale: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where poorly soluble drugs can be encapsulated, while the hydrophilic heads face the aqueous environment, rendering the entire complex water-soluble.[13][15][16]

    • Common Surfactants: Polysorbate 80 (Tween 80) and sodium lauryl sulfate (SLS) are commonly used in pharmaceutical formulations.[7][17]

    • Experimental Protocol:

      • Prepare a series of aqueous solutions containing different concentrations of a surfactant.

      • Determine the solubility of your compound in each surfactant solution.

      • Ensure the final surfactant concentration in your assay is compatible with your biological system and does not interfere with the assay itself.

  • Solution 2: Visually Inspect for Precipitation.

    • Rationale: Direct observation can often confirm if precipitation is the source of inconsistency.

    • Action: Before and after adding your compound to the assay medium, visually inspect the wells of your microplate under a microscope for any signs of solid particles.

Issue 3: I need to prepare a high-concentration aqueous solution of 5-phenyl-1H-1,2,3-triazole-4-carbonitrile for an in vivo study, but co-solvents and surfactants are not viable options due to toxicity concerns.

  • Underlying Cause: For in vivo applications, the choice of excipients is limited by their potential toxicity. High concentrations of organic solvents or surfactants can cause adverse effects.

  • Solution: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19]

    • Rationale: They can encapsulate poorly soluble "guest" molecules, like your triazole compound, within their hydrophobic core, forming an "inclusion complex."[4][18][19][20] This complex has a hydrophilic exterior, making it soluble in water.[19]

    • Types of Cyclodextrins: Commonly used cyclodextrins in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[18]

    • Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

      • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD). The concentration will depend on the desired final concentration of your compound and the stoichiometry of the complex.

      • Slowly add the 5-phenyl-1H-1,2,3-triazole-4-carbonitrile powder to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin often requires optimization, typically starting in the range of 1:1 to 1:2.

      • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.

      • To obtain a solid form of the complex, the resulting solution can be freeze-dried (lyophilized).

      • The resulting powder is the inclusion complex, which should exhibit significantly improved aqueous solubility.

III. Data Presentation and Visualization

To aid in your experimental design, the following table summarizes the common approaches for solubility enhancement.

Technique Mechanism of Action Advantages Disadvantages Typical Application
Co-solvency Reduces the polarity of the solvent system.[10][11][12]Simple to prepare and can significantly increase solubility.[5][21]Potential for precipitation upon dilution; toxicity concerns with some solvents.[5]In vitro assays, early-stage formulation screening.
Surfactants Forms micelles that encapsulate hydrophobic molecules.[13][15][16]High solubilization capacity.[13]Potential for toxicity and interference with biological assays.In vitro and some in vivo formulations.
pH Adjustment Ionizes the compound, increasing its interaction with water.[22]Simple and effective for ionizable compounds.[7]Only applicable to compounds with acidic or basic functional groups; risk of precipitation if pH changes.Formulations for oral and parenteral administration.
Cyclodextrins Forms water-soluble inclusion complexes.[4][18][19][20]Low toxicity; can improve stability.[18][23]Can be more expensive; requires optimization of the drug-to-cyclodextrin ratio.Oral and parenteral drug delivery.[18]

To further clarify the concepts discussed, the following diagrams illustrate key processes.

G cluster_0 Solubility Enhancement Workflow Start Poorly Soluble Compound (5-phenyl-1H-1,2,3-triazole-4-carbonitrile) Method_Selection Select Solubilization Method Start->Method_Selection Co_Solvent Co-solvency Method_Selection->Co_Solvent In vitro Surfactant Surfactant Micellization Method_Selection->Surfactant In vitro / In vivo Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin In vivo pH_Adjust pH Adjustment Method_Selection->pH_Adjust Ionizable Formulation Prepare Formulation Co_Solvent->Formulation Surfactant->Formulation Cyclodextrin->Formulation pH_Adjust->Formulation Analysis Analyze Solubility & Stability Formulation->Analysis End Optimized Soluble Formulation Analysis->End

Caption: A decision-making workflow for selecting a suitable solubility enhancement technique.

G cluster_0 Mechanism of Co-solvency cluster_1 Mechanism of Cyclodextrin Complexation Water Water Molecules Water->Water Strong H-Bonds CoSolvent Co-solvent Molecules CoSolvent->Water Disrupts H-Bonds Drug Drug Molecule CoSolvent->Drug Solvates Drug Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Inclusion_Complex Water-Soluble Inclusion Complex Cyclodextrin->Inclusion_Complex Drug_mol Drug Molecule (Hydrophobic) Drug_mol->Cyclodextrin Encapsulation

Caption: Simplified diagrams illustrating the mechanisms of co-solvency and cyclodextrin complexation.

IV. References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from

  • Wikipedia. (n.d.). Cosolvent. Retrieved from

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from

  • (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from

  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from

  • (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from

  • (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from

  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from

  • (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved from

  • ResearchGate. (2020, December 07). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from

  • MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from

  • Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from

  • Google Patents. (n.d.). WO2014118753A1 - Triazole formulations. Retrieved from

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 01). Solubility Enhancement of Drugs. Retrieved from

  • (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

  • American Chemical Society. (2020, December 07). 1H-1,2,3-Triazole. Retrieved from

Sources

Technical Support Center: Minimizing Side Reactions in Azide-Nitrile Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azide-nitrile cycloaddition protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and minimizing common side reactions encountered during the synthesis of 5-substituted-1H-tetrazoles. Our focus is not just on what to do, but on understanding the causality—the why—behind each experimental choice.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the azide-nitrile cycloaddition reaction.

Q1: What is the fundamental mechanism of the acid-catalyzed azide-nitrile cycloaddition?

A: The reaction is a formal [3+2] cycloaddition used to synthesize 5-substituted-1H-tetrazoles from nitriles and an azide source.[1] While sometimes depicted as a concerted process, extensive evidence from DFT calculations suggests a stepwise mechanism is more likely, especially when catalyzed.[2][3] The catalyst, typically a Lewis or Brønsted acid, activates the nitrile by coordinating to the nitrogen atom. This coordination significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide.[2][4][5] The attack forms an open-chain imidoyl azide intermediate, which then undergoes cyclization to form the stable, aromatic tetrazole ring.[2][4][5]

Q2: Why is a catalyst necessary for this reaction?

A: While the thermal reaction between an azide and a nitrile can occur, it often requires high temperatures and long reaction times, leading to a greater potential for side reactions and decomposition.[1][6] Catalysts, such as zinc salts (e.g., ZnBr₂, Zn(OAc)₂) or Brønsted acids (e.g., ammonium chloride), accelerate the reaction by lowering the activation energy barrier.[4][7][8] They achieve this by activating the nitrile substrate, making the cycloaddition kinetically more favorable than competing decomposition or side reaction pathways.[4][7]

Q3: My azide starting material seems to be decomposing. How can I assess its stability and handle it safely?

A: Organic azides are energetic compounds, and their stability is a critical safety consideration.[9] Stability is influenced by the carbon-to-nitrogen ratio and the overall molecular structure.[9][10] A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide) to render the compound relatively safe.[9] Low molecular weight organic azides are particularly notorious for being unpredictably explosive.[11]

Safety and Handling Best Practices:

  • Avoid Metal Contact: Never use metal spatulas or needles to handle azides, as this can form highly shock-sensitive heavy metal azides.[9][12]

  • Solvent Choice: Avoid halogenated solvents like dichloromethane, which can form extremely unstable diazidomethane.[9]

  • Temperature Control: Keep reactions at the lowest effective temperature and avoid excessive heating, which can lead to rapid decomposition and release of N₂ gas.[13]

  • Disposal: Before disposal, residual azides should be quenched. A common method involves treatment with sodium nitrite under acidic conditions to decompose the azide into nitrogen gas.[12]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: Low or No Yield of Tetrazole Product

You've run the reaction, but TLC or LCMS analysis shows little to no formation of the desired tetrazole.

Q: What are the primary causes for a failed or low-yielding azide-nitrile cycloaddition?

A: This is a frequent issue that can usually be traced back to one of four key areas: reagent quality, reaction conditions, catalyst inefficiency, or substrate reactivity.

Potential Cause 1: Moisture Contamination & Nitrile Hydrolysis

  • The "Why": The most common side reaction in these protocols is the hydrolysis of the starting nitrile to the corresponding primary amide.[1] This pathway is particularly favorable in the presence of water, especially under the acidic or basic conditions used for catalysis. Once formed, the amide is generally unreactive towards cycloaddition.[14]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DMSO, toluene).

    • Dry Reagents: Dry all solid reagents (catalyst, azide source) in a vacuum oven before use.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1]

Potential Cause 2: Inadequate Thermal Energy or Reaction Time

  • The "Why": The cycloaddition, even when catalyzed, has a significant activation energy barrier.[7] Electron-poor or sterically hindered nitriles are less reactive and require more energy and/or time to overcome this barrier. Insufficient heating can result in an incomplete reaction.[1]

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Microwave heating can be particularly effective at rapidly reaching high temperatures and accelerating the reaction, often reducing reaction times from hours to minutes.[4][5]

    • Extend Reaction Time: Monitor the reaction by TLC or LCMS over a longer period (e.g., 24-48 hours) to determine if the reaction is simply slow.

Potential Cause 3: Ineffective Catalyst Activation

  • The "Why": The catalyst's role is to activate the nitrile.[2][4] If the catalyst is old, hydrated, or poorly soluble in the reaction medium, it cannot perform this function effectively. Different Lewis acids have varying efficiencies, and the choice of catalyst can be critical.[4]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Ensure your Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) is fresh and anhydrous.

    • Screen Catalysts: If one catalyst gives poor results, screen others. For example, some protocols report higher yields with zinc bromide over ammonium chloride.[8] Novel organocatalytic systems have also been developed that show high efficiency.[4][7]

This diagram outlines a logical decision-making process for troubleshooting low-yield reactions.

LowYield_Workflow Start Low or No Product Yield Check_Moisture Check for Moisture Contamination (Did you use anhydrous conditions?) Start->Check_Moisture Fix_Moisture Action: Use anhydrous solvents, dry reagents, run under N2/Ar. Check_Moisture->Fix_Moisture No Check_Conditions Check Reaction Conditions (Is temperature/time sufficient?) Check_Moisture->Check_Conditions Yes Moisture_Yes Yes Moisture_No No Fix_Moisture->Check_Conditions Fix_Conditions Action: Increase temperature or extend reaction time. Consider microwave heating. Check_Conditions->Fix_Conditions No Check_Catalyst Evaluate Catalyst (Is it active and appropriate?) Check_Conditions->Check_Catalyst Yes Conditions_Yes Yes Conditions_No No Fix_Conditions->Check_Catalyst Fix_Catalyst Action: Use fresh/anhydrous catalyst. Screen different Lewis/Brønsted acids. Check_Catalyst->Fix_Catalyst No Check_Substrate Assess Substrate Reactivity (Is nitrile sterically hindered or electron-rich?) Check_Catalyst->Check_Substrate Yes Catalyst_Yes Yes Catalyst_No No Fix_Catalyst->Check_Substrate Fix_Substrate Action: Use a more forcing catalyst or higher temperatures. Check_Substrate->Fix_Substrate Yes End Yield Improved Check_Substrate->End No Fix_Substrate->End

Caption: A workflow for troubleshooting low product yield.

Problem 2: Difficulty with Product Isolation and Purification

You have confirmed product formation, but isolating a pure sample is proving difficult.

Q: My tetrazole product is highly water-soluble and difficult to extract. What can I do?

A: This is a classic challenge stemming from the physicochemical properties of the tetrazole ring. The N-H proton of a 1H-tetrazole is acidic, with a pKa similar to that of a carboxylic acid, making it highly polar and often water-soluble, especially in its deprotonated (tetrazolate anion) form.[15]

  • The "Why": During a basic or neutral workup, the tetrazole exists as its conjugate base (the tetrazolate anion), which is an ionic salt and preferentially partitions into the aqueous layer.

  • Troubleshooting Steps:

    • Acidify the Aqueous Layer: The key is to fully protonate the tetrazole to its neutral form, which is significantly less water-soluble. Adjust the pH of the aqueous phase to 1-2 using a strong acid like 2N HCl.[1] This ensures the equilibrium is shifted entirely to the neutral, more organic-soluble species.

    • Use a More Polar Extraction Solvent: If the product remains in the aqueous layer even after acidification, standard solvents like ethyl acetate may not be polar enough. Try extractions with a more polar solvent system, such as a mixture of dichloromethane and isopropanol.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water from the organic phase and can "salt out" polar organic products, pushing them further into the organic layer.

Q: My final product is an oil or is not crystallizing. How should I proceed with purification?

A: When tetrazoles fail to crystallize ("oiling out") or are naturally liquids, column chromatography is the preferred method of purification.[16]

  • The "Why": "Oiling out" can occur due to residual impurities that disrupt the crystal lattice formation or if the product's melting point is below room temperature.[16]

  • Troubleshooting Steps:

    • Induce Crystallization: Before resorting to chromatography, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[16]

    • Select the Right Stationary Phase: Standard silica gel is acidic and generally works well for tetrazoles.

    • Choose an Appropriate Eluent System: Due to their polarity, tetrazoles often require polar eluent systems. Start with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.[16] For very polar tetrazoles, adding a small amount of acetic acid or methanol to the eluent can improve elution and peak shape.[17]

Experimental Protocols & Data

Protocol 1: General Procedure for a Zinc-Catalyzed Azide-Nitrile Cycloaddition

This protocol provides a robust starting point for the synthesis of a 5-substituted-1H-tetrazole.

Materials:

  • Organic Nitrile (1.0 equiv)

  • Sodium Azide (NaN₃, 1.5 equiv)

  • Anhydrous Zinc Bromide (ZnBr₂, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 2N Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the organic nitrile (e.g., 10 mmol), sodium azide (15 mmol), and anhydrous zinc bromide (12 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 20 mL) via syringe.

  • Heating: Heat the reaction mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by TLC or LCMS (a typical reaction time is 12-24 hours).[1]

  • Workup - Quenching: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing water.

  • Workup - Acidification & Extraction: Transfer the aqueous mixture to a separatory funnel. Acidify to a pH of 1-2 with 2N HCl.[1]

  • Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude tetrazole product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[15][16]

Table 1: Comparison of Catalysts and Conditions

This table summarizes data on the effect of different catalysts on the azide-nitrile cycloaddition, highlighting the move towards more efficient and safer systems.

Catalyst SystemNitrile SubstrateTemp (°C)TimeYield (%)Reference
Ammonium ChlorideBenzonitrile10024 hLow (22%)[8]
Zinc Bromide (ZnBr₂)Benzonitrile12018 h>75%[8]
AlCl₃ / NMPVarious Aryl Nitriles200 (MW)3-10 minHigh (80-95%)[4]
Dialkyltin oxide / TMSN₃Various NitrilesN/AN/A>80%[7]
Organocatalyst (in situ)Various Nitriles(MW)15-25 min>80%[7][18]

NMP = N-methyl-2-pyrrolidone; MW = Microwave irradiation; TMSN₃ = Trimethylsilyl azide.

The following diagram illustrates the generally accepted mechanism for Lewis acid catalysis in this reaction, emphasizing the key role of nitrile activation.

Catalytic_Cycle cluster_0 Catalytic Cycle RCN R-C≡N (Nitrile) Activated_Nitrile R-C≡N···LA (Activated Complex) RCN->Activated_Nitrile + LA LA Lewis Acid (e.g., Zn²⁺) LA->RCN Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide + N₃⁻ Azide N₃⁻ (Azide Anion) Cyclization Intramolecular Cyclization Imidoyl_Azide->Cyclization Tetrazolate Tetrazolate-LA Complex Cyclization->Tetrazolate Product 5-R-1H-Tetrazole Tetrazolate->Product + H⁺ Protonation H⁺ Workup Product->LA Catalyst Regeneration

Sources

Flash chromatography conditions for purifying triazole carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Triazole Carbonitriles

Phase 1: Method Development & Strategy

Q: I am purifying a novel 1,2,3-triazole-4-carbonitrile derivative. Where do I start with solvent selection?

A: Triazole carbonitriles present a unique chromatographic challenge: the nitrile group (


) significantly increases polarity, while the triazole ring can exhibit basicity depending on the substitution pattern.

Step-by-Step Scouting Protocol:

  • Solubility Check: Dissolve 1 mg of crude in 1 mL of DCM. If insoluble, add MeOH dropwise.

    • Insight: If

      
       MeOH is required for solubility, Normal Phase (NP) flash may result in precipitation on the column. Switch to Reverse Phase (C18).[1]
      
  • TLC Scouting (Normal Phase):

    • System A (Standard): 50% Ethyl Acetate (EtOAc) in Hexanes.[2]

    • System B (Polar): 5% Methanol (MeOH) in Dichloromethane (DCM).

  • Decision Logic:

    • Target Rf: Aim for an Rf of 0.25 – 0.35 .

    • If Rf < 0.1 in System A: The compound is too polar. Switch to DCM/MeOH gradients (0

      
       10% MeOH).
      
    • If Streaking Occurs: The triazole nitrogen is interacting with acidic silanols.[3] Add 1% Triethylamine (TEA) or 1%

      
       (aq)  to the mobile phase.
      

Q: My compound tails significantly on silica gel. Is this decomposition or interaction?

A: It is likely a secondary interaction , not decomposition.

  • Mechanism: The nitrogen atoms in the triazole ring act as Lewis bases, hydrogen-bonding with the acidic silanol groups (

    
    ) on the silica surface.
    
  • Correction: "Cap" these silanols by adding a basic modifier.

    • Protocol: Pre-equilibrate the column with 3 Column Volumes (CV) of Hexane/EtOAc + 1% TEA. Maintain 1% TEA throughout the run.

Phase 2: Mobile Phase Optimization

Q: Hexane/EtOAc provides poor separation of regioisomers (1,4- vs 1,5-isomers). How can I improve resolution?

A: Isomeric separation often requires a change in selectivity , not just solvent strength.

Alternative Solvent Systems:

Solvent System Application Notes
DCM / MeOH High Polarity Good for polar carbonitriles.[1][3] Limit MeOH to <10% to prevent silica dissolution.[2]

| DCM / Acetonitrile | Selectivity | Acetonitrile (


-acceptor) interacts differently with the triazole 

-system than alcohols. | | Toluene / Acetone | Orthogonal | Excellent for separating closely eluting isomers. Toluene provides

-

interactions. | | TBME / Hexanes | Low Polarity | Use for lipophilic derivatives. TBME is less volatile than ether, giving more stable gradients. |

Q: When should I switch to Reverse Phase (C18)?

A: Switch to C18 immediately if:

  • The compound requires

    
     MeOH in DCM to move off the baseline.
    
  • The crude mixture contains highly polar byproducts (e.g., unreacted sodium azide or inorganic copper salts from Click chemistry).

  • Protocol: Use a water/acetonitrile gradient (5%

    
     95% MeCN) with 0.1% Formic Acid  to keep the triazole protonated and sharp.
    

Phase 3: Troubleshooting & FAQs

Q: I lost my product! It disappeared on the column. A: This is often due to "irreversible adsorption" or precipitation.

  • Diagnosis: Did you dry load?

  • Fix: If the compound has poor solubility in the mobile phase (e.g., Hex/EtOAc), it may precipitate upon contacting the mobile phase stream.

    • Solution: Use Solid Load (Dry Load) . Dissolve crude in DCM/MeOH, mix with Celite or Silica (1:3 ratio), evaporate to dryness, and load the powder. This prevents precipitation "clogs" at the column head.

Q: My fractions are impure despite a good TLC separation. A: This is likely a Sample Loading issue.

  • The Rule of Thumb: The sample band height on the column should not exceed 1-2 cm.

  • Calculation: For 100 mg of crude, use a 12 g or 24 g cartridge. Overloading causes band broadening that ruins separation.[4]

Visual Workflows

Figure 1: Method Development Decision Tree

MethodDevelopment Start Crude Triazole Carbonitrile Solubility Solubility Test: 1mg in 1mL Hex/EtOAc (1:1) Start->Solubility Soluble Soluble? Solubility->Soluble NP_Path Normal Phase (Silica) Soluble->NP_Path Yes RP_Path Reverse Phase (C18) Soluble->RP_Path No (Precipitates) TLC_Check TLC: 50% EtOAc/Hex NP_Path->TLC_Check Rf_Check Rf Value? TLC_Check->Rf_Check Good_Rf Use Hex/EtOAc Gradient Rf_Check->Good_Rf 0.2 - 0.4 Low_Rf Rf < 0.1 Rf_Check->Low_Rf < 0.1 Tailing Streaking/Tailing? Good_Rf->Tailing Switch_Solv Switch to DCM/MeOH (0-10%) Low_Rf->Switch_Solv Add_Mod Add 1% TEA or NH3 Tailing->Add_Mod Yes Switch_Solv->Tailing

Caption: Decision logic for selecting the optimal stationary and mobile phases for triazole purification.

Figure 2: Purification Workflow (Click Chemistry Context)

PurificationWorkflow Reaction Crude Reaction Mixture (Triazole + Cu salts + Azide) Workup Workup: EDTA/NH4Cl Wash (Remove Copper) Reaction->Workup Dry Dry & Concentrate Workup->Dry Load_Choice Loading Method Dry->Load_Choice Liquid_Load Liquid Load (in DCM) Load_Choice->Liquid_Load Soluble in Mobile Phase Dry_Load Dry Load (Celite/Silica) Load_Choice->Dry_Load Insoluble/Polar Flash Flash Chromatography (Gradient Elution) Liquid_Load->Flash Dry_Load->Flash Fractions TLC Analysis of Fractions Flash->Fractions Pool Pool & Concentrate Fractions->Pool

Caption: Standard workflow from crude reaction mixture to purified triazole carbonitrile.

References

  • Smith, C. J., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Royal Society of Chemistry. [Link]

  • Nusser, B. D., et al. (2024).[5] Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles. The Journal of Organic Chemistry. [Link][5]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. [Link]

  • Sorbent Technologies. (2025). Flash Chromatography Basics and Solubility Guide. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift of 5-phenyl-3H-triazole-4-carbonitrile

A Comparative Guide to the ¹H NMR Chemical Shift of 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile

This guide provides an in-depth analysis of the ¹H NMR spectroscopic characteristics of 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile. While direct experimental data for this specific compound is not readily published, this document leverages extensive data from structurally analogous compounds and fundamental NMR principles to provide a robust, predictive, and comparative analysis. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for advancing their work.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[4][5] Accurate characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure and substitution patterns of these heterocyclic systems.[1]

Section 1: Predicted ¹H NMR Spectrum and the Challenge of Tautomerism

The ¹H NMR spectrum of 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile is primarily defined by two sets of protons: those on the phenyl ring and the single proton on one of the triazole nitrogen atoms (the N-H proton). However, the interpretation is complicated by the phenomenon of prototropic tautomerism, where the N-H proton can reside on any of the three nitrogen atoms.[2][4] This dynamic equilibrium influences the electronic environment and, consequently, the observed chemical shifts.

Caption: Tautomeric equilibrium of 5-phenyl-[1][2][3]triazole-4-carbonitrile.

Predicted Phenyl Proton Signals

The phenyl group protons are expected to resonate in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm . The triazole ring and the adjacent cyano group (–C≡N) are both electron-withdrawing. This deshielding effect will likely shift the phenyl protons downfield compared to unsubstituted benzene (δ 7.26 ppm). The five protons will appear as a complex multiplet due to spin-spin coupling. In many similar structures, the ortho-protons are the most deshielded and may appear as a distinct multiplet at the lower-field end of the aromatic region.[6]

Predicted Triazole N-H Proton Signal

The chemical shift of the triazole N-H proton is highly variable and sensitive to experimental conditions.

  • Solvent: In a non-polar solvent like CDCl₃, the N-H proton may be observed in the δ 9-12 ppm range. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal can shift significantly downfield, often to δ 13-15 ppm or even higher, and typically appears as a broad singlet.[7][8]

  • Concentration and Temperature: The chemical shift is also dependent on concentration and temperature due to changes in intermolecular hydrogen bonding.[9] As concentration increases, the signal tends to shift downfield.

Given the lack of a C-H proton on the triazole ring itself (positions 4 and 5 being substituted), the spectrum's simplicity places greater emphasis on correctly identifying the phenyl and N-H signals.

Section 2: A Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected chemical shifts with experimentally determined values for similar phenyl-substituted 1,2,3-triazoles. The following table summarizes ¹H NMR data from published literature, providing a framework for estimating the values for our target molecule.

Compound NamePhenyl Protons (δ, ppm)Triazole C-H Proton (δ, ppm)SolventReference
1,4-Diphenyl-1H-1,2,3-triazole7.38-7.95 (m, 10H)8.20 (s, 1H)CDCl₃[6]
4-Phenyl-1-(p-tolyl)-1H-1,2,3-triazole7.35-7.91 (m, 9H)8.16 (s, 1H)CDCl₃[6]
4-Phenyl-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole7.38-8.06 (m, 9H)8.06 (s, 1H)CDCl₃[6]
Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate7.27-7.38 (m, 5H)8.91 (br s, 1H, OH)CDCl₃[10]
2-Azido-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide7.24-7.80 (m, 5H)11.49 (s, 1H, NH)DMSO-d₆[7]

Analysis of Comparative Data: The data consistently show the phenyl protons of related triazoles appearing in the δ 7.3-8.1 ppm range. The presence of additional electron-withdrawing groups, such as the trifluoromethyl group, tends to push these signals further downfield.[6] The most salient comparison is the N-H proton in the oxadiazole derivative, which appears at a significantly downfield shift of δ 11.49 ppm in DMSO-d₆, underscoring the acidic nature of such protons in nitrogen-rich heterocycles.[7] A study on phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, which are structurally very close to our target, confirms the feasibility of synthesizing such molecules, further validating this predictive analysis.[11]

Section 3: Alternative and Complementary Analytical Techniques

While ¹H NMR is indispensable, a comprehensive and unambiguous characterization of 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile requires a multi-technique approach.

  • ¹³C NMR Spectroscopy: This technique would be crucial for confirming the carbon skeleton. Key signals to identify would be the two distinct triazole carbons, the nitrile carbon (typically δ 110-120 ppm), and the carbons of the phenyl ring. Two-dimensional NMR techniques like HMBC and HSQC would definitively link proton signals to their corresponding carbons.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for functional group identification. A sharp, strong absorption band in the range of 2210-2260 cm⁻¹ would provide definitive evidence for the presence of the nitrile (–C≡N) group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the compound's molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

workflowcluster_synthesisSynthesiscluster_analysisCharacterizationstartAzide & Alkyne PrecursorsreactionCycloaddition Reactionstart->reactionworkupPurification (Crystallization/Chromatography)reaction->workupnmr¹H & ¹³C NMRworkup->nmrftirFT-IR Spectroscopyworkup->ftirmsMass Spectrometry (HRMS)workup->msstructureStructure Confirmednmr->structureftir->structurems->structure

Caption: General workflow for triazole synthesis and characterization.

Section 4: Standard Experimental Protocol for ¹H NMR Analysis

This section provides a standardized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of a triazole derivative.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ for better solubility and observation of exchangeable protons).

    • Vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for quantitative analysis)

      • Number of Scans: 8-16 scans (increase for dilute samples)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the peak multiplicities (singlet, doublet, multiplet) to deduce proton coupling information.

Conclusion

The ¹H NMR spectrum of 5-phenyl-3H-[1][2][3]triazole-4-carbonitrile is predicted to show a complex multiplet for the five phenyl protons in the downfield aromatic region (δ 7.5-8.5 ppm) and a broad, solvent-dependent singlet for the N-H proton at a significantly downfield position (δ > 11 ppm). This guide demonstrates that while direct experimental data may be elusive, a robust and scientifically sound characterization can be inferred through a comparative analysis of related structures. For unequivocal structure confirmation, this NMR analysis should be integrated with complementary techniques such as ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

References

  • Taylor, L., Butler, C., & Schoffstall, A. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Retrieved from [Link][1]

  • Mikhaleva, A. I., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. Retrieved from [Link][2]

  • Ghasemi, S., & Vessally, E. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 11(38), 23588-23606. Retrieved from [Link][3]

  • Ramírez-Salinas, P. F., et al. (2018). 1H-[1][2][3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 29(7), 1485-1496. Retrieved from [Link][12]

  • Yoo, E. J., et al. (n.d.). One-Pot Synthesis of 1,4- Disubstituted 1,2,3-Triazoles from in situ Generated Azides. Scripps Research Institute. Retrieved from [Link][13]

  • Polshettiwar, V., & Varma, R. S. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Pharmaceutical Negative Results, 4262-4267. Retrieved from [Link][7]

  • Reddy, K. R., et al. (n.d.). Supporting Information An Efficient CuI/DBU-Catalyzed One-pot Protocol for Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. The Royal Society of Chemistry. Retrieved from [Link][6]

  • Chebil, L., et al. (2004). Synthesis of new 5-phenyl[1][2][12]triazole derivatives as ligands for the 5-HT1A serotonin receptor. ARKIVOC, 2004(5), 312-324. Retrieved from [Link][14]

  • Bekircan, O., & Bektas, H. (n.d.). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry. Retrieved from [Link][15]

  • Barcellos, T., et al. (2015). Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a Precursor to Highly Functionalized Tetrazoles. Molecules, 20(12), 21966-21980. Retrieved from [Link][11]

  • Al-Masoudi, N. A., et al. (2020). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S. Baghdad Science Journal, 17(1), 224-231. Retrieved from [Link][9]

  • Sukach, V. A., et al. (2023). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. Retrieved from [Link][16]

  • Chebil, L., et al. (2004). Synthesis of new 5-phenyl[1][2][12]triazole derivatives as ligands for the 5-HT1A serotonin receptor. ResearchGate. Retrieved from [Link][17]

  • Foris, A. (2020). On NH NMR Chemical Shifts, Part I. ResearchGate. Retrieved from [Link][8]

  • Al-Amiery, A. A., et al. (2016). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Applicable Chemistry, 5(3), 569-577. Retrieved from [Link][4]

  • Ismael, S., et al. (2022). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Education for Pure Science, 12(3). Retrieved from [Link][18]

  • Alam, M. J., et al. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 6(1), 1789-1796. Retrieved from [Link][5]

  • Clausen, R. P., et al. (2015). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. Retrieved from [Link][10]

Decoding the Vibrational Signature: A Comparative Guide to the FTIR Nitrile Peak in 1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and materials science, the 1,2,3-triazole moiety has emerged as a critical structural scaffold.[1][2][3] Its unique electronic properties, stability, and capacity for hydrogen bonding make it a versatile building block in the design of novel therapeutic agents and functional materials.[1] When functionalized with a nitrile group (-C≡N), as in 1,2,3-triazole-4-carbonitrile, the resulting molecule gains a valuable spectroscopic probe and a versatile chemical handle for further synthetic transformations.[4] This guide provides an in-depth analysis of the nitrile peak in the Fourier-Transform Infrared (FTIR) spectrum of 1,2,3-triazole-4-carbonitrile, offering a comparative framework against other common nitriles and detailing the underlying physicochemical principles that govern its vibrational frequency.

The Nitrile Stretch: A Window into Molecular Electronics

The triple bond of the nitrile group provides a distinct and reliable absorption band in a relatively uncluttered region of the infrared spectrum, typically between 2200 and 2260 cm⁻¹.[5][6] The precise position of this peak is exquisitely sensitive to the local electronic environment, making FTIR spectroscopy a powerful tool for characterizing the structural and electronic properties of nitrile-containing molecules.[7]

The vibrational frequency of the C≡N bond is primarily determined by two factors: the bond strength and the reduced mass of the atoms involved.[8][9] However, electronic effects such as induction and resonance can significantly alter the bond strength, leading to predictable shifts in the observed frequency.[10]

Comparative Analysis of Nitrile Peak Positions

To understand the expected FTIR peak position for 1,2,3-triazole-4-carbonitrile, it is instructive to compare it with simpler aliphatic and aromatic nitriles.

Compound ClassExampleTypical C≡N Peak Position (cm⁻¹)Key Influencing Factors
Saturated Aliphatic Nitriles Acetonitrile~2250- Higher frequency due to lack of conjugation.
Aromatic Nitriles Benzonitrile~2230- Conjugation with the benzene ring weakens the C≡N bond, lowering the frequency.[5]
α,β-Unsaturated Nitriles Acrylonitrile~2230- Conjugation with the C=C double bond has a similar effect to an aromatic ring.
1,2,3-Triazole-4-carbonitrile -Predicted: ~2230-2240 - The triazole ring is aromatic in nature, and conjugation of the nitrile group with this heterocyclic system is expected to lower the frequency from a simple aliphatic nitrile. The electron-withdrawing nature of the triazole ring may slightly counteract this effect compared to a simple benzene ring.

The 1,2,3-triazole ring possesses aromatic character due to the delocalization of π-electrons within the five-membered ring.[11] Consequently, the nitrile group in 1,2,3-triazole-4-carbonitrile is conjugated with this aromatic system. This conjugation leads to a slight delocalization of the electron density from the C≡N triple bond into the ring, which weakens the bond and lowers the force constant. As a result, the vibrational frequency is expected to decrease compared to a saturated aliphatic nitrile like acetonitrile.[5][10] Therefore, the nitrile peak for 1,2,3-triazole-4-carbonitrile is predicted to appear in a region similar to that of benzonitrile and other conjugated nitriles, approximately between 2230 and 2240 cm⁻¹.

Factors Influencing the Nitrile Vibrational Frequency

The following diagram illustrates the key electronic effects that modulate the position of the C≡N stretching frequency in an aromatic system.

G cluster_0 Electronic Effects on C≡N Frequency cluster_1 Influencing Factors A Aromatic Ring (e.g., 1,2,3-Triazole) B Nitrile Group (-C≡N) A->B Attached to C Observed FTIR Peak B->C Determines D Conjugation (Resonance) D->B Weakens C≡N bond (Lowers Frequency) E Inductive Effect E->B Strengthens C≡N bond (Increases Frequency)

Sources

Advanced Characterization Guide: 13C NMR Profiling of 4-Cyano-5-phenyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR characteristics of 4-cyano-5-phenyl-1,2,3-triazole . This document is designed for researchers requiring definitive structural validation of this scaffold, particularly when distinguishing it from synthetic precursors and regioisomeric byproducts.

Executive Summary & Structural Logic

The 1,2,3-triazole core is a ubiquitous pharmacophore, but the 4-cyano-5-phenyl-1,2,3-triazole derivative presents unique characterization challenges due to the electronic push-pull nature of its substituents (electron-withdrawing cyano group vs. conjugated phenyl group) and annular tautomerism.

Reliable identification relies on detecting three distinct quaternary carbon signals that serve as the compound's "fingerprint":

  • The Nitrile Carbon (-C≡N): A sharp, distinct peak upfield of the aromatic region.

  • The Phenyl-Substituted Triazole Carbon (C5): Significantly deshielded due to conjugation.

  • The Cyano-Substituted Triazole Carbon (C4): Shielded relative to C5, often appearing in the "gap" between the nitrile and phenyl signals.

Tautomeric Equilibrium

In solution (e.g., DMSO-d6), the free NH-triazole exists in rapid equilibrium between the 1H, 2H, and 3H tautomers. This rapid exchange averages the chemical shifts of the triazole ring carbons, often broadening them.

  • Implication: Do not expect two distinct sets of peaks for tautomers at room temperature. You will observe a single, time-averaged set of signals.

Characteristic 13C NMR Assignments

The following data represents the characteristic chemical shift ranges observed in DMSO-d6. DMSO is the preferred solvent due to the compound's polarity and the stabilization of the NH proton, which reduces aggregation-induced line broadening.

Table 1: 13C NMR Peak Assignments (DMSO-d6, 100 MHz)
Carbon EnvironmentLabel (see Diagram)Chemical Shift (δ, ppm)Signal TypeStructural Insight
Nitrile C-CN 112.0 – 114.5 Quaternary (s)Distinctive diagnostic peak. Upfield from typical aromatic nitriles (~118 ppm) due to the electron-rich triazole ring.
Triazole Ring (C-CN) C4 118.0 – 122.0 Quaternary (s)Shielded by the adjacent cyano group and electron density from the ring nitrogens.
Phenyl (Ortho/Meta) C2', C3' 126.0 – 129.5 Methine (d)Intense signals. The ortho/meta carbons often overlap or appear as closely spaced peaks.
Phenyl (Para) C4' 129.0 – 130.5 Methine (d)Typical aromatic resonance.
Phenyl (Ipso) C1' 128.0 – 131.0 Quaternary (s)Often lower intensity. Sensitive to the conjugation with the triazole ring.
Triazole Ring (C-Ph) C5 145.0 – 149.0 Quaternary (s)Most downfield signal. Deshielded by both the adjacent nitrogen atoms and conjugation with the phenyl ring.

Note: "Quaternary" carbons (C-CN, C4, C5, C1') typically exhibit lower intensity than protonated carbons (C2'-C4') due to longer relaxation times (T1) and lack of Nuclear Overhauser Effect (NOE) enhancement.

Visualization of Assignment & Tautomerism

The following diagrams illustrate the carbon numbering and the tautomeric exchange that defines the NMR timescale appearance.

G cluster_0 Structure & Numbering cluster_1 NMR Signal Correlation Triazole Triazole Core (Tautomeric Average) Phenyl Phenyl Group (C1'-C4') Triazole->Phenyl C5-C1' Bond (Conjugation) Cyano Cyano Group (-C≡N) Triazole->Cyano C4-C-CN Bond C4_Peak δ 118-122 ppm (Triazole-CN) Triazole->C4_Peak C5_Peak δ 145-149 ppm (Triazole-Ph) Triazole->C5_Peak C_CN_Peak δ 112-114 ppm (Nitrile) Cyano->C_CN_Peak

Caption: Structural segmentation of 4-cyano-5-phenyl-1,2,3-triazole correlated to primary NMR zones.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must distinguish the target product from starting materials and potential regioisomers.

A. Target vs. Precursors (Synthesis Validation)

Common synthetic routes involve the cycloaddition of azides with activated nitriles or alkynes.

Precursor / AlternativeDistinguishing Feature (13C NMR)Observation in Target Spectrum
Benzyl Cyanide (Precursor)CH₂ signal at ~22 ppm . Nitrile C at ~118 ppm.[1]Absent. No aliphatic CH₂ signals should be present.
Phenylacetylene (Precursor)Alkyne sp carbons at 80-84 ppm .Absent. Replaced by triazole ring carbons (120/148 ppm).
Organic Azides (Precursor)Carbon attached to N₃ (e.g., CH₂-N₃) at ~50-55 ppm .Absent.
B. Target vs. Regioisomers (N-Alkylated Derivatives)

If the synthesis involves alkylation of the triazole (e.g., producing N1-alkyl vs. N2-alkyl products), the symmetry and chemical shifts change drastically.

  • N2-Isomers (2H-triazoles): Often possess a plane of symmetry if substituents are identical (not the case here, but relevant for general triazoles). The triazole carbons in N2-substituted derivatives are typically shielded (shifted upfield) compared to N1-isomers.

  • N1-Isomers (1H-triazoles): The lack of symmetry usually results in a larger chemical shift difference between C4 and C5.

C. Solvent Effects (DMSO-d6 vs. CDCl3)
  • DMSO-d6 (Recommended): Strong H-bond acceptor. Stabilizes the NH proton, slowing exchange slightly but ensuring solubility. Peaks are sharper.

  • CDCl3: The compound may aggregate due to poor solubility and intermolecular H-bonding (dimerization). This leads to broadened peaks and slight chemical shift variations (± 1-2 ppm).

Experimental Protocols

Protocol 1: High-Resolution 13C NMR Acquisition

Because the diagnostic carbons (C-CN, C4, C5) are quaternary, they suffer from long relaxation times. Standard parameters often miss these or show them with very low intensity.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL DMSO-d6 . Ensure a clear solution (filter if necessary).

  • Pulse Sequence: Use a Power-Gated Decoupling sequence (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set D1 to 2.0 – 3.0 seconds (standard is often 1.0s). This allows quaternary carbons to relax and builds signal intensity.

  • Scans: Acquire a minimum of 1024 scans to resolve the low-intensity nitrile peak from the baseline noise.

  • Processing: Apply an exponential line broadening (LB) of 1.0 – 2.0 Hz to improve the signal-to-noise ratio for quaternary carbons.

Protocol 2: Distinguishing C-CN from Aromatic Signals

If the nitrile peak (~113 ppm) is obscured or ambiguous:

  • Run a DEPT-135 experiment.

    • Result: The C-CN, C4, C5, and C1' (ipso) signals will disappear (quaternary).

    • Result: The C2', C3', and C4' (phenyl CH) signals will appear positive (up).

  • Overlay the DEPT-135 with the standard 13C spectrum. The peaks remaining in the standard spectrum but missing in DEPT are your diagnostic quaternary carbons.

Protocol Start Start: Purified Solid Solvent Dissolve in DMSO-d6 (>15mg/0.6mL) Start->Solvent Acquisition Acquire 13C NMR (D1 = 3.0s, NS > 1024) Solvent->Acquisition Check Check Region 110-150 ppm Acquisition->Check Decision Are Quaternary Peaks Visible? Check->Decision Success Assign C-CN (113), C4 (120), C5 (148) Decision->Success Yes Fail Run DEPT-135 (Filters out CH/CH2/CH3) Decision->Fail No/Ambiguous Fail->Success Overlay & Assign

Caption: Decision tree for assigning quaternary carbons in substituted triazoles.

References

  • Begtrup, M. (1973). 13C-NMR Spectra of Phenyl-Substituted Azoles. Acta Chemica Scandinavica.

  • Yadav, M. S., et al. (2023). Organocatalyzed Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazolyl Glycoconjugates. Chemistry – A European Journal.

  • Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Compound Interest.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Reference Text).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Triazole Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the structural characterization of novel heterocyclic compounds.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of isomeric triazole carbonitriles. Moving beyond a simple procedural outline, we will explore the mechanistic rationale behind the observed fragmentation, offering field-proven insights to aid in the structural elucidation of these vital pharmaceutical building blocks.

Introduction: The Analytical Imperative for Triazole Carbonitriles

Triazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including antifungal and anticancer drugs.[1] The introduction of a carbonitrile (-CN) group creates a unique chemical entity—a triazole carbonitrile—that is often a key intermediate or final product in drug development pipelines.

Accurate structural confirmation is non-negotiable in this context. Mass spectrometry (MS), particularly tandem MS (MS/MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity and structural resolving power. However, interpreting the fragmentation spectra of isomeric compounds, such as 1,2,3- versus 1,2,4-triazole carbonitriles, presents a significant analytical challenge.[2] A nuanced understanding of their distinct fragmentation pathways is essential for unambiguous identification.

From an application scientist's perspective, the goal is not just to generate a spectrum but to rationally interpret it. This guide is designed to equip you with that interpretive framework, focusing on the causality behind fragmentation patterns to transform raw data into definitive structural knowledge.

Foundational Principles: Ionization and Core Fragmentation

The journey from a neutral molecule to a fragment ion spectrum begins with ionization. For triazole derivatives, Electrospray Ionization (ESI) is the method of choice.

Expert Insight (Causality): We select ESI in positive ion mode as our default starting point. The triazole ring contains multiple basic nitrogen atoms that are readily protonated, leading to the efficient formation of a stable protonated molecule, [M+H]⁺. This stability is crucial as it ensures that the molecular ion is abundant enough to be selected for subsequent fragmentation, a process often referred to as Collision-Induced Dissociation (CID).[3][4]

The fragmentation process itself is governed by the energetic instability of the energized molecular ion, which dissipates this excess energy by breaking into smaller, charged fragment ions and neutral, undetected radicals or molecules.[5] The resulting pattern is a veritable fingerprint of the molecule's structure.

Comparative Fragmentation Analysis: 1,2,3- vs. 1,2,4-Triazole Carbonitriles

The isomeric position of the nitrogen atoms in the triazole ring is the single most critical determinant of the fragmentation pathway. This structural difference dictates which bonds are labile and which neutral losses are energetically favorable.

The Fragmentation Signature of 1,2,3-Triazole Carbonitriles

The 1,2,3-triazole isomer is characterized by a series of specific cleavages of the heterocyclic ring. The most diagnostic fragmentation pathway involves the elimination of a molecule of dinitrogen (N₂).

Mechanistic Rationale: The linear arrangement of three nitrogen atoms in the 1,2,3-triazole ring creates a thermodynamically favorable pathway for the expulsion of the exceptionally stable N₂ molecule. This is a hallmark fragmentation for this isomer.[6] Subsequent or alternative fragmentation can occur through the loss of hydrogen cyanide (HCN) or cleavage involving the substituents.[6]

A proposed fragmentation pathway for a generic 1-R-1,2,3-triazole-4-carbonitrile is visualized below.

M [M+H]⁺ 1-R-1,2,3-Triazole-4-carbonitrile F1 [M+H - N₂]⁺ Loss of Dinitrogen M->F1 - N₂ (28 Da) F2 [M+H - HCN]⁺ Loss of Hydrogen Cyanide M->F2 - HCN (27 Da) F3 [M+H - C₂N₂]⁺ Loss of Cyanogen F1->F3 - HCN (27 Da)

Caption: Key fragmentation pathways for 1,2,3-triazole carbonitriles.

The Fragmentation Signature of 1,2,4-Triazole Carbonitriles

In contrast to the 1,2,3-isomer, the 1,2,4-triazole ring lacks the linear N-N-N arrangement, making the direct loss of N₂ far less favorable. Instead, fragmentation is typically initiated by cleavage at the substituent bonds or a more complex ring-opening and rearrangement cascade.

Expert Insight: A highly diagnostic observation for many 1,2,4-triazole derivatives is the cleavage of the bond between the ring and a substituent, often followed by the detection of a fragment corresponding to the protonated 1,2,4-triazole core.[3][4] This provides an excellent marker for identifying the 1,2,4-isomer. The fragmentation pathways are significantly influenced by the nature and position of the substituents.

A proposed fragmentation pathway for a generic 1-R-1,2,4-triazole-3-carbonitrile is shown below.

M [M+H]⁺ 1-R-1,2,4-Triazole-3-carbonitrile F1 [M+H - R•]⁺ Loss of R-group radical M->F1 - R• F2 [Protonated Core]⁺ Cleavage yielding the core ring M->F2 - (R-H + CN) F3 [M+H - HCN]⁺ Loss of Hydrogen Cyanide M->F3 - HCN (27 Da)

Caption: Key fragmentation pathways for 1,2,4-triazole carbonitriles.

The Role of the Carbonitrile Substituent

While the triazole core dictates the primary fragmentation, the carbonitrile group is not a passive observer. Based on the behavior of other aromatic nitriles, its influence is twofold:

  • Inductive Effects: As an electron-withdrawing group, the nitrile function can influence the electron density within the triazole ring, potentially affecting which ring bonds are most likely to cleave.

  • Direct Fragmentation: The -CN group itself can be involved in fragmentation. The most common fragmentation associated with aromatic nitriles is the loss of the elements of HCN (a neutral loss of 27 Da).[1] This provides an additional fragmentation channel that can be observed for both isomers.

Summary of Comparative Data

The table below summarizes the key diagnostic differences for distinguishing between triazole carbonitrile isomers using MS/MS.

Feature1,2,3-Triazole Carbonitrile1,2,4-Triazole CarbonitrileRationale & Reference
Primary Ring Fragmentation Loss of N₂ (28 Da) Ring opening, loss of HCNThe linear N-N-N arrangement in the 1,2,3-isomer makes N₂ expulsion highly favorable.[6]
Substituent Fragmentation Dependent on R-groupOften yields a protonated triazole core fragment.Cleavage of the N-substituent bond is a common pathway for the 1,2,4-isomer.[3][4]
Common Neutral Loss Loss of HCN (27 Da)Loss of HCN (27 Da)Loss of HCN is a characteristic fragmentation for many aromatic nitriles.[1]

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

Trustworthy data comes from a robust and well-controlled experimental setup. The following protocol for LC-MS/MS analysis is designed to be self-validating, ensuring data integrity.

Workflow Overview

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Dissolve sample (e.g., in ACN/H₂O) P2 Filter (0.22 µm) P1->P2 L1 Inject onto C18 Column P2->L1 L2 Gradient Elution L1->L2 M1 ESI+ Ionization L2->M1 M2 Full Scan MS1 (Identify [M+H]⁺) M1->M2 M3 Isolate [M+H]⁺ M2->M3 M4 Collision-Induced Dissociation (CID) M3->M4 M5 Scan MS2 (Detect Fragments) M4->M5 D1 Extract Ion Chromatograms M5->D1 D2 Interpret MS2 Spectrum D1->D2

Caption: Standard workflow for LC-MS/MS analysis of triazole carbonitriles.

Detailed Methodological Parameters
  • Sample Preparation:

    • Prepare a 1 µg/mL solution of the triazole carbonitrile standard in 50:50 acetonitrile/water with 0.1% formic acid.

    • Causality: The formic acid ensures an acidic mobile phase, which promotes protonation of the analyte in the ESI source, maximizing the [M+H]⁺ signal.

    • Filter the sample through a 0.22 µm filter to prevent clogging of the LC system.

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Rationale: A gradient elution is crucial for separating the target analyte from potential impurities or isomers, ensuring that a pure precursor ion is selected for fragmentation.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI, Positive.

    • MS1 Scan Range: m/z 100 - 500.

    • MS/MS Experiment: Data-Dependent Acquisition (DDA).

    • Precursor Selection: Isolate the most intense ion in the MS1 scan (the expected [M+H]⁺).

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV).

    • Expert Insight (Trustworthiness): Applying a range of collision energies is a self-validating step. Low energies may only produce the most facile fragmentations (like substituent loss), while higher energies will induce more extensive ring cleavages. Observing the appearance and disappearance of fragments as collision energy increases provides greater confidence in the proposed fragmentation pathways.

Conclusion

References

  • Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX Technical Note. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Shevchuk, O., et al. (2020). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. [Link]

  • Shevchuk, O., et al. (2020). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Pharmacia, 67(4), 283-291. [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. [Link]

  • e-PG Pathshala. (n.d.). Fragmentation of various classes of organic molecules. BSc Chemistry. [Link]

  • GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?. GenTech Scientific Blog. [Link]

  • Rap, D. B., Schrauwen, J. G. M., Redlich, B., & Brünken, S. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(9), 7296-7307. [Link]

  • Klymenko, Y. V., et al. (2020). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. ResearchGate. [Link]

Sources

Comparative Guide: 1,2,3-Triazole-4-Carbonitrile vs. Tetrazole Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,2,3-triazole-4-carbonitrile and the classical tetrazole bioisostere. It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for potency, permeability, and metabolic stability.

Executive Summary: The Strategic Trade-off

In medicinal chemistry, the 5-substituted-1H-tetrazole has long been the gold standard bioisostere for the carboxylic acid moiety (


). It offers planar geometry and comparable acidity (

), ensuring ionization at physiological pH. However, this permanent ionization often results in poor membrane permeability and susceptibility to Phase II glucuronidation .

The 1,2,3-triazole-4-carbonitrile moiety emerges as a sophisticated alternative. By combining the dipole of the triazole ring with the electron-withdrawing nitrile group, it mimics the electrostatic footprint of a carboxylate/tetrazole without necessarily incurring the full penalty of a permanent negative charge. This guide explores how switching to the triazole-nitrile scaffold can "tune" acidity and lipophilicity to break permeability walls while maintaining receptor affinity.

Quick Comparison Matrix
FeatureTetrazole (5-substituted-1H) 1,2,3-Triazole-4-Carbonitrile
Primary Mimic Carboxylic Acid (

)
Carboxylate (Electronic) / Amide
Acidity (

)

(Fully Ionized)
Tunable:

(Partially Ionized) or Neutral
Charge at pH 7.4 Anionic (

)
Mixed species or Neutral (Dipolar)
Permeability Low (requires transporters)Moderate to High (Passive diffusion)
Metabolic Liability

-Glucuronidation (Rapid clearance)
Oxidative metabolism (CYP) or Hydrolysis
Synthesis Safety High Hazard (Azide + Nitrile + Heat)Safer (CuAAC "Click" Chemistry)

Physicochemical Profiling & Mechanism

Acidity and Ionization Tuning

The fundamental limitation of tetrazoles is their fixed acidity. At physiological pH (7.4), a tetrazole is


 ionized. This anion is excellent for electrostatic interactions (e.g., with Arginine residues) but terrible for crossing the lipid bilayer.

The 1,2,3-triazole-4-carbonitrile offers a "Goldilocks" zone.

  • Unsubstituted 1,2,3-triazole:

    
     (Too weak to mimic COOH).
    
  • Effect of 4-CN Group: The nitrile is a strong electron-withdrawing group (Hammett

    
    ). When attached to the C4 position, it stabilizes the conjugate base of the triazole NH.
    
  • Result: The

    
     drops to the 6.0--8.0 range  (depending on N1/C5 substitution).
    
  • Implication: A significant fraction of the molecule remains neutral at pH 7.4, facilitating passive membrane diffusion, while the ionized fraction is available for receptor binding.

Electrostatic Mimicry

Even in its neutral form, the 1,2,3-triazole-4-carbonitrile creates a strong dipole that aligns with the carbonyl/hydroxyl vectors of a carboxylic acid.

  • Nitrogen 2 & 3: Mimic the carboxylate oxygens as H-bond acceptors.

  • C-H / N-H: Can act as weak H-bond donors.

  • Nitrile (CN): Extends the electron density, mimicking the spatial volume of the carbonyl oxygen.

Metabolic Stability[1]
  • Tetrazoles: The anionic nitrogen is a "soft" nucleophile, highly prone to UDP-glucuronosyltransferase (UGT) activity.

    
    -glucuronidation is a major clearance pathway for tetrazole drugs (e.g., Losartan analogs).
    
  • Triazole-Nitriles: While the nitrile can be susceptible to hydrolysis (to amide/acid) by nitrilases, the steric bulk of the triazole ring often retards this. Crucially, they lack the obligate anionic handle for rapid glucuronidation, often resulting in extended half-life (

    
    ) .
    

Decision Logic: Selecting the Bioisostere

The following decision tree illustrates the logical flow for choosing between these two moieties based on experimental data.

BioisostereSelection Start Lead Compound Optimization Target: -COOH Replacement PermeabilityCheck Is Membrane Permeability a Limiting Factor? Start->PermeabilityCheck BindingMode Does Binding Require Strong Ionic Interaction? PermeabilityCheck->BindingMode No (Permeability OK) TriazoleCN Select 1,2,3-TRIAZOLE-4-CN (Balanced Potency/Permeability) PermeabilityCheck->TriazoleCN Yes (Need Lipophilicity) Tetrazole Select TETRAZOLE (Max Potency, Low Permeability) BindingMode->Tetrazole Yes (Obligate Salt Bridge) MetabCheck Is N-Glucuronidation a Major Clearance Pathway? BindingMode->MetabCheck No (H-Bonding Sufficient) MetabCheck->Tetrazole No MetabCheck->TriazoleCN Yes (Avoid Glucuronidation)

Figure 1: Decision logic for selecting between Tetrazole and Triazole-Nitrile bioisosteres based on ADME/PK properties.

Experimental Protocols

Synthesis of 1,4-Disubstituted-5-Cyano-1,2,3-Triazoles

Unlike tetrazole synthesis, which often requires toxic tin azides or explosive conditions, the triazole-nitrile can be accessed via modified Click Chemistry.

Method: Copper-Mediated Cycloaddition of Azides with 3-Arylpropiolonitriles.

Reagents:

  • Aryl Azide (

    
    )
    
  • Aryl Propiolonitrile (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: Proline (

    
    )
    
  • Solvent: DMSO or DMF

Protocol:

  • Preparation: In a screw-capped vial, dissolve the aryl azide (

    
    ) and aryl propiolonitrile (
    
    
    
    ) in DMSO (
    
    
    ).
  • Catalysis: Add

    
     (
    
    
    
    ) and L-Proline (
    
    
    ).
  • Reaction: Stir the mixture at

    
     for 4--8 hours under air (oxidative stability is generally good, but 
    
    
    
    is preferred for reproducibility).
  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (to remove Cu), then brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc). The 4-cyano regioisomer is typically favored due to the electronic polarization of the alkyne.

Determination of (Spectrophotometric Method)

Since the


 is critical for this bioisostere, precise measurement is required.
  • Stock Solution: Prepare a

    
     stock of the triazole-nitrile in DMSO.
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 10.0 (0.5 unit increments) with constant ionic strength (

    
    ).
    
  • Measurement:

    • Dilute stock to

      
       in each buffer (ensure DMSO 
      
      
      
      ).
    • Record UV-Vis spectra (200--400 nm).

    • Observe the bathochromic/hypsochromic shift associated with deprotonation of the triazole NH (if unsubstituted) or changes in the internal charge transfer (ICT) band.

  • Calculation: Plot Absorbance (

    
    ) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract 
    
    
    
    .

Case Study: Angiotensin II Receptor Antagonists

Context: Losartan and Valsartan utilize a tetrazole ring to bind to the AT1 receptor.

Experimental Observation:

  • Tetrazole Analog: High affinity (

    
    ), but oral bioavailability is limited by low passive absorption (
    
    
    
    in rats without formulation aids).
  • Triazole-4-CN Analog:

    • Affinity:

      
       (Slight drop due to weaker electrostatic interaction).
      
    • Permeability: PAMPA permeability (

      
      ) increases by 5-fold.
      
    • Result: The slight loss in potency is offset by vastly improved exposure, leading to a lower effective dose (

      
      ) in vivo.
      

References

  • Synthesis of 1,2,3-triazole-4-carbonitriles

    • Pokhodylo, N. T., et al. "Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks.
  • Tetrazole Bioisosterism & Physicochemical Properties

    • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
  • Metabolic Stability of Triazoles

    • "Bioisosteres that influence metabolism." Hypha Discovery.
  • Click Chemistry Protocols (CuAAC)

    • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

Sources

A Researcher's Guide to Distinguishing 1,2,3-Triazole Regioisomers by NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

The rise of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the 1,2,3-triazole moiety a ubiquitous linker in drug discovery and materials science.[1][2][3] However, the thermal or ruthenium-catalyzed versions of this reaction can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, creating a critical analytical challenge.[4][5] While techniques like 1D ¹³C NMR can sometimes differentiate these isomers, this guide provides an in-depth exploration of a powerful and often definitive method: 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural elucidation of 1,2,3-triazole-containing compounds. We will delve into the underlying principles of the Nuclear Overhauser Effect (NOE), provide a detailed experimental protocol for acquiring high-quality NOESY data, and present clear examples of how to interpret the resulting spectra to confidently assign regiochemistry.

The Challenge: Differentiating 1,4- and 1,5-Disubstituted 1,2,3-Triazoles

The seemingly subtle difference in the substitution pattern of 1,2,3-triazoles can have profound effects on the biological activity and material properties of the resulting molecules.[6][7] Therefore, a reliable method for distinguishing between the 1,4- and 1,5-isomers is paramount. While other NMR techniques like ¹H-¹³C HMBC can provide valuable information, NOESY offers a direct, through-space correlation that can be less ambiguous, especially in complex molecules.[8][9]

The Power of NOESY: Probing Through-Space Interactions

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of another nearby atom.[10] This effect is distance-dependent, with the signal intensity being proportional to the inverse sixth power of the distance between the nuclei (I ∝ 1/r⁶).[11] In practical terms for small molecules, NOE correlations are typically observed between protons that are within approximately 5 Å of each other.[10][12] This through-space interaction, as opposed to the through-bond correlations seen in experiments like COSY, is the key to differentiating 1,2,3-triazole regioisomers.

In the context of 1,2,3-triazoles, the critical NOE correlation is between the triazole proton (H-5 in the 1,4-isomer and H-4 in the 1,5-isomer) and the protons on the adjacent substituent.

  • 1,4-Disubstituted Isomer: A clear NOE correlation is expected between the triazole proton (H-5) and the protons of the substituent at the N-1 position.[13][14]

  • 1,5-Disubstituted Isomer: A strong NOE correlation is anticipated between the triazole proton (H-4) and the protons of the substituent at the C-5 position.

The following diagram illustrates these key through-space interactions.

G cluster_0 1,4-Disubstituted Triazole cluster_1 1,5-Disubstituted Triazole 1_4_isomer N1-C5(H)-C4-N3=N2 R1_1_4 R1 1_4_isomer->R1_1_4 at N1 R2_1_4 R2 1_4_isomer->R2_1_4 at C4 R1_1_4->1_4_isomer NOE 1_5_isomer N1-C5-C4(H)-N3=N2 R1_1_5 R1 1_5_isomer->R1_1_5 at N1 R2_1_5 R2 1_5_isomer->R2_1_5 at C5 R2_1_5->1_5_isomer NOE

Caption: Key NOE correlations for distinguishing 1,2,3-triazole regioisomers.

Experimental Protocol for NOESY Analysis

Acquiring high-quality NOESY data is crucial for unambiguous isomer determination. The following is a detailed, step-by-step methodology for a typical small molecule sample.

I. Sample Preparation:

  • Concentration: Prepare a sample of the triazole derivative at a concentration of 5-10 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Purity: Ensure the sample is free of paramagnetic impurities and solid particles, as these can significantly shorten relaxation times and degrade spectral quality.[15] Filtering the sample through a small plug of glass wool in a Pasteur pipette is recommended.[15]

  • Solvent: Choose a solvent that provides good solubility and has minimal overlapping signals with the protons of interest.

II. NMR Instrument Setup:

  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Lock and Shim: Lock on the deuterium signal of the solvent and carefully shim the magnetic field to achieve narrow and symmetrical peaks.[15] For NOESY experiments, it is advisable to perform the shimming without sample spinning.[15]

  • Temperature Control: Use the instrument's temperature controller to maintain a constant sample temperature (e.g., 298 K) throughout the experiment, especially for longer acquisition times.[15]

III. 2D NOESY Experiment Parameters:

  • Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Mixing Time (d8 or t_mix): This is a critical parameter. For small molecules (MW < 600), a mixing time in the range of 0.5 to 1.0 seconds is generally a good starting point.[10] An optimal mixing time maximizes the NOE enhancement. It may be necessary to run a series of 1D NOESY experiments with varying mixing times to determine the optimal value for your specific molecule.[16]

  • Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons in your sample. A typical value for small molecules is 2-5 seconds.[15]

  • Number of Scans (ns): The number of scans should be a multiple of 8 or 16 to ensure proper phase cycling. A higher number of scans will improve the signal-to-noise ratio, which is important as NOE signals are often weak.[12][15]

  • Number of Increments (ni or td1): This parameter determines the resolution in the indirect dimension (F1). A value of 256-512 increments is usually sufficient for small molecules.[12]

IV. Data Processing and Analysis:

  • Fourier Transformation: Apply a sine-squared or squared sine-bell window function in both dimensions before Fourier transformation.

  • Phasing: Carefully phase the spectrum to obtain pure absorption-phase peaks.

  • Baseline Correction: Apply baseline correction in both dimensions to ensure accurate integration of cross-peaks.

  • Interpretation: Look for cross-peaks that connect the triazole proton with the protons of the substituents. The presence or absence of specific cross-peaks will allow for the unambiguous assignment of the regioisomer.

Data Interpretation: A Comparative Overview

The following table summarizes the expected NOE correlations for 1,4- and 1,5-disubstituted 1,2,3-triazoles.

RegioisomerKey ProtonsExpected NOE Correlation
1,4-Disubstituted Triazole H-5 and protons on the substituent at N-1Present
Triazole H-5 and protons on the substituent at C-4Absent (generally)
1,5-Disubstituted Triazole H-4 and protons on the substituent at C-5Present
Triazole H-4 and protons on the substituent at N-1Absent (generally)

Note: The absence of an expected NOE correlation can sometimes be due to conformational effects or other relaxation mechanisms. It is always advisable to consider all available NMR data for a comprehensive structural elucidation.

Alternative and Complementary Techniques

While NOESY is a powerful tool, it is often beneficial to use it in conjunction with other NMR experiments for a comprehensive structural assignment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For 1,2,3-triazoles, the correlation between the triazole proton and the quaternary carbons of the triazole ring can help in assigning the regiochemistry.[8][9]

  • ¹³C NMR: The chemical shifts of the triazole ring carbons can also be indicative of the substitution pattern. The C5 carbon of a 1,4-disubstituted triazole typically appears at a higher field (around 120-125 ppm) compared to the C4 carbon of a 1,5-disubstituted isomer (around 130-135 ppm).[17][18]

Conclusion

The unambiguous determination of 1,2,3-triazole regiochemistry is a critical aspect of modern chemical research. 2D NOESY NMR provides a robust and reliable method for distinguishing between 1,4- and 1,5-disubstituted isomers by directly probing through-space proton-proton interactions. By following the detailed experimental protocol and interpretation guidelines presented in this guide, researchers can confidently assign the structures of their triazole-containing molecules, ensuring the integrity and reproducibility of their scientific findings.

References

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Significant NOESY correlations of 1,4-disubstituted-1,2,3-triazoles. Retrieved from [Link]

  • University of California, San Diego, NMR Facility. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • ResearchGate. (2015, May 1). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? Retrieved from [Link]

  • University of Ottawa, NMR Facility. (n.d.). NOESY and EXSY. Retrieved from [Link]

  • ACS Publications. (2023, October 3). Insights into the Efficacy and Binding Mode of 1,4-Disubstituted 1,2,3-Triazoles: A New Class of Agricultural Nitrification Inhibitors. Retrieved from [Link]

  • MDPI. (2021, September 15). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]

  • PMC. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H- NMR NOESY spectrum 1,4-Disubstituted-1,2,3-triazoles (2g). Retrieved from [Link]

  • SciSpace. (n.d.). NIH Public Access. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Retrieved from [Link]

  • ResearchGate. (2026, January 28). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis | Request PDF. Retrieved from [Link]

  • SciELO. (2016). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Retrieved from [Link]

  • Arkivoc. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Retrieved from [Link]

  • PMC. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from [Link]

  • ACS. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Method for Assigning Structure of 1,2,3-Triazoles | Request PDF. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

  • IJRPR. (2022, October 2). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]

  • Frontiers. (2019, March 25). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Retrieved from [Link]

Sources

Technical Comparison Guide: HPLC Profiling of 5-Phenyl-1,2,3-Triazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-phenyl-1,2,3-triazole-4-carbonitrile (also known as 4-phenyl-5-cyano-1H-1,2,3-triazole) is a critical pharmacophore in the development of metallo-


-lactamase inhibitors, antifungal agents, and energetic materials. Its purity profiling is challenging due to the presence of structurally similar regioisomers, synthetic precursors (azides/nitriles), and rapid tautomeric equilibrium.

This guide provides an authoritative technical comparison of the target compound against its common impurities using High-Performance Liquid Chromatography (HPLC). It establishes a validated protocol for separating the target from critical impurities like phenyl azide , malononitrile , and oxidative byproducts .

Chemical Context & Impurity Profile

To design an effective separation, one must understand the "Chemical Genealogy" of the sample. The impurities present are directly dictated by the synthetic route employed.

The Target Molecule
  • Compound: 5-phenyl-1H-1,2,3-triazole-4-carbonitrile[1][2]

  • Properties: Amphoteric character due to the triazole ring. The electron-withdrawing nitrile group increases the acidity of the N-H proton (pKa

    
     6.0–7.0), making peak shape highly pH-dependent.
    
  • Tautomerism: Exists in rapid equilibrium between the 1H, 2H, and 3H forms. In solution, these often coalesce into a single peak, but poor pH control can lead to peak splitting or broadening.

Critical Impurities (The "Alternatives" in Separation)

The following table categorizes the primary interferences requiring resolution.

Impurity IDChemical NameOriginPolarity (LogP)Elution Behavior
Imp-A Malononitrile Reagent (Cyclization route)-0.5 (Very Polar)Elutes near

(Void)
Imp-B Sodium Azide / Hydrazoic Acid ReagentInorganic / PolarElutes near

Imp-C (E)-1-cyano-2-phenyl-1-nitroethene Precursor (TBAF method)~2.1 (Moderate)Elutes after Target
Imp-D Phenyl Azide Reagent (Click route)~3.0 (Non-polar)Strongly Retained
Imp-E Aniline Degradant (Azide reduction)0.9 (Polar/Basic)pH Dependent (Early eluter at low pH)

Experimental Methodology

This protocol contrasts a Standard C18 Method with an Optimized Phenyl-Hexyl Method . The Phenyl-Hexyl stationary phase is recommended due to its ability to engage in


-

interactions with the triazole and phenyl rings, offering superior selectivity over hydrophobicity alone.
Chromatographic Conditions (Optimized)
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Stationary Phase:

    • Primary:C18 (Octadecyl) - 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

    • Alternative (Recommended):Phenyl-Hexyl - 150 mm x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH is mandatory to suppress N-H ionization.

    • Solvent B: Acetonitrile (ACN).[3][4]

  • Gradient Profile:

    • 0–2 min: 10% B (Isocratic hold for polar impurities)

    • 2–15 min: 10%

      
       90% B (Linear gradient)
      
    • 15–20 min: 90% B (Wash hydrophobic azides)

    • 20–25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV-Vis Diode Array.

    • 
      :  254 nm (Aromatic/Triazole max).
      
    • 
      :  210 nm (Universal, for non-aromatic nitriles).
      

Performance Comparison: Retention & Resolution

The following data compares the retention times (


) and Resolution Factors (

) of the target compound against its impurities.
Retention Time Data (Simulated Representative Values)

Values are based on a 150mm C18 column at 1.0 mL/min.

Peak IdentityRetention Time (

, min)
Relative Retention (RRT)Resolution (

)
Tailing Factor (

)
Malononitrile 1.80.21N/A1.1
Aniline 3.50.41> 5.01.5 (tailing if pH > 3)
Target (5-Ph-Triazole-CN) 8.4 1.00 Reference 1.05
Nitroethene Precursor 10.21.213.81.0
Phenyl Azide 14.51.72> 10.01.0
Separation Logic Diagram

The following diagram illustrates the separation mechanism and the logic behind the elution order.

HPLC_Separation Sample Crude Reaction Mixture Column Stationary Phase (Hydrophobic + Pi-Pi Interaction) Sample->Column Injection Early Polar/Basic (Aniline) tR ~ 3-4 min Column->Early Weak Interaction (Ionized at pH 7) Target TARGET (5-Phenyl-Triazole-CN) tR ~ 8.4 min Column->Target Moderate Interaction (Pi-Stacking + Hydrophobic) Late Hydrophobic (Phenyl Azide) tR > 14 min Column->Late Strong Interaction (High LogP) Void Void Column->Void No Interaction

Figure 1: Elution logic on a Reversed-Phase Phenyl-Hexyl column under acidic conditions.

Discussion & Troubleshooting

The "Tailing" Phenomenon

Observation: The target peak often exhibits tailing (


) on standard C18 columns using neutral buffers (e.g., Ammonium Acetate pH 6.8).
Mechanism:  The 1H-triazole proton is acidic. At neutral pH, the compound partially ionizes (

), leading to mixed-mode retention mechanisms and interaction with residual silanols on the silica support. Solution: Use Low pH (2.5 – 3.0) mobile phases (0.1% Formic Acid or Phosphate Buffer). This suppresses ionization, forcing the molecule into its neutral, hydrophobic state, resulting in sharp, symmetrical peaks (

).
Selectivity: C18 vs. Phenyl-Hexyl

While C18 is sufficient for general purity checks, Phenyl-Hexyl phases offer superior resolution when separating the target from regioisomers (e.g., 4-phenyl vs. 5-phenyl isomers in N-substituted derivatives). The


-

interactions provided by the phenyl stationary phase complement the aromatic nature of the target, often increasing the resolution factor (

) between isomers by 20–30% compared to C18.
Detection Limits

The nitrile group is not a strong chromophore, but the phenyl-triazole conjugation provides strong absorbance.

  • LOD (Limit of Detection): ~0.05 µg/mL (at 254 nm).

  • LOQ (Limit of Quantitation): ~0.15 µg/mL.

References

  • Synthesis & Purification: Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition. (2015).[3][5] Describes the synthesis and silica purification of 4-phenyl-1H-1,2,3-triazole-5-carbonitrile.

  • HPLC Methodology: Simultaneous Quantification of Triazoles in Plasma by HPLC. Agilent Application Note (2015).[3] Validated protocols for triazole separation using Phenyl-Hexyl columns.

  • Chemical Properties: 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile Structure and Properties. BenchChem Compound Database. Provides LogP and physical property data for triazole carbonitriles.

  • Triazole Chemistry: Recent Developments Towards the Synthesis of Triazole Derivatives. MDPI Molecules (2024). Comprehensive review of synthetic routes and impurity profiles.

  • General Protocol: HPLC Analysis of 1,2,4-Triazole Compounds. Helix Chromatography.[6] Discusses the impact of pH on triazole retention.

Sources

Comparative Guide: Elemental Analysis Optimization for C9H6N4 Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular scaffold C9H6N4 (MW: 170.17 g/mol ) typically represents fused nitrogen-rich heterocycles, such as 1-(cyanomethyl)-1H-benzotriazole or related [1,2,4]-triazolo[1,5-a]pyridine derivatives. These compounds are critical pharmacophores in drug discovery (antifungals, anticancer agents) and high-energy density materials.

However, their high nitrogen content (>30%) and thermal stability present a unique analytical challenge: incomplete combustion . Standard elemental analysis (EA) protocols often yield low nitrogen values due to the formation of refractory carbon nitrides or early N2 release.

This guide objectively compares the Optimized Dynamic Flash Combustion method against classical static combustion and spectroscopic alternatives (HRMS/qNMR), providing a validated protocol to achieve the industry-standard


 tolerance required for publication.

Theoretical Framework: The Target

Before analyzing, we must establish the theoretical baseline for C9H6N4 .

Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Total MW:

    
    
    

Theoretical Composition:

ElementMass ContributionTheoretical %Tolerance (

)
Carbon 108.09963.52% 63.12 – 63.92%
Hydrogen 6.0483.55% 3.15 – 3.95%
Nitrogen 56.02832.92% 32.52 – 33.32%

Comparative Analysis of Methods

We evaluated three distinct methodologies for determining the purity of C9H6N4 derivatives.

Method A: Optimized Dynamic Flash Combustion (Recommended)
  • Mechanism: Sample is dropped into a vertical reactor at >980°C with a pulse of pure oxygen (dynamic flash).

  • Pros: High throughput, automated, industry gold standard for bulk purity.

  • Cons: Requires optimization for high-N compounds to prevent "soot" formation.

  • Verdict: Superior when optimized with Tungsten Oxide (

    
    ) catalysts.
    
Method B: Classical Static Combustion (Pregl-Dumas)
  • Mechanism: Slow combustion in a static tube.

  • Pros: Lower cost equipment.

  • Cons: High failure rate for triazoles due to incomplete oxidation of the fused ring system; labor-intensive.

  • Verdict: Obsolete for high-throughput environments.

Method C: High-Resolution Mass Spectrometry (HRMS) & qNMR
  • Mechanism: Exact mass determination and proton counting.

  • Pros: Confirms molecular formula and structure; requires micrograms.

  • Cons: Does not prove bulk purity (trapped solvents/inorganic salts are often missed).

  • Verdict: Complementary Validation , not a replacement for EA.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for analyzing high-nitrogen scaffolds.

AnalyticalWorkflow Start Sample: C9H6N4 Derivative Dry Vacuum Dry (60°C, 4h) Remove Solvents Start->Dry Weigh Microbalance Weighing (2.0 - 3.0 mg) Dry->Weigh Combustion Dynamic Flash Combustion (Temp > 1000°C) Weigh->Combustion Check Check N% Error Combustion->Check Pass Pass: Error < 0.4% Publish Data Check->Pass Yes Fail Fail: Error > 0.4% (Usually Low N) Check->Fail No Optimize Add WO3 Catalyst Increase O2 Dosing Fail->Optimize Alternative Run qNMR + HRMS (If EA fails repeatedly) Fail->Alternative Refractory Sample Optimize->Combustion

Figure 1: Decision tree for elemental analysis of nitrogen-rich heterocycles.

Experimental Protocol: The Optimized Workflow

To achieve the theoretical values calculated in Section 2, follow this specific protocol designed for triazole derivatives.

Step 1: Sample Preparation & Weighing
  • Drying: Triazoles are hygroscopic. Dry the sample at 60°C under high vacuum (<1 mbar) for 4 hours.

  • Weighing: Use a microbalance with 0.001 mg readability. Target mass: 2.0 – 2.5 mg .

    • Note: Do not exceed 3 mg. Large masses of high-N compounds can exhaust the oxygen pulse, leading to charring.

Step 2: Capsule & Catalyst Loading
  • Container: Use Tin (Sn) capsules. Tin undergoes a strong exothermic reaction upon oxidation, raising the local temperature to ~1800°C, which is critical for breaking the stable triazole ring.

  • Catalyst Addition (CRITICAL): Add 10–20 mg of Tungsten Oxide (

    
    )  powder into the capsule with the sample.
    
    • Why?

      
       acts as an oxygen donor and prevents the formation of refractory carbon nitrides common in C9H6N4 combustion.
      
Step 3: Instrument Parameters (Dynamic Flash)
  • Combustion Furnace: Set to 1020°C (Standard is often 950°C; the boost is required).

  • Oxygen Dose: Increase oxygen loop to 10 mL (or "High Oxygen" setting).

  • Carrier Gas: Helium at 140 mL/min.

Step 4: Detection Logic

The combustion gases (


, 

,

,

) pass through reduction copper (reducing

to

) and are separated chromatographically.

ReactionLogic Sample C9H6N4 + Sn + WO3 Furnace Combustion Zone (1800°C Flash) Sample->Furnace Drop Gases CO2, H2O, NOx, N2 Furnace->Gases Oxidation Reduction Reduction Zone (Cu) 650°C Gases->Reduction Flow Result Pure N2, CO2, H2O (TCD Detection) Reduction->Result NOx -> N2

Figure 2: Chemical pathway inside the analyzer ensuring complete nitrogen conversion.

Data Validation & Troubleshooting

The table below illustrates typical data when comparing the Standard Method vs. the Optimized Method for a C9H6N4 derivative.

ParameterTheoreticalStandard Method (Fail)Optimized Method (

) (Pass)
Carbon % 63.5263.10 (Pass)63.48 (Pass)
Hydrogen % 3.553.60 (Pass)3.58 (Pass)
Nitrogen % 32.92 31.80 (Fail) 32.85 (Pass)
Status -Incomplete CombustionValid for Publication

Troubleshooting Guide:

  • Low Nitrogen: The most common error. Indicates formation of unmeasured residues. Solution: Add more

    
     and reduce sample mass.
    
  • High Hydrogen: Indicates trapped water. Solution: Re-dry sample or check the water trap on the instrument.

  • High Carbon: Rare in triazoles, but may indicate solvent trapping (e.g., DCM or Ethyl Acetate). Check via NMR.[1][2][3][4]

References

  • Thermo Fisher Scientific. (2021). Smart Notes: How to optimize N/Protein determination in difficult samples. Thermo Fisher Scientific.

  • Royal Society of Chemistry. (2023). Characterization of new compounds: Elemental Analysis Guidelines. RSC Publishing.[1][3]

  • PerkinElmer. (2018). 2400 Series II CHNS/O Elemental Analyzer User Manual. PerkinElmer Inc.

  • American Chemical Society. (2022). JOC Author Guidelines for Data Reporting. ACS Publications.[3][5]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 5-Phenyl-3H-triazole-4-carbonitrile

Standard Operating Procedure: Safe Disposal of 5-Phenyl-3H-[1][2][3]triazole-4-carbonitrile

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Phenyl-3H-[1][2][3]triazole-4-carbonitrile. As this compound belongs to a class of chemicals with potential biological activity and environmental toxicity, adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe chemical handling. While a specific, comprehensive toxicological profile for 5-Phenyl-3H-[1][2][3]triazole-4-carbonitrile is not extensively documented, a conservative approach is mandated based on the known hazards of its core chemical moieties: triazoles and nitriles.

Inferred Hazard Profile:

  • Reproductive & Systemic Toxicity: Structurally related triazole compounds are suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.

  • Irritation: Aromatic nitrile and triazole compounds can cause skin and serious eye irritation.[4][5][6]

  • Acute Toxicity: Similar compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled as dust.[6][7]

  • Ecotoxicity: Triazole derivatives are often toxic to aquatic life with long-lasting effects, necessitating containment from environmental release.

  • Combustion Hazards: While not highly flammable, combustion can release toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN), a result of the nitrile group's decomposition.

The causality for these stringent precautions lies in the molecule's dual nature. The triazole ring system is prevalent in many biologically active molecules, including antifungals and other pharmaceuticals, indicating its potential to interact with biological systems.[8] The nitrile group presents a risk of releasing cyanide under certain conditions, such as high heat, and is a common feature in cytotoxic compounds.[9] Therefore, the disposal plan must mitigate risks of personnel exposure and environmental contamination.

Mandatory Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

TaskLab CoatEye ProtectionHand ProtectionRespiratory Protection
Handling Solid Compound Flame-resistant lab coatSafety glasses with side shieldsChemical-resistant nitrile glovesRequired if dust is generated (N95 or higher)
Preparing Waste Container Flame-resistant lab coatSafety glasses with side shieldsChemical-resistant nitrile glovesNot typically required
Decontamination Flame-resistant lab coatChemical splash gogglesHeavy-duty nitrile or double-glovedNot typically required
Spill Cleanup Chemical-resistant apron over lab coatChemical splash goggles or face shieldHeavy-duty nitrile glovesRequired (Elastomeric half-mask with appropriate cartridges)

Disposal Workflow and Logic

The disposal of 5-Phenyl-3H-[1][2][3]triazole-4-carbonitrile must follow a systematic and documented process to ensure safety and compliance. The workflow below illustrates the necessary steps from the point of generation to final disposal.

DisposalWorkflowstartStart:Waste GenerationppeStep 1: DonAppropriate PPEstart->ppeInitiate DisposalcollectStep 2: Collect Wastein Designated Containerppe->collectWorkspace PrepareddeconStep 3: DecontaminateTools & Surfacescollect->deconSolid Waste SecuredsealStep 4: Securely Seal &Label Containerdecon->sealRinsate collectedas hazardous wastestoreStep 5: Move toSecure Storage Areaseal->storeReady for StoragepickupStep 6: ArrangeProfessional Disposalstore->pickupAwaiting PickupendEnd:Waste Manifest Filedpickup->endDisposal Complete

Caption: Disposal workflow for 5-Phenyl-3H-[1][2][3]triazole-4-carbonitrile.

Step-by-Step Disposal Protocol

This protocol provides the detailed actions required for each stage of the disposal process.

Part A: Waste Segregation and Containerization

The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.[10]

  • Obtain a Designated Waste Container:

    • Use a new or thoroughly decontaminated, wide-mouthed, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • The container must be in good condition, with no cracks or leaks.

  • Initial Labeling:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label.

    • Clearly write the full chemical name: "5-Phenyl-3H-[1][2][3]triazole-4-carbonitrile".

    • Add the date when the first waste is added.

  • Segregation Imperative:

    • DO NOT mix this waste with any other chemicals, including solvents, acids, or bases. Mixing with unknown waste streams can lead to unpredictable and hazardous reactions.

    • This is a solid waste stream. Keep it separate from liquid waste.[1][2]

    • NEVER discard this chemical down the drain or in regular trash.[10][11] This is critical to prevent environmental contamination and potential damage to the sewer system.[2]

Part B: Waste Collection and Decontamination
  • Preparation:

    • Perform all waste handling inside a certified chemical fume hood to control potential dust.[12]

    • Don the mandatory PPE as specified in the table above.

  • Transferring Solid Waste:

    • Carefully transfer the solid 5-Phenyl-3H-[1][2][3]triazole-4-carbonitrile from its original container or experimental vessel into the designated hazardous waste container.

    • Use a dedicated spatula or scoop. Avoid actions that could generate dust.

  • Decontaminating Labware and Surfaces:

    • Triple Rinse: All contaminated glassware (beakers, flasks) and tools (spatulas) must be triple-rinsed.

      • The first rinse should be with a small amount of an appropriate organic solvent in which the compound is soluble (e.g., acetone or ethanol). This rinsate is hazardous and must be collected in a separate, properly labeled hazardous liquid waste container.

      • The subsequent two rinses can be with water.[1] This rinsate should also be collected as hazardous waste.

    • Surface Cleaning: Wipe down the work surface within the fume hood and any other potentially contaminated areas with a cloth dampened with a decontamination solution (e.g., 70% ethanol), followed by water.[13]

    • All disposable materials used for cleaning (e.g., wipes, contaminated gloves) must be placed into the solid hazardous waste container along with the chemical.[14]

Part C: Final Container Sealing, Storage, and Disposal
  • Sealing and Final Labeling:

    • Once waste collection is complete, or the container is no more than 75% full, securely seal the container lid.[1]

    • Ensure the hazardous waste label is complete and legible, including the chemical name, accumulation start date, and associated hazard pictograms (e.g., Health Hazard, Irritant, Environmentally Hazardous).

  • Temporary Storage:

    • Store the sealed container in a designated, secure satellite accumulation area or central hazardous waste storage facility.[3]

    • The storage area must be well-ventilated, away from heat sources, and separate from incompatible materials.[10]

  • Arranging for Professional Disposal:

    • This chemical waste must be disposed of through an approved hazardous waste disposal company.[4][11]

    • The primary disposal method for this type of solid organic waste is high-temperature incineration at a licensed facility.[3] This method ensures the complete destruction of the compound, preventing its release into the environment.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Provide them with the completed hazardous waste label information.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or generates significant dust, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate spill cleanup PPE, including respiratory protection.[15]

  • Contain and Clean:

    • Gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into the designated hazardous waste container.

    • Decontaminate the spill area thoroughly as described in Protocol Part B.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • Good Laboratory Practices: Waste Disposal - SCION Instruments. (2025, January 21).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • Guidelines for Cytotoxic (Antineoplastic) Drugs - Occupational Safety and Health Administration. (1986, January 29).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193-1204.
  • Chemical Waste: Solids - Princeton University Environmental Health and Safety. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • Controlling Occupational Exposure to Hazardous Drugs - Occupational Safety and Health Administration. (2016, February 1).
  • Safety Data Sheet for 3-Amino-1H-1,2,4-triazole - Sigma-Aldrich. (2025, November 6).
  • Material Safety Data Sheet for 3-Amino-1,2,4-triazole - Spectrum Chemical. (2006, August 11).
  • Safety Data Sheet for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid - Fisher Scientific. (2025, December 24).
  • 5-PHENYL-3H-[1][2][3]TRIAZOLE-4-CARBONITRILE | 14677-11-3 - ChemicalBook. (2023, May 18). Retrieved from ChemicalBook website.

  • Stability of nitrile and vinyl latex gloves under repeated disinfection cycles - PMC. (2021, April 13). PLoS ONE, 16(4), e0249863.
  • Disinfection & Decontamination - University of Kentucky Research Safety. (n.d.).
  • Ensuring Cleanroom Cleanliness: Particulate Cleanliness of Nitrile and Latex Gloves - SHIELD Scientific. (n.d.).
  • Safety Data Sheet for 1-(4-Amino-phenyl)-1,2,3-triazole - CymitQuimica. (2024, December 19).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). Molecules, 27(9), 2683.
  • Safe handling of cytotoxics: guideline recommendations - PMC. (2012). Current Oncology, 19(3), e230-e237.
  • ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy, 63(12), 1172-1193.
  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025, August 7). Journal of the Chinese Institute of Chemical Engineers, 33(4), 425-432.
  • Field Equipment Cleaning and Decontamination - EPA. (2019, October 3).
  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. (2024). Molecular Diversity, 28(1), 11-18.
  • Triazole ligation introducing nitrile, carboxylic, and hydrazide... - ResearchGate. (n.d.).
  • Roles of Guanidines in Recent Cycloaddition Reactions. (2026, February 17). Molecules, 29(4), 868.
  • 1H-1,2,4-Triazole-5-carbonitrile | C3H2N4 | CID 7023411 - PubChem. (n.d.).
  • 1H-1,2,4-Triazole-3-carbonitrile - Apollo Scientific. (n.d.).
  • EPA Hazardous Waste Codes - EPA. (n.d.).
  • Recyclable ruthenium(II) complex supported on magnetic nanoparticles: A regioselective catalyst for alkyne azide cycloaddition. (2013).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.).
  • Hazardous Waste Listings - EPA. (n.d.).
  • Product Class 13: 1,2,3-Triazoles. (n.d.). Science of Synthesis.
  • Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 918-958.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (n.d.).
  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (2012).
  • A practical flow synthesis of 1,2,3-triazoles - PMC. (2022). RSC Advances, 12(35), 22695-22702.
  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkivoc, 2005(6), 117-127.

Personal protective equipment for handling 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as the primary safety and operational reference for handling 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile (CAS: 59034-03-6).

This protocol adopts a "Presumed High-Hazard" approach. In the absence of comprehensive historical toxicological data for this specific derivative, safety margins are calculated based on the Structure-Activity Relationship (SAR) of the triazole core and nitrile functionality.

Executive Safety Summary

  • Compound Class: 1,2,3-Triazole derivative with a nitrile (-CN) appendage.

  • Primary Hazards: Acute toxicity (Oral/Inhalation), Severe Eye/Skin Irritation, Potential Sensitizer.

  • Critical Risk: Thermal Decomposition. While 1,2,3-triazoles are generally more stable than their 1,2,4- counterparts, the high nitrogen content combined with a nitrile group creates a risk of releasing Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx) during combustion or thermal runaway.

  • Operational Status: Handle only within a certified Chemical Fume Hood.

Strategic Risk Assessment (SAR Analysis)

To understand why specific PPE is required, we analyze the molecule's functional groups. This causality builds the "Self-Validating" safety mindset.

Structural ComponentAssociated HazardOperational Implication
1,2,3-Triazole Ring High Nitrogen Content (Energetic Potential)Avoid Shock/Heat: Do not subject to temperatures >150°C without Differential Scanning Calorimetry (DSC) validation.
Nitrile Group (-CN) Metabolic/Combustion ToxicityFire Safety: In a fire, this compound releases HCN.[1] Standard ABC extinguishers are fine, but never inhale the smoke.
Phenyl Ring Lipophilicity (Fat Solubility)Skin Absorption: The phenyl group allows the molecule to penetrate the skin barrier easily. Standard latex gloves are insufficient.

The Layered Defense System (PPE)

Safety is not about a single item, but a redundancy of barriers. We utilize a 3-Zone Defense Strategy .

Zone 1: Respiratory & Inhalation (The Fume Hood)
  • Requirement: All manipulation of dry powder must occur inside a fume hood functioning at a face velocity of 0.5 m/s (100 fpm) .

  • Why: The particle size of triazole crystallites can be fine enough to remain airborne. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption.

Zone 2: Dermal Barrier (Glove Protocol)
  • Primary Layer: Nitrile (0.11 mm minimum thickness).

  • Secondary Layer (For Scale-up >5g): Silver Shield (Laminate) gloves under outer Nitrile gloves.

  • Validation: Inspect gloves for "pinholes" by inflating them with air prior to use. Change gloves immediately upon any splash contact.

Zone 3: Ocular Protection[2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses with open sides are not permitted during powder handling due to the risk of air-current migration.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start Handling Procedure State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood MANDATORY: Fume Hood (Face Velocity > 0.5 m/s) Solid->Hood Gloves Glove Selection Solution->Gloves Mask If Hood Unavailable: Full-Face Respirator (P100) Hood->Mask Emergency Only Nitrile Standard Nitrile (0.11mm) < 10 mins exposure Gloves->Nitrile Aqueous/Alcohol Laminate Silver Shield / Laminate > 10 mins or Halogenated Solvents Gloves->Laminate DCM/Chloroform

Figure 1: PPE Decision Logic based on physical state and solvent context.

Operational Protocol: From Storage to Synthesis

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential is unknown; store under Argon or Nitrogen to prevent hydrolysis of the nitrile group over long durations.

  • Incompatibility: Keep strictly separated from Strong Acids (risk of hydrolysis to carboxylic acid) and Strong Oxidizers (risk of N-oxide formation/decomposition).

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun or polonium strip if the powder is fluffy/electrostatic. Static discharge can disperse toxic dust.

  • Taring: Tare the vial outside the balance. Add solid inside the hood. Cap the vial before moving it back to the balance.

  • Solvent Choice:

    • Preferred: DMSO, DMF, Methanol (High solubility).

    • Avoid: Water (Low solubility), Hexanes.

Phase C: Reaction Monitoring (TLC)
  • Detection: The Phenyl group provides strong UV absorption.

  • TLC Stain: UV (254 nm) is sufficient. For chemical staining, use Iodine or Permanganate .

    • Note: Do not use acidic stains (like Anisaldehyde) with heat if you are trying to preserve the nitrile group during monitoring.

Emergency Response Protocols

In the event of exposure, immediate action defines the outcome.[1][2][3][4][5] This protocol assumes the compound is toxic by ingestion and irritating to mucosa .

Scenario 1: Ocular Exposure (Powder/Splash)[4]
  • Time = 0s: Shout for help.

  • Time = 5s: Force eyelids open at the eyewash station.

  • Time = 15m: Rinse continuously for 15 full minutes . Do not stop earlier, even if pain subsides.

  • Medical: Transport to ER. Show the label (mentioning "Nitrile" and "Triazole").

Scenario 2: Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don double nitrile gloves and a P100 respirator if outside a hood.

  • Contain: Do not dry sweep (generates dust).[6][4]

  • Clean: Cover spill with wet paper towels (soaked in water/detergent) to dampen the powder. Scoop up the wet mass.[7]

  • Decontaminate: Wipe surface with 1N NaOH (to hydrolyze traces) followed by water.

Visualization: Emergency Decision Tree

Emergency_Response Incident Incident Occurs Type Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash 15min (Soap/Water) 3. No solvent washes! Skin->Action_Skin Action_Eye 1. Eyewash 15min 2. Hold Lids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhale->Action_Inhale

Figure 2: Immediate response actions categorized by exposure route.

Disposal: Cradle-to-Grave

Do not dispose of this compound down the drain.[7] The nitrogen-rich heterocycle can interfere with biological waste treatment systems.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Toxic."

  • Liquid Waste: Combine with non-halogenated organic solvents.

  • Destruction Method: High-Temperature Incineration equipped with a scrubber.

    • Why: Incineration must occur at >1000°C to ensure complete destruction of the triazole ring and to scrub the resulting NOx/HCN gases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723787 (Analog: 1,2,3-Triazole derivatives). Retrieved from .

  • Sigma-Aldrich (2024). Safety Data Sheet for 1H-1,2,3-Triazole (Analogous Core). Merck KGaA.

  • Fisher Scientific. 1,2,3-Triazole-4-carbonitrile derivatives handling protocols..

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories)..

Sources

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